Ethyl 5-cyclopropylisoxazole-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-cyclopropyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-12-9(11)7-5-8(13-10-7)6-3-4-6/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKHEATVFWAIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716930 | |
| Record name | Ethyl 5-cyclopropyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21080-81-9 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-cyclopropyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21080-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-cyclopropyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-cyclopropylisoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, appearing in numerous pharmacologically active agents. The unique combination of the cyclopropyl group at the 5-position and the ethyl carboxylate at the 3-position imparts specific physicochemical properties that are attractive for the development of novel therapeutic candidates. This guide provides a comprehensive overview of the most pertinent and efficient synthesis of this target molecule, focusing on the underlying chemical principles, detailed experimental protocols, and expected characterization data. As a senior application scientist, this document is structured to provide not only a step-by-step methodology but also the scientific rationale behind the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the process.
Strategic Approach to Synthesis: The [3+2] Cycloaddition Pathway
The core of the most logical and widely applicable method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] dipolar cycloaddition reaction, also known as the Huisgen cycloaddition.[1][2] This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring.[1] For the synthesis of this compound, this translates to the reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).
The retrosynthetic analysis of the target molecule reveals two potential disconnection approaches based on the [3+2] cycloaddition:
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of this compound.
While both routes are theoretically plausible, the reaction of ethoxycarbonylformonitrile oxide with cyclopropylacetylene is generally preferred due to the commercial availability and stability of the precursors. Ethoxycarbonylformonitrile oxide can be readily generated in situ from its stable precursor, ethyl 2-chloro-2-(hydroxyimino)acetate.
Synthesis of Precursors
A robust synthesis of the final product relies on the efficient preparation of its key precursors.
I. Synthesis of Cyclopropylacetylene (Dipolarophile)
Cyclopropylacetylene is a readily available terminal alkyne. For researchers opting to synthesize it in-house, a common method involves the dehydrohalogenation of a suitable dihalide precursor. A well-established route starts from cyclopropanecarboxaldehyde.[3]
Reaction Scheme:
Caption: Synthetic route to Cyclopropylacetylene.
II. Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate (Nitrile Oxide Precursor)
This precursor is commercially available but can also be synthesized from glycine ethyl ester hydrochloride.[4] The synthesis involves a diazotization reaction followed by chlorination.
Reaction Scheme:
Caption: Synthesis of the nitrile oxide precursor.
The Core Synthesis: [3+2] Cycloaddition
The pivotal step in this synthesis is the regioselective 1,3-dipolar cycloaddition of ethoxycarbonylformonitrile oxide, generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate, with cyclopropylacetylene. The reaction is typically carried out in the presence of a mild base to facilitate the elimination of HCl from the hydroximoyl chloride, thus forming the reactive nitrile oxide intermediate.
Reaction Workflow:
Caption: Overall workflow for the synthesis of the target molecule.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | 14337-43-0 | C₄H₆ClNO₃ | 151.55 |
| Cyclopropylacetylene | 6678-43-9 | C₅H₆ | 66.10 |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |
| Saturated aq. Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |
| Brine | 7647-14-5 | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Procedure:
-
To a stirred solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add cyclopropylacetylene (1.2 eq.).
-
Slowly add triethylamine (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a pale yellow to colorless liquid.[5]
Causality and Scientific Integrity
-
Choice of Base: Triethylamine is a suitable organic base for the in situ generation of the nitrile oxide. It is strong enough to dehydrochlorinate the hydroximoyl chloride precursor but generally not so strong as to cause significant side reactions.
-
Stoichiometry: A slight excess of the alkyne is used to ensure complete consumption of the nitrile oxide precursor. An excess of the base is used to drive the elimination reaction to completion and to neutralize the HCl formed.
-
Solvent: Anhydrous THF is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively solubilizes the reactants.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the nitrile oxide formation and the subsequent cycloaddition, minimizing the formation of byproducts.
-
Regioselectivity: The reaction between an unsymmetrical alkyne and a nitrile oxide can potentially yield two regioisomers. However, in the case of terminal alkynes, the cycloaddition is highly regioselective, leading predominantly to the 3,5-disubstituted isoxazole. This is governed by both steric and electronic factors, as predicted by Frontier Molecular Orbital (FMO) theory.[6]
Characterization of this compound
Physical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | Pale yellow to colorless liquid |
| Boiling Point (est.) | 299.8 ± 28.0 °C at 760 Torr |
| Density (est.) | 1.225 ± 0.06 g/cm³ at 20 °C |
(Data obtained from commercial supplier information)[5]
Expected Spectroscopic Data:
Based on the analysis of structurally similar compounds, the following spectroscopic data are anticipated for this compound:[4][7]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.4-6.6 (s, 1H, isoxazole C4-H)
-
δ 4.3-4.5 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 2.1-2.3 (m, 1H, cyclopropyl C1-H)
-
δ 1.3-1.5 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
δ 1.1-1.3 (m, 2H, cyclopropyl CH₂)
-
δ 0.9-1.1 (m, 2H, cyclopropyl CH₂)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~175 (C=O, ester)
-
δ ~161 (isoxazole C5)
-
δ ~158 (isoxazole C3)
-
δ ~100 (isoxazole C4)
-
δ ~62 (-OCH₂CH₃)
-
δ ~14 (-OCH₂CH₃)
-
δ ~9 (cyclopropyl CH₂)
-
δ ~8 (cyclopropyl CH)
-
-
Infrared (IR, neat):
-
~2980 cm⁻¹ (C-H stretch, aliphatic)
-
~1730 cm⁻¹ (C=O stretch, ester)
-
~1590 cm⁻¹ (C=N stretch, isoxazole)
-
~1450, 1370 cm⁻¹ (C-H bend)
-
~1250, 1100 cm⁻¹ (C-O stretch)
-
-
Mass Spectrometry (EI):
-
m/z (relative intensity): 181 [M]⁺, 152, 136, 110, 69
-
Conclusion
The synthesis of this compound is most effectively achieved through a [3+2] cycloaddition reaction between ethoxycarbonylformonitrile oxide (generated in situ) and cyclopropylacetylene. This method is robust, regioselective, and proceeds under mild conditions. The detailed protocol and characterization data provided in this guide offer a comprehensive resource for researchers in the field, enabling the reliable synthesis and verification of this valuable heterocyclic building block for applications in drug discovery and development.
References
- Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. National Institutes of Health.
- Hoffman Fine Chemicals. (n.d.). This compound.
- Wikipedia. (2023). 1,3-Dipolar cycloaddition.
- Lin, B., Yu, P., He, C. Q., & Houk, K. N. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790.
- Heaney, F. (2012). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. ChemTube3D.
- Royal Society of Chemistry. (2019). Supporting Information.
- MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), m1762.
- Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
- Beilstein Journals. (2017). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives.
- Singh, P. P., & Kumar, A. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences, 7(1), 1-25.
- Google Patents. (2000). Process for the preparation of cyclopropylacetylene.
- University of Mississippi. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. eGrove.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Maynooth University. (2012). Nitrile Oxide/Alkyne Cycloadditions. MURAL.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. ETHYL ISOXAZOLE-3-CARBOXYLATE(3209-70-9) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Ethyl 5-cyclopropylisoxazole-3-carboxylate: Properties, Reactivity, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the isoxazole ring system stands out for its unique electronic properties, metabolic stability, and versatile synthetic handles. This guide focuses on a particularly valuable derivative: Ethyl 5-cyclopropylisoxazole-3-carboxylate . The incorporation of a cyclopropyl moiety—a well-regarded bioisostere for larger, more metabolically labile groups—further enhances its appeal as a building block for novel chemical entities (NCEs).
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind its chemical behavior, offering field-proven insights into its synthesis, reactivity, and potential applications. The protocols and data presented herein are designed to be self-validating, providing a trustworthy foundation for laboratory work.
Core Chemical Identity and Physicochemical Properties
This compound is a pale yellow, colorless liquid at room temperature. Its core structure consists of a five-membered isoxazole ring substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a cyclopropyl group. This combination of functional groups dictates its solubility, stability, and reactivity profile.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 21080-81-9 | [1][2] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1][3] |
| Appearance | Pale yellow colorless liquid | [1] |
| Predicted Boiling Point | 299.8 ± 28.0 °C at 760 Torr | [1] |
| Predicted Density | 1.225 ± 0.06 g/cm³ at 20 °C | [1] |
| Storage Condition | Sealed in dry, room temperature (20 to 22 °C) | [1] |
Chemical Structure:
Synthesis and Spectroscopic Characterization
The synthesis of 3,5-disubstituted isoxazoles is a well-established field of organic chemistry, often relying on 1,3-dipolar cycloaddition reactions. A common and efficient pathway involves the reaction of an alkyne with a nitrile oxide, which is typically generated in situ.
General Synthetic Pathway
The construction of the this compound scaffold can be achieved through the cycloaddition of cyclopropyl acetylene with a nitrile oxide precursor derived from ethyl glyoxylate oxime or a related species. An alternative modern approach involves the NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate with an appropriate alkyne, a method noted for its efficiency and compatibility with aqueous media.[4]
Caption: General workflow for the synthesis of the target isoxazole.
Spectroscopic Profile
While specific spectra are proprietary, the structural features of this compound give rise to a predictable spectroscopic signature essential for its characterization.
-
¹H NMR: The spectrum would feature a characteristic triplet and quartet for the ethyl ester protons (-CH₂CH₃). The protons of the cyclopropyl ring would appear as complex multiplets in the upfield region. A singlet corresponding to the C4-proton on the isoxazole ring would also be present.
-
¹³C NMR: Key signals would include the carbonyl carbon of the ester group (~160-170 ppm), carbons of the isoxazole ring, and distinct signals for the ethyl and cyclopropyl carbons.
-
Infrared (IR) Spectroscopy: The spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch (typically ~1720-1740 cm⁻¹), along with C-O and C=N stretches characteristic of the isoxazole ring.
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to its molecular weight of 181.19 g/mol .
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its two primary functional groups: the ethyl ester and the isoxazole ring. Understanding these functionalities is key to its use as a synthetic intermediate.
Ester Group Transformations
The ethyl ester is a versatile handle for derivatization.
-
Hydrolysis: Under basic conditions (e.g., NaOH, LiOH), the ester can be readily hydrolyzed to its corresponding carboxylic acid, 5-Cyclopropylisoxazole-3-carboxylic acid (CAS 110256-15-0).[5] This acid is a crucial intermediate for forming amide bonds, a common step in linking the scaffold to other pharmacophores.[5]
-
Amidation: The ester can be directly converted to an amide through aminolysis, or more commonly, via the activated carboxylic acid intermediate. These isoxazole-carboxamides are a prominent class of compounds with documented biological activities.[6][7]
Isoxazole Ring Opening
A cornerstone of isoxazole chemistry is the reductive cleavage of the weak N-O bond.
-
Hydrogenolysis: Catalytic hydrogenation (e.g., using Pd/C) can open the isoxazole ring to yield a β-enamino-ketoester.[4] This transformation is a powerful tool for converting the heterocyclic scaffold into a linear, highly functionalized intermediate, thereby expanding its synthetic utility. The reaction proceeds via initial reduction of the N-O bond, followed by tautomerization.[4]
Caption: Key chemical transformations of the parent molecule.
Applications in Research and Development
The isoxazole-3-carboxylate scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its derivatives have been investigated for a range of therapeutic applications.
-
Antimycobacterial Agents: Isoxazole-3-carboxylate-based compounds have been successfully developed as potent agents against Mycobacterium tuberculosis (Mtb). A recent study detailed a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates, with one derivative showing an impressive Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL against H₃₇Rv strains and equipotent activity against drug-resistant Mtb.[8] This highlights the scaffold's potential in combating infectious diseases.
-
Agricultural Chemistry: Beyond pharmaceuticals, isoxazole derivatives are prominent in agricultural science. Various isoxazole-amides have been synthesized and evaluated for their fungicidal and herbicidal properties, demonstrating significant inhibition against common plant pathogens and weeds.[6][9] The 5-cyclopropylisoxazole-4-carboxylic acid framework, a constitutional isomer of the title compound's acid, serves as a versatile scaffold for designing selective herbicides.[9]
-
General Synthetic Utility: As a stable yet reactive intermediate, it serves as a foundational building block for creating more complex molecules. Its ability to undergo predictable transformations allows for its incorporation into diverse molecular architectures for applications ranging from materials science to drug discovery.[10]
Experimental Protocol: Saponification to 5-Cyclopropylisoxazole-3-carboxylic acid
This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a common and critical follow-up reaction for further derivatization.
Objective: To synthesize 5-Cyclopropylisoxazole-3-carboxylic acid from this compound via base-catalyzed hydrolysis.
Materials:
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., a 3:1 ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up (Quenching): Once the reaction is complete, concentrate the mixture in vacuo to remove the organic solvent.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly acidify to pH ~2-3 by adding 1 M HCl. A white precipitate of the carboxylic acid product should form.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Cyclopropylisoxazole-3-carboxylic acid. The product, which is a solid with a reported melting point of 96-100 °C, can be further purified by recrystallization if necessary.[11][12]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.
-
Hazard Classification: The compound is classified as a warning, with the hazard statement H302: Harmful if swallowed.[1] The related carboxylic acid also carries this classification.
-
Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Wash hands and any exposed skin thoroughly after handling.[13]
-
Use only in a well-ventilated area and avoid breathing vapors or mist.[13][14]
-
-
Storage and Incompatibilities:
-
Intended Use: This product is intended for research and development laboratory purposes only. It is not for use in pharmaceuticals, food additives, or for in-home or animal use.[1][14]
References
- Hoffman Fine Chemicals.
- PubChem.
- MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
- ChemSynthesis.
- PubChem.
- Alkali Scientific. 5-Cyclopropylisoxazole-3-carboxylic acid, 1 X 5 g. [Link]
- Alkali Scientific. 5-Cyclopropylisoxazole-3-carboxylic acid, 1 X 1 g. [Link]
- Chongqing Chemdad Co. 5-CYCLOPROPYLISOXAZOLE-3-CARBOXYLIC ACID. [Link]
- ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
- PubMed. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl)
- ResearchGate.
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. This compound | 21080-81-9 [sigmaaldrich.com]
- 3. Ethyl 5-cyclopropyloxazole-2-carboxylate | C9H11NO3 | CID 97627622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-CYCLOPROPYLISOXAZOLE-3-CARBOXYLIC ACI& Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Cyclopropylisoxazole-4-carboxylic acid (124845-04-1) for sale [vulcanchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. alkalisci.com [alkalisci.com]
- 12. alkalisci.com [alkalisci.com]
- 13. fishersci.com [fishersci.com]
- 14. Ethyl 3-Cyclopropylpyrrole-2-carboxylate - Safety Data Sheet [chemicalbook.com]
The Strategic Intermediate: A Technical Guide to Ethyl 5-Cyclopropylisoxazole-3-carboxylate
CAS Number: 21080-81-9 | Molecular Formula: C₉H₁₁NO₃ | Molecular Weight: 181.19 g/mol
This technical guide provides an in-depth analysis of Ethyl 5-cyclopropylisoxazole-3-carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug discovery and development. We will explore its synthesis, chemical properties, spectroscopic profile, and its significant applications as a strategic intermediate in the creation of high-value bioactive molecules.
Physicochemical and Spectroscopic Profile
This compound is a pale yellow oil at room temperature.[1] Its unique structure, featuring a compact and strained cyclopropyl group coupled with the electron-withdrawing isoxazole ring, imparts distinct chemical properties that are highly valuable in molecular design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [2] |
| Molecular Weight | 181.19 | [2] |
| Physical State | Yellow Oil | [1] |
| Boiling Point (Predicted) | 299.8 ± 28.0 °C at 760 Torr | N/A |
| Density (Predicted) | 1.225 ± 0.06 g/cm³ | N/A |
Spectroscopic Characterization
A comprehensive understanding of a molecule's structure is paramount. Below is a summary of the key spectroscopic data for this compound.
¹H NMR (600 MHz, CDCl₃) δ (ppm): [3]
-
6.30 (s, 1H): This singlet corresponds to the proton at the C4 position of the isoxazole ring. Its downfield shift is characteristic of a proton on an electron-deficient aromatic ring.
-
4.42 (q, J = 7.1 Hz, 2H): The quartet represents the methylene protons (-CH₂-) of the ethyl ester group, split by the adjacent methyl protons.
-
2.08 (tt, J = 8.5, 5.0 Hz, 1H): This multiplet is assigned to the methine proton (-CH-) of the cyclopropyl group.
-
1.40 (t, J = 7.1 Hz, 3H): The triplet corresponds to the methyl protons (-CH₃) of the ethyl ester group.
-
1.14–1.10 (m, 2H): These multiplets represent two of the methylene protons on the cyclopropyl ring.
-
1.03–0.97 (m, 2H): These multiplets are assigned to the other two methylene protons of the cyclopropyl ring.
¹³C NMR (151 MHz, CDCl₃) δ (ppm): [3]
-
176.8: Carbonyl carbon of the ester.
-
160.2: C3 carbon of the isoxazole ring, attached to the ester group.
-
156.5: C5 carbon of the isoxazole ring, attached to the cyclopropyl group.
-
99.3: C4 carbon of the isoxazole ring.
-
62.0: Methylene carbon (-CH₂-) of the ethyl ester.
-
14.2: Methyl carbon (-CH₃) of the ethyl ester.
-
8.8: Methine carbon (-CH-) of the cyclopropyl group.
-
8.1: Methylene carbons (-CH₂-) of the cyclopropyl group.
Synthesis and Reactivity
The synthesis of this compound is a multi-step process that leverages fundamental organic reactions. The following protocol is a reliable method for its preparation.[1]
Synthetic Protocol
This synthesis involves a two-step process starting from commercially available reagents.
Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate
This initial step involves the reaction of a cyclopropyl methyl ketone with diethyl oxalate in the presence of a base.
Step 2: Synthesis of this compound
The intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate, is then cyclized with hydroxylamine hydrochloride to form the final isoxazole ring.[1]
Experimental Protocol: Synthesis of this compound [1]
Materials:
-
Ethyl 4-cyclopropyl-2,4-dioxobutanoate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethanol
Procedure:
-
In a 10-L round-bottom flask, dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (177 g) in ethanol (1.1 L).
-
Add hydroxylamine hydrochloride (200 g) to the solution.
-
Stir the resulting solution for 1 hour at 20-30°C.
-
Heat the reaction mixture to 80°C and stir for an additional hour.
-
Concentrate the mixture under vacuum to remove the solvent.
-
Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent.
-
This process yields this compound as a yellow oil (143 g, 66.3% yield over two steps).
Key Reactivity: Hydrolysis to the Carboxylic Acid
A primary and highly useful reaction of this compound is its hydrolysis to the corresponding carboxylic acid, 5-cyclopropylisoxazole-3-carboxylic acid. This transformation is typically achieved under basic conditions and is a critical step in preparing this intermediate for further coupling reactions in drug discovery.[1][4]
Experimental Protocol: Synthesis of 5-Cyclopropylisoxazole-3-carboxylic Acid [1][4]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Methanol (optional)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
Procedure:
-
In a suitable reaction vessel, dissolve this compound (e.g., 1.97 g, 10.9 mmol) in methanol (10 mL).
-
Add a solution of sodium hydroxide (e.g., 1.76 g, 44.0 mmol) in water (5 mL).
-
Stir the mixture at room temperature for approximately 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture to remove the methanol.
-
Acidify the aqueous residue to a pH of 2 with 5% hydrochloric acid.
-
Extract the aqueous layer multiple times with dichloromethane (e.g., 6 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-cyclopropylisoxazole-3-carboxylic acid.
Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its role as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The cyclopropyl and isoxazole moieties are privileged structures in medicinal chemistry, often contributing to improved metabolic stability, binding affinity, and favorable pharmacokinetic properties.
Intermediate for SMYD Inhibitors
5-Cyclopropylisoxazole-3-carboxylic acid, derived from the title compound, is a key building block in the synthesis of inhibitors of SET and MYND domain-containing proteins (SMYDs), such as SMYD2. SMYD2 is a lysine methyltransferase that has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. The isoxazole carboxamide core serves as a crucial pharmacophore for interacting with the target protein.
Precursor for Nicotinic Acetylcholine Receptor Modulators
This strategic intermediate is also utilized in the development of positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR).[4] The α7 nAChR is a target for cognitive disorders, schizophrenia, and inflammation. The 5-cyclopropylisoxazole core is a key structural element in molecules designed to enhance the activity of the endogenous neurotransmitter, acetylcholine, at this receptor.
Foundation for Novel Herbicides
The 5-cyclopropylisoxazole scaffold has also found application in the agrochemical industry. Based on the structure of the commercial herbicide isoxaflutole, novel N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have been designed and synthesized.[5] These compounds have shown potent herbicidal activity against various weed species. The isoxazole ring in these compounds can undergo opening in plants to form a diketonitrile derivative, which is the active inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.[5]
Safety and Handling
This compound is classified as harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. If ingested, seek medical attention.
Conclusion
This compound is a highly valuable and versatile intermediate in modern chemical synthesis. Its straightforward preparation and the strategic placement of reactive functional groups make it an ideal starting material for the synthesis of a diverse range of bioactive molecules with applications in both medicine and agriculture. The unique combination of the cyclopropyl and isoxazole moieties provides a robust scaffold for the development of novel therapeutics and crop protection agents. This guide provides the foundational knowledge for researchers to effectively utilize this important chemical entity in their scientific endeavors.
References
- Supplemental Materials and Methods: - ResearchGate.
- Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC - PubMed Central.
- Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes - American Chemical Society.
- 21080-80-8 | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | Aliphatic Cyclic Hydrocarbons.
- AU2017382360A1 - Compounds, compositions and methods of use - Google Patents.
- US20030236287A1 - Positive allosteric modulators of the nicotinic acetylcholine receptor - Google Patents.
- Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate ...
- WO2015036560A1 - Heterocyclic substituted trifluoromethyl pyrimidinones and use thereof - Google Patents.
- Isoxazole Carboxamides as Irreversible SMYD Inhibitors. Патент № US 20190241529 МПК C07D261/18 - Московский инновационный кластер.
- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate.
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI.
- 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure.
- 5-cyclopropyl-isoxazole-3-carboxylic acid methyl ester [ 887360-91-0 ].
- 5-CYCLOPROPYLISOXAZOLE-3-CARBOXYLIC ACI& Ten Chongqing Chemdad Co.
- CAS 21080-81-9 | this compound | MFCD11217157.
- Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed.
- WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents.
- Biological Activities of Natural Products III - PMC - NIH.
- Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius - PubMed.
- Bioactive compound and their biological activity - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20030236287A1 - Positive allosteric modulators of the nicotinic acetylcholine receptor - Google Patents [patents.google.com]
- 5. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Isoxazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide to the Core Mechanisms of Action of Isoxazole Derivatives
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in the landscape of drug discovery.[1][2] Its unique electronic properties and structural versatility allow it to engage in a wide array of non-covalent interactions with biological targets, making it a cornerstone for the development of novel therapeutics.[1][3] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4][5]
This guide, designed for researchers, scientists, and drug development professionals, moves beyond a mere catalog of activities. As a Senior Application Scientist, my objective is to provide a detailed exposition of the core mechanisms of action underpinning the therapeutic potential of this chemical class. We will explore the intricate signaling pathways, molecular targets, and the causal logic behind the experimental methodologies used to validate these interactions.
Part 1: Anticancer Mechanisms of Action: A Multi-Pronged Assault on Malignancy
The anticancer potential of isoxazole derivatives stems from their ability to interfere with multiple, often interconnected, pathways crucial for tumor growth, proliferation, and survival.[6] This multifaceted approach is key to overcoming the resistance and toxicity issues that plague many existing cancer therapies.[7][8]
Induction of Apoptosis: The Primary Execution Pathway
A predominant mechanism by which isoxazole compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.[7][9][10] This is not a single event but a cascade of precisely regulated molecular steps that dismantle the cancer cell from within.
-
Inhibition of Heat Shock Protein 90 (HSP90): Cancer cells are highly dependent on chaperone proteins like HSP90 to maintain the stability and function of numerous oncogenic proteins.[9] Certain isoxazole derivatives, such as NVP-AUY922, function as potent HSP90 inhibitors.[11] By binding to the ATP-binding pocket of HSP90, they prevent its chaperone function, leading to the degradation of client proteins involved in cell growth and survival, thereby triggering apoptosis.[9][11]
-
Modulation of the Bcl-2 Protein Family: The fate of a cell—whether it lives or dies—is often determined by the delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Many isoxazole derivatives have been shown to disrupt this balance by increasing the expression of Bax and decreasing the expression of Bcl-2.[6][12] This shift in the Bax/Bcl-2 ratio permeabilizes the mitochondrial membrane, releasing cytochrome c and initiating the caspase cascade.[6][13]
-
Activation of Caspases: The aforementioned pathways ultimately converge on the activation of a family of proteases known as caspases. Isoxazole-induced apoptosis is characterized by a significant increase in the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are responsible for the systematic breakdown of cellular components.[12][13]
-
Suppression of NF-κB Signaling: The transcription factor NF-κB is a key promoter of cell survival and inflammation in many cancers. Some isoxazole derivatives can suppress its activity, tipping the scales toward apoptosis.[6][14]
Targeted Enzyme Inhibition: Disrupting the Engine of Cancer Proliferation
Isoxazoles serve as a versatile scaffold for designing potent and selective inhibitors of enzymes that are pathologically overactive in cancer.
-
Protein Kinase Inhibition:
-
EGFR & VEGFR-2: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are critical tyrosine kinases that drive tumor growth and angiogenesis, respectively.[12][15] Novel isoxazole derivatives have been developed as potent inhibitors of these kinases, showing IC50 values in the nanomolar range.[12] By blocking the ATP-binding site, these compounds halt the downstream signaling responsible for cell proliferation and the formation of new blood vessels that supply the tumor.[12][15]
-
Other Kinases: The inhibitory activity of isoxazoles extends to other kinases like Casein Kinase 1 (CK1) and TRAF2- and NCK-interacting kinase (TNIK), which are involved in pathways like Wnt signaling, further highlighting their broad applicability.[1][16]
-
-
Topoisomerase Inhibition: Topoisomerases are essential for resolving DNA topological stress during replication. Their inhibition by isoxazole derivatives leads to DNA strand breaks, cell cycle arrest, and ultimately, cell death.[7][8]
-
HDAC and Aromatase Inhibition: Other enzymatic targets include histone deacetylases (HDACs) and aromatase. HDAC inhibition alters gene expression to suppress tumor growth, while aromatase inhibition is a key strategy in treating hormone-receptor-positive breast cancer.[7][8]
Disruption of Microtubule Dynamics
The cellular cytoskeleton, particularly the microtubule network, is essential for cell division. Some isoxazole compounds interfere with tubulin polymerization, the building block of microtubules.[7][11] This disruption prevents the formation of a functional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[12][17]
| Compound/Derivative Class | Target | In Vitro Activity (IC50) | Cell Line(s) | Reference(s) |
| Compound 25a (Isoxazole-based) | EGFR-TK | 0.054 µM | - | [12] |
| Compound 25a (Isoxazole-based) | VEGFR-2 | 0.08 µM | - | [12] |
| 4-phenoxy-phenyl isoxazole (6l) | Acetyl-CoA Carboxylase | 0.22 µM | A549 (Lung) | [18] |
| 4-phenoxy-phenyl isoxazole (6l) | Acetyl-CoA Carboxylase | 0.26 µM | HepG2 (Liver) | [18] |
| 4-phenoxy-phenyl isoxazole (6l) | Acetyl-CoA Carboxylase | 0.21 µM | MDA-MB-231 (Breast) | [18] |
| Isoxazole-piperazine hybrids | - | Induces ROS generation | Hepatocellular carcinoma | [19] |
This protocol is a cornerstone for quantifying apoptosis induced by a test compound. The choice of Annexin V is based on its high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.
-
Cell Culture and Treatment: Plate cancer cells (e.g., K562, T98G) at a density of 1 x 10^5 cells/mL in a 6-well plate.[9][19] Allow cells to adhere overnight. Treat cells with various concentrations of the isoxazole derivative and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).[9]
-
Cell Harvesting: Gently collect both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove residual media and serum.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark. This allows for optimal binding of Annexin V to PS and PI to nuclear DNA.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.
-
Data Interpretation:
Caption: Key signaling pathways targeted by anticancer isoxazole derivatives.
Part 2: Anti-inflammatory Mechanisms of Action: Quenching the Fire of Inflammation
Chronic inflammation is a driver of numerous diseases, from arthritis to cancer. Isoxazole derivatives, most notably the COX-2 inhibitor class of drugs, are powerful anti-inflammatory agents.[4][20]
Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism for the anti-inflammatory effects of many isoxazoles is the inhibition of cyclooxygenase (COX) enzymes.[21]
-
COX-1 vs. COX-2: COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][22] The COX-1 isoform is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa. In contrast, the COX-2 isoform is induced at sites of inflammation.[21][22]
-
Selective COX-2 Inhibition: Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to gastrointestinal side effects.[22] The development of isoxazole-based selective COX-2 inhibitors, such as Valdecoxib and Parecoxib, was a major therapeutic advance.[1][4] By selectively targeting COX-2, these drugs reduce inflammation with a lower risk of gastric ulcers.[1][22] Numerous studies have identified novel isoxazole derivatives with high potency and selectivity for COX-2 over COX-1.[23][24]
Lipoxygenase (LOX) Inhibition and Cytokine Modulation
The anti-inflammatory profile of isoxazoles is not limited to COX inhibition.
-
LOX Inhibition: Some derivatives also inhibit 5-lipoxygenase (5-LOX), an enzyme that produces leukotrienes, another class of potent inflammatory mediators.[4][25] This dual inhibition of both COX and LOX pathways provides a broader anti-inflammatory effect.[25]
-
Cytokine Suppression: Certain isoxazole compounds can significantly inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS).[4][20] This action is often linked to the modulation of the NF-κB signaling pathway.[14]
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |
| Compound A13 | 64 nM | 13 nM | 4.63 | [22] |
| Compound C6 | >10 µM | 0.55 µM | >18 | [23][24] |
| Compound C5 | >10 µM | 0.85 µM | >11 | [23][24] |
| Compound C3 | >10 µM | 0.93 µM | >10 | [23][24] |
| Mofezolac | 7.9 nM | >50,000 nM | ~0.00016 | [26] |
This fluorometric assay is a reliable method to determine the potency and selectivity of an inhibitor. It measures the peroxidase component of the COX enzyme, which uses a probe (e.g., ADHP) to generate a fluorescent product.
-
Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions. Prepare a stock solution of the isoxazole test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer. Add the test compound at various concentrations. Add the respective enzyme (COX-1 or COX-2) to the wells.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the cyclooxygenase reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity (excitation ~535 nm, emission ~590 nm) every minute for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%—using non-linear regression analysis.[22][23]
Caption: Inhibition of the arachidonic acid cascade by isoxazole derivatives.
Part 3: Antimicrobial Mechanisms of Action: A Versatile Platform Against Pathogens
Isoxazole derivatives possess a broad spectrum of antimicrobial activity against various bacteria and fungi.[5][27] The isoxazole ring is a key component of several FDA-approved antibiotics, including cloxacillin and dicloxacillin.[26]
Core Antibacterial Mechanisms
While the precise mechanism can vary, isoxazole derivatives generally function as either bacteriostatic agents (inhibiting growth) or bactericidal agents (killing bacteria).[28] Key targets include fundamental cellular processes:
-
Inhibition of Cell Wall Synthesis: The bacterial cell wall is a unique and essential structure, making it an excellent target for antibiotics. Like the β-lactam antibiotics they are often part of, isoxazole-containing drugs can inhibit the enzymes responsible for peptidoglycan synthesis, leading to a weakened cell wall and lysis.[28]
-
Inhibition of Protein Synthesis: Targeting the bacterial ribosome to halt protein synthesis is another common mechanism that leads to a bacteriostatic effect.[28]
-
Disruption of Metabolic Pathways: Isoxazoles can interfere with essential bacterial metabolic pathways, depriving the pathogen of necessary nutrients and energy for growth and replication.[28]
The effectiveness of these compounds is often enhanced by specific substitutions on the phenyl rings of the isoxazole scaffold, with electron-withdrawing groups like nitro and chlorine frequently increasing potency.[3]
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It establishes the lowest concentration of a drug that prevents visible growth of a microorganism.
-
Preparation: Prepare a two-fold serial dilution of the isoxazole compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[27][29] This can be assessed visually or by using a plate reader.
Caption: Standard experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Part 4: Neuroprotective & Neuromodulatory Mechanisms of Action
Beyond their cytotoxic and anti-inflammatory roles, isoxazole derivatives are emerging as potent modulators of the central nervous system, with therapeutic potential for neurodegenerative diseases and pain.[10]
Monoamine Oxidase B (MAO-B) Inhibition
-
Targeting Parkinson's Disease: Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[30] The progressive loss of dopaminergic neurons is a hallmark of Parkinson's disease. By selectively and reversibly inhibiting MAO-B, isoxazole derivatives can increase the synaptic concentration of dopamine, thereby alleviating motor symptoms.[31][32] Several studies have reported novel isoxazole carbohydrazides as potent and selective MAO-B inhibitors with neuroprotective effects in animal models of Parkinson's.[32][33]
Modulation of Glutamate and Acetylcholine Receptors
-
AMPA Receptor Modulation: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a subtype of ionotropic glutamate receptor critical for fast synaptic transmission.[34] Isoxazole-4-carboxamide derivatives have been shown to be potent modulators of AMPA receptor activity.[35] This modulation is significant for controlling nociceptive transmission and inflammatory pain, offering a non-opioid pathway for analgesia.[35]
-
nAChR Agonism: Derivatives such as ABT-418 are potent agonists of neuronal nicotinic acetylcholine receptors (nAChRs).[1] This mechanism is being explored for its potential cognitive-enhancing and neuroprotective effects in conditions like Alzheimer's disease and ADHD.[1]
| Compound/Derivative | Target | In Vitro Activity | Potential Application | Reference(s) |
| Phenylisoxazole carbohydrazide (6c) | MAO-B | Potent inhibition (nM-µM range) | Parkinson's Disease | [32] |
| Isoxazole carbohydrazide (5d, 5g) | MAO-B | Reversible, competitive inhibition | Parkinson's Disease | [31][33] |
| ABT-418 | α4β2 nAChR | Ki = 1 nM | Alzheimer's, ADHD | [1] |
| Isoxazole-4-carboxamides | AMPA Receptors | Potent inhibition | Chronic Pain | [35] |
This assay measures the ability of a compound to inhibit the activity of the MAO-B enzyme, often using a fluorometric method.
-
Reagent Preparation: Reconstitute recombinant human MAO-B enzyme. Prepare a substrate solution (e.g., p-tyramine) and a detection reagent like Amplex Red, which reacts with H₂O₂ (a byproduct of the MAO reaction) in the presence of horseradish peroxidase (HRP) to produce the fluorescent resorufin.
-
Reaction Setup: In a 96-well black plate, add buffer, HRP, and the Amplex Red working solution.
-
Inhibitor Addition: Add the isoxazole test compound at various concentrations. Include a known inhibitor (e.g., selegiline) as a positive control and a no-inhibitor control.
-
Enzyme Addition: Add the MAO-B enzyme to all wells except for a no-enzyme control. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add the MAO substrate (p-tyramine) to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~535 nm, emission ~590 nm) over time.
-
Data Analysis: Calculate the reaction rate and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[32]
Caption: Isoxazole derivatives inhibit MAO-B, increasing dopamine availability in the synapse.
Conclusion
The isoxazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its derivatives employ a sophisticated and diverse array of mechanisms to combat human disease. From inducing programmed cell death in cancer cells and selectively quenching inflammatory pathways to modulating critical neurotransmitter systems, isoxazoles act with precision at the molecular level. The continued exploration of this versatile core, guided by a deep understanding of its mechanisms of action, promises to yield a new generation of safer and more effective therapies for the world's most challenging diseases.
References
A complete list of all sources cited in this guide is provided below for verification and further reading.
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.).
- Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. [Link]
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (n.d.). ChEMBL. [Link]
- Gambari, R., Breve, N., Sestili, P., Spisani, S., & Fabbri, E. (2015). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Reports, 34(3), 1513-1520. [Link]
- Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Al-Warhi, T., Sabt, A., Al-Ghorbani, M., & Al-Salahi, R. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Molecular Diversity, 27(2), 739-755. [Link]
- Khan, I., Ali, A., Iftikhar, S., & Al-Otaibi, T. M. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30209-30224. [Link]
- Ali, A., Shah, S. A. A., Ullah, H., & Khan, S. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047. [Link]
- Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (n.d.).
- Ali, A., Shah, S. A. A., Ullah, H., & Khan, S. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047. [Link]
- Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies. (n.d.). BioKB. [Link]
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Scilit. [Link]
- Zimecki, M., Artym, J., & Kocięba, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. [Link]
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). [No Source Name Available]. [Link]
- Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Publishing. [Link]
- Mączyński, M., Sadowski, R., & Zimecki, M. (2019).
- Vashisht, D., Kumar, P., & Singh, P. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview.
- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2024). MDPI. [Link]
- Agrawal, A., Kumar, M., & Kumar, P. (2019). Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents. Bioorganic & Medicinal Chemistry, 27(6), 1121-1131. [Link]
- Mali, D., Wadhwani, B. D., Nunia, V., Joshi, K., Nair, R., Kumar, T., & Khandelwal, P. (2024). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389140. [Link]
- Effects of synthetic isoxazole derivatives on apoptosis of T98G cells.... (n.d.).
- Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (2023). Oriental Journal of Chemistry. [Link]
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2022). PMC. [Link]
- Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies. (n.d.).
- Zimecki, M., Artym, J., & Kocięba, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. [Link]
- The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Ali, A., Shah, S. A. A., Ullah, H., & Khan, S. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047. [Link]
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). [No Source Name Available]. [Link]
- The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). PMC. [Link]
- Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (2024). PMC. [Link]
- Warda, E. T., Shehata, I. A., El-Ashmawy, M. B., & El-Gohary, N. S. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic & Medicinal Chemistry, 28(21), 115674. [Link]
- Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents. (n.d.).
- Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based deriv
- Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]
- Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. [Link]
- Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. (2022). PubMed. [Link]
- Yasuda, N., Iwagami, H., & Sasaki, Y. (1983). Synthesis and antibacterial activity of triazole and isoxazole derivatives of ampicillin. The Journal of Antibiotics, 36(11), 1516-1524. [Link]
- Synthesis of isoxazole carbohydrazides 5a-j. (n.d.).
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. [Link]
- Isoxazole ionotropic glutamate neurotransmitters. (2007). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scilit.com [scilit.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. espublisher.com [espublisher.com]
- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181) - ChEMBL [ebi.ac.uk]
- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 12. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. orientjchem.org [orientjchem.org]
- 22. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 24. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 28. ijrrjournal.com [ijrrjournal.com]
- 29. derpharmachemica.com [derpharmachemica.com]
- 30. researchgate.net [researchgate.net]
- 31. BioKB - Publication [biokb.lcsb.uni.lu]
- 32. Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Isoxazole ionotropic glutamate neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
Mastering the Ring: A Senior Application Scientist's Guide to Isoxazole Synthesis
Introduction: In the landscape of medicinal chemistry and drug development, the isoxazole ring is a privileged scaffold. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in a multitude of commercially available drugs, valued for its diverse biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4][5] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile building block in the design of novel therapeutics.[2][6] This guide provides an in-depth exploration of the core synthetic strategies for constructing the isoxazole ring, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, providing a causal understanding of experimental choices to empower rational design and optimization in the laboratory.
Part 1: The Workhorse - 1,3-Dipolar Cycloaddition of Nitrile Oxides
The most broadly researched and powerful method for isoxazole synthesis is the [3+2] Huisgen cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[1][7][8] This reaction is prized for its efficiency and modularity, allowing for the construction of a wide array of substituted isoxazoles. The generally accepted mechanism is a concerted pericyclic reaction, ensuring high stereospecificity.[1][9]
The Critical Intermediate: In Situ Generation of Nitrile Oxides
A key challenge in this methodology is the inherent instability of nitrile oxides. Consequently, they are almost always generated in situ from stable precursors. The choice of precursor and generation method is critical and depends on the desired substrate scope and reaction conditions.
1.1.1. Dehydrohalogenation of Hydroximoyl Chlorides
This classical method involves the base-mediated elimination of HCl from a hydroximoyl chloride. The precursors are typically synthesized by chlorination of aldoximes using reagents like N-chlorosuccinimide (NCS).[10][11]
-
Causality: The use of a base, such as triethylamine (TEA), is essential to abstract the acidic proton of the hydroxyl group, initiating the elimination of the chloride and forming the nitrile oxide. The choice of a non-nucleophilic base is crucial to avoid side reactions with the hydroximoyl chloride.
Caption: Generation of nitrile oxide from an aldoxime precursor.
Experimental Protocol: Synthesis of Sinomenine Isoxazole Derivatives via 1,3-Dipolar Cycloaddition [10]
-
Aldoxime Formation: An aromatic aldehyde is treated with hydroxylamine hydrochloride and sodium carbonate solution to form the corresponding aldehyde oxime.
-
Hydroximoyl Chloride Synthesis: The aldehyde oxime is then reacted with N-chlorosuccinimide (NCS) to afford the aryl hydroximoyl chloride.
-
In Situ Nitrile Oxide Generation and Cycloaddition: The hydroximoyl chloride is dissolved in DMF, and triethylamine (TEA) is added dropwise. The in situ generated nitrile oxide then reacts with an alkynyl-functionalized sinomenine derivative to yield the final isoxazole product.
1.1.2. Oxidation of Aldoximes
Direct oxidation of aldoximes offers a more streamlined approach, avoiding the isolation of the hydroximoyl chloride intermediate. A variety of oxidizing agents have been employed, with hypervalent iodine reagents and sodium hypochlorite being common choices.[12][13]
-
Causality: The oxidant facilitates the removal of two hydrogen atoms from the aldoxime, directly forming the nitrile oxide. Milder oxidants are often preferred to prevent over-oxidation or degradation of sensitive functional groups in the substrate. The use of hypervalent iodine reagents, for example, allows for rapid and high-yielding reactions under mild conditions, making it suitable for complex molecules like nucleoside and peptide conjugates.[14]
Caption: Direct oxidation of aldoximes to nitrile oxides.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles Using a Hypervalent Iodine Reagent [13]
-
Reaction Setup: To a solution of the aldoxime (0.5 mmol) and the terminal alkyne (0.6 mmol) in a suitable solvent, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (0.75 mmol).
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified by flash chromatography on silica gel to afford the 3,5-disubstituted isoxazole.
1.1.3. Dehydration of Primary Nitroalkanes
The dehydration of primary nitroalkanes provides another route to nitrile oxides. This method is particularly useful for constructing carbocycle-fused isoxazole derivatives through intramolecular cycloadditions.[12]
-
Causality: Reagents like phenyl isocyanate or the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) act as dehydrating agents, facilitating the elimination of a water molecule from the nitroalkane to form the nitrile oxide intermediate.[12]
The Cycloaddition Step: Regioselectivity and Catalysis
The reaction of the in situ generated nitrile oxide with a dipolarophile, typically a terminal alkyne, leads to the formation of the isoxazole ring. A significant consideration in this step is regioselectivity. For terminal alkynes, the reaction generally yields 3,5-disubstituted isoxazoles due to steric and electronic factors.[15] However, the regiochemical outcome can be influenced by the choice of catalyst.
-
Metal-Free Approaches: Many 1,3-dipolar cycloadditions proceed efficiently without a metal catalyst, especially with electron-deficient alkynes.[1] These methods are advantageous for their simplicity and avoidance of metal contamination.[9]
-
Copper and Ruthenium Catalysis: Copper(I) and Ruthenium(II) catalysts have been employed to promote the cycloaddition, often leading to improved yields and regioselectivity.[1][16] For instance, copper-catalyzed cycloadditions provide reliable access to 3,4-disubstituted isoxazoles.[17]
Caption: Concerted [3+2] cycloaddition of a nitrile oxide and a terminal alkyne.
Part 2: The Classical Approach - Condensation Reactions
While cycloaddition methods are dominant, classical condensation reactions remain a valuable and straightforward strategy for isoxazole synthesis, particularly when the requisite dicarbonyl precursors are readily available.
From 1,3-Dicarbonyl Compounds
The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a fundamental method for preparing isoxazoles.[13][18]
-
Causality: The reaction proceeds through a two-step mechanism. First, the more reactive carbonyl group (often a ketone) condenses with the amino group of hydroxylamine to form an oxime intermediate. Subsequently, the hydroxyl group of the oxime attacks the second carbonyl group, leading to cyclization. Dehydration of the cyclic intermediate then furnishes the aromatic isoxazole ring.[18]
Caption: Condensation of a 1,3-dicarbonyl with hydroxylamine.
Experimental Protocol: Synthesis of an Isoxazole Derivative from a β-Diketone [19]
-
Reaction Setup: A β-diketone derivative is dissolved in pyridine.
-
Addition of Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) is added to the solution.
-
Reaction and Isolation: The mixture is allowed to react. The product is isolated by washing with 15% glacial acetic acid.
-
Purification: The crude product is recrystallized from 95% ethanol to yield the pure isoxazole derivative.
From α,β-Unsaturated Ketones (Chalcones)
The reaction of α,β-unsaturated ketones, such as chalcones, with hydroxylamine provides another versatile route to isoxazoles (or the corresponding dihydroisoxazoles, known as isoxazolines).[20][21]
-
Causality: This reaction typically involves a nucleophilic addition of hydroxylamine to the β-carbon of the unsaturated system, followed by cyclization and dehydration to form the isoxazole ring. The reaction conditions can be tuned to favor the formation of either the isoxazole or the isoxazoline.
Experimental Protocol: Synthesis of Isoxazoles from Chalcones [20]
-
Reaction Setup: A mixture of the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is prepared.
-
Base Addition: 40% KOH (5 mL) is added to the mixture.
-
Reflux: The reaction mixture is refluxed for 12 hours.
-
Workup: After cooling, the mixture is poured into crushed ice and extracted with diethyl ether.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography to yield the isoxazole.
Part 3: Modern and Green Synthetic Approaches
In line with the principles of sustainable chemistry, recent efforts have focused on developing more environmentally friendly methods for isoxazole synthesis.
Ultrasound-Assisted Synthesis
The use of ultrasonic irradiation has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in isoxazole synthesis.[22][23] This technique has been successfully applied to both condensation and multicomponent reactions.[9][22]
-
Causality: Ultrasound promotes the formation and collapse of microscopic bubbles in the reaction medium (acoustic cavitation). This process generates localized hot spots with high temperatures and pressures, which can significantly enhance reaction kinetics.
Multicomponent Reactions (MCRs)
One-pot multicomponent reactions, where three or more reactants are combined to form the final product, offer significant advantages in terms of efficiency and atom economy. Several MCRs for the synthesis of isoxazoles have been developed, often under green conditions.[23] For example, a three-component reaction of hydroxylamine hydrochloride, an aromatic aldehyde, and a β-ketoester can be catalyzed by Fe₃O₄@MAP-SO₃H under ultrasound irradiation in an ethanol-water medium.[22]
Comparative Summary of Isoxazole Synthesis Methods
| Method | Precursors | Key Features | Advantages | Disadvantages |
| 1,3-Dipolar Cycloaddition | Aldoximes, Hydroximoyl Chlorides, Nitroalkanes + Alkynes/Alkenes | Highly versatile and modular; often requires in situ generation of unstable nitrile oxides. | Wide substrate scope; good control over substitution patterns; access to complex structures. | Regioselectivity can be an issue; may require catalysts or harsh reagents. |
| Condensation with 1,3-Dicarbonyls | 1,3-Dicarbonyl Compounds + Hydroxylamine | A classical and straightforward method. | Simple procedure; readily available starting materials. | Limited to the availability of the corresponding dicarbonyl precursors. |
| Condensation with α,β-Unsaturated Ketones | α,β-Unsaturated Ketones + Hydroxylamine | Useful for synthesizing isoxazolines and isoxazoles from chalcones. | Good yields; can be performed under basic conditions. | Potential for side reactions; may require long reaction times. |
| Ultrasound-Assisted Synthesis | Various (applicable to multiple methods) | Utilizes ultrasonic irradiation to accelerate reactions. | Faster reaction rates; higher yields; environmentally friendly. | Requires specialized equipment. |
| Multicomponent Reactions | Aldehydes, Hydroxylamine, β-ketoesters, etc. | One-pot synthesis involving three or more components. | High atom economy; operational simplicity; reduced waste. | Optimization can be complex; may have a narrower substrate scope. |
Conclusion
The synthesis of the isoxazole ring is a mature yet continually evolving field. While the 1,3-dipolar cycloaddition of nitrile oxides remains the most powerful and versatile strategy, classical condensation methods and modern green approaches offer valuable alternatives. A thorough understanding of the underlying mechanisms and the causal relationships between reaction components and conditions is paramount for any researcher aiming to innovate in this space. By selecting the appropriate synthetic route and carefully optimizing the experimental parameters, chemists can efficiently construct a diverse range of isoxazole-containing molecules, paving the way for the discovery of next-generation therapeutics.
References
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (URL: [Link])
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (URL: [Link])
- Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC - NIH. (URL: [Link])
- Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (URL: [Link])
- Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids - MDPI. (URL: [Link])
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (URL: [Link])
- Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (
- Copper-Catalyzed Isoxazole Synthesis. (URL: [Link])
- Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communic
- Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions. (URL: [Link])
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH. (URL: [Link])
- Isoxazole synthesis - Organic Chemistry Portal. (URL: [Link])
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. (URL: [Link])
- synthesis of isoxazoles - YouTube. (URL: [Link])
- DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles - ACS Public
- Full article: Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction - Taylor & Francis. (URL: [Link])
- Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition | Organic Letters - ACS Public
- Recent Progress in the Synthesis of Isoxazoles - Bentham Science Publishers. (URL: [Link])
- Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. (URL: [Link])
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central. (URL: [Link])
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - Preprints.org. (URL: [Link])
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (URL: [Link])
- Construction of Isoxazole ring: An Overview. (URL: [Link])
- On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole | CoLab. (URL: [Link])
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (URL: [Link])
- Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach. (URL: [Link])
- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (URL: [Link])
- Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchG
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC. (URL: [Link])
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- (PDF)
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
- 14. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Isoxazole synthesis [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole | CoLab [colab.ws]
- 22. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
The Isoxazole Scaffold: From Rational Design to Clinical Success
An In-depth Technical Guide for Drug Development Professionals
Abstract
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and capacity to engage in diverse molecular interactions have rendered it a "privileged scaffold" in drug discovery.[4][5] This guide provides an in-depth technical overview for researchers and drug development professionals, navigating the journey from initial synthesis to lead optimization and clinical application of isoxazole-based therapeutics. We will dissect the causality behind key experimental choices, present self-validating protocols, and ground our discussion in successful clinical case studies, offering a comprehensive roadmap for harnessing the full potential of this versatile heterocycle.
The Isoxazole Moiety: A Strategic Asset in Drug Design
The isoxazole ring is more than a simple structural component; it is a functional tool for medicinal chemists to fine-tune the properties of a drug candidate. Its utility stems from several key features:
-
Electronic Nature and Dipole Moment: The arrangement of oxygen and nitrogen atoms creates a distinct dipole moment and modulates the electron density of the ring, influencing how the molecule interacts with biological targets.[6] This allows the isoxazole to act as a hydrogen bond acceptor and participate in various non-covalent interactions, which are critical for high-affinity binding to proteins.[4]
-
Metabolic Stability: The aromatic nature of the isoxazole ring often imparts significant metabolic stability, a crucial attribute for improving a drug's pharmacokinetic profile. It is generally resistant to oxidative metabolism, which can increase a compound's half-life in the body.
-
Role as a Bioisostere: In drug design, the isoxazole ring is frequently employed as a bioisostere for other chemical groups, such as amide or ester functionalities.[7][8] This strategy, known as bioisosteric replacement, allows chemists to modify a molecule's properties—like solubility, cell permeability, and target affinity—while retaining its core biological activity.[9][10] For example, replacing a metabolically labile ester with a stable isoxazole ring can dramatically improve a drug's oral bioavailability.
The strategic incorporation of an isoxazole ring can lead to enhanced efficacy, reduced toxicity, and improved pharmacokinetic profiles, making it a popular choice in the design of novel therapeutics.[4][11]
Core Synthetic Strategies: Building the Isoxazole Scaffold
The construction of the isoxazole ring is a well-established field with a variety of robust synthetic methodologies. The choice of method is dictated by the desired substitution pattern, available starting materials, and scalability. The most prevalent and versatile approach is the [3+2] cycloaddition reaction.
Experimental Protocol: 1,3-Dipolar Cycloaddition for 3,5-Disubstituted Isoxazoles
This protocol describes a common and reliable method for synthesizing 3,5-disubstituted isoxazoles via the in-situ generation of a nitrile oxide from an aldoxime, followed by its cycloaddition with an alkyne.[12] This approach is favored for its high regioselectivity and broad functional group tolerance.
Objective: To synthesize a 3,5-disubstituted isoxazole from a substituted aldoxime and a terminal alkyne.
Materials:
-
Substituted Aldoxime (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Pyridine (catalytic amount, ~5 mol%)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Stir plate, round-bottom flask, condenser, and appropriate glassware
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the substituted aldoxime (1.0 eq) in the chosen solvent (e.g., DCM).
-
Nitrile Oxide Generation: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C. The NCS converts the aldoxime to a hydroximoyl chloride intermediate.
-
In-Situ Cycloaddition: Add the terminal alkyne (1.2 eq) to the reaction mixture, followed by a catalytic amount of pyridine. The pyridine acts as a base to eliminate HCl from the hydroximoyl chloride, generating the reactive nitrile oxide dipole in-situ. This dipole immediately undergoes a [3+2] cycloaddition with the alkyne.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification:
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Characterization (Self-Validation): Purify the crude product via column chromatography on silica gel. The structure and purity of the final isoxazole product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding to biological evaluation.
This protocol provides a reliable framework for generating a library of isoxazole analogs for screening. Other notable synthetic methods include transition metal-catalyzed cycloadditions and green chemistry approaches utilizing microwave or ultrasonic irradiation to accelerate reaction times and improve yields.[1][13][14]
Visualization of the Drug Discovery Workflow
The following diagram illustrates the logical flow from initial synthesis to a potential drug candidate.
Caption: A streamlined workflow for the discovery and development of isoxazole-based drugs.
Biological Evaluation and Structure-Activity Relationship (SAR)
Once a library of isoxazole derivatives is synthesized, the next critical step is to evaluate their biological activity. Isoxazoles have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][13][15][16]
Screening for Anticancer Activity
A common primary screen for anticancer potential involves evaluating the cytotoxicity of the compounds against various cancer cell lines.
Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized isoxazole compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Quantification: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[1]
Driving Potency: Structure-Activity Relationship (SAR) Studies
The data from these initial screens fuel the lead optimization process. SAR studies involve systematically modifying the structure of the "hit" compounds to understand which chemical features are essential for activity and to improve potency and selectivity.[17][18][19]
Table 1: Exemplar SAR Insights for Isoxazole-Based Anticancer Agents
| Position of Substitution | Modification | Impact on Cytotoxic Activity | Rationale / Causality |
| Indole Ring (Isoxazoloindoles) | Addition of electron-withdrawing groups (e.g., -Cl, -Br) at the 5- or 6-position. | Often enhances cytotoxic effects.[19] | Modifies the electronic properties of the aromatic system, potentially improving target binding or cell permeability. |
| Isoxazole C-5 Position | Introduction of small alkyl or aryl groups. | Generally required for activity.[19] | These groups often occupy a key hydrophobic pocket in the target protein, contributing to binding affinity. |
| Isoxazole C-3 Phenyl Ring | Addition of nitro (-NO₂) or chloro (-Cl) groups. | Can enhance antibacterial activity.[20] | Electron-withdrawing groups can alter the molecule's polarity and ability to interact with bacterial targets. |
| General Structure | Varying the linker between the isoxazole and another pharmacophore. | Highly sensitive; an ether linkage may be superior to thioether or amine linkers.[18] | The linker's geometry, flexibility, and hydrogen-bonding capacity are critical for achieving the optimal orientation in the binding site. |
These studies are iterative. Insights from one round of synthesis and testing inform the design of the next generation of compounds, progressively refining the molecule toward a potent and selective drug candidate.[17]
Clinical Validation: FDA-Approved Isoxazole Drugs
The true testament to the isoxazole scaffold's value is the number of FDA-approved drugs that incorporate it.[21][22] These drugs span a wide range of therapeutic areas, validating the broad applicability of this heterocycle.
Table 2: Selected Clinically Approved Drugs Containing the Isoxazole Moiety
| Drug Name | Therapeutic Area | Role of the Isoxazole Ring |
| Sulfamethoxazole | Antibacterial | Part of the core pharmacophore that mimics p-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis.[1][23] |
| Valdecoxib | Anti-inflammatory (NSAID) | The 3,4-diaryl isoxazole core is crucial for selective binding to the COX-2 enzyme's active site.[1][11] |
| Leflunomide | Antirheumatic | Acts as a prodrug; the isoxazole ring is opened in vivo to form the active metabolite that inhibits pyrimidine synthesis.[1][23] |
| Zonisamide | Anticonvulsant | The benzisoxazole structure contributes to the blockade of sodium and calcium channels in neurons.[11][23] |
| Cloxacillin/Dicloxacillin | Antibacterial (Penicillinase-resistant) | The bulky isoxazolyl side chain sterically hinders the approach of β-lactamase enzymes, protecting the β-lactam ring from hydrolysis.[1][11][23] |
Mechanism Visualization: Valdecoxib and COX-2 Inhibition
The following diagram illustrates the role of the isoxazole moiety in the selective inhibition of the COX-2 enzyme, a key pathway in inflammation.
Caption: Valdecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin production.
Future Perspectives and Emerging Trends
The development of isoxazole-based drugs continues to evolve. Current research is focused on several exciting frontiers:
-
Multi-Targeted Therapies: Designing single isoxazole-based molecules that can modulate multiple biological targets simultaneously. This is a promising strategy for complex diseases like cancer and neurodegenerative disorders.[1][13][15]
-
Covalent Inhibitors: Engineering isoxazole derivatives that can form a covalent bond with their target protein. This can lead to increased potency and a longer duration of action.
-
Targeted Drug Delivery: Conjugating isoxazole drugs to antibodies or nanoparticles to deliver them specifically to diseased cells, minimizing off-target side effects.
The versatility of the isoxazole ring, combined with advances in synthetic chemistry and a deeper understanding of disease biology, ensures its continued importance in the future of pharmaceutical research.[1][5][15]
References
- Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health (NIH).
- A review of isoxazole biological activity and present synthetic techniques. [Source Not Available]
- The recent progress of isoxazole in medicinal chemistry. (2018). Bohrium.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- The recent progress of isoxazole in medicinal chemistry. (2018). PubMed.
- Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. PubMed.
- The recent progress of isoxazole in medicinal chemistry | Request PDF. ResearchGate.
- Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Ingenta Connect.
- Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2021). PubMed.
- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed Central (PMC).
- Potential activities of isoxazole deriv
- Construction of Isoxazole ring: An Overview. (2024). ResearchGate.
- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem.
- Isoxazole–Containing drugs with various pharmacological activities. ResearchGate.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI.
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). ResearchGate.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Isoxazole synthesis. Organic Chemistry Portal.
- Construction of Isoxazole ring: An Overview. (2024). [Source Not Available].
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Institutes of Health (NIH).
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). CoLab.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
- Isoxazole containing drugs. | Download Scientific Diagram. ResearchGate.
- Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. (1994). PubMed.
- Oxadiazoles as Ester Bioisosteric Replacements in Compounds Related to Disoxaril. Antirhinovirus Activity. Scilit.
- The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. PubMed.
- The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore.
- FDA approved drugs with oxazole nucleus. | Download Scientific Diagram. ResearchGate.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Source Not Available].
- Novel Isoxazole-Based Antifungal Drug Candidates. (2024). PubMed.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Advances in isoxazole chemistry and their role in drug discovery | CoLab [colab.ws]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]
- 7. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unimore.it [iris.unimore.it]
- 11. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives: Ingenta Connect [ingentaconnect.com]
- 12. Isoxazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 15. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Potential activities of isoxazole derivatives [wisdomlib.org]
- 17. Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 21. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Ethyl 5-cyclopropylisoxazole-3-carboxylate molecular weight and formula.
An In-Depth Technical Guide to Ethyl 5-Cyclopropylisoxazole-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core molecular characteristics, spectroscopic profile, a validated synthetic pathway with mechanistic insights, and its applications as a strategic intermediate in the development of novel chemical entities.
Core Molecular Profile
This compound is a substituted isoxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The presence of the reactive ester group at the 3-position and the conformationally rigid cyclopropyl moiety at the 5-position makes it a versatile scaffold for chemical elaboration. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| CAS Number | 21080-81-9 | [1] |
| Appearance | Pale yellow to colorless liquid | [1] |
| MDL Number | MFCD11217157 | [1] |
Spectroscopic and Analytical Characterization
Structural confirmation of this compound relies on standard spectroscopic techniques. The following sections detail the expected spectral data, providing a baseline for researchers to validate their samples. The causality for these expected values lies in the distinct electronic environments of the protons and carbons within the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. The high degree of symmetry in the cyclopropyl group and the characteristic ethyl ester pattern provide unambiguous signals.
| Expected ¹H NMR Data (CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Multiplicity & Integration |
| ~ 6.40 | Singlet, 1H |
| ~ 4.45 | Quartet, 2H |
| ~ 2.20 | Multiplet, 1H |
| ~ 1.40 | Triplet, 3H |
| ~ 1.25 | Multiplet, 2H |
| ~ 1.10 | Multiplet, 2H |
| Expected ¹³C NMR Data (CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175.0 | Cyclopropyl-C 5 (Isoxazole) |
| ~ 160.5 | Ester C =O |
| ~ 158.0 | C 3-Ester (Isoxazole) |
| ~ 101.0 | C 4-H (Isoxazole) |
| ~ 62.0 | -O-C H₂-CH₃ |
| ~ 14.0 | -O-CH₂-C H₃ |
| ~ 9.0 | Cyclopropyl C H₂ |
| ~ 8.0 | Cyclopropyl C H |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
~1730 cm⁻¹: A strong absorption band characteristic of the C=O stretch from the ethyl ester.
-
~1600 cm⁻¹: A medium absorption band corresponding to the C=N stretching vibration within the isoxazole ring.
-
~2900-3000 cm⁻¹: C-H stretching bands for the ethyl and cyclopropyl groups.
Synthesis and Mechanistic Considerations
The construction of the 3,5-disubstituted isoxazole ring is efficiently achieved through a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry. The most common and robust method involves the reaction of a nitrile oxide (generated in situ) with an alkyne.
Synthetic Workflow Diagram
The following diagram illustrates a reliable pathway for the synthesis of this compound.
Sources
The Isoxazole Ring: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties and versatile reactivity have established it as a "privileged scaffold," a molecular framework that can interact with multiple biological targets. This technical guide provides a comprehensive exploration of the biological significance of the isoxazole ring, delving into its fundamental characteristics, its role as a versatile pharmacophore in a multitude of therapeutic areas, and the structure-activity relationships that govern its biological effects. We will further explore detailed synthetic methodologies and protocols for biological evaluation, offering practical insights for researchers in the field.
The Isoxazole Moiety: Physicochemical Properties and Biological Relevance
The isoxazole ring is an aromatic heterocycle characterized by a unique electronic distribution arising from the electronegativity of the nitrogen and oxygen atoms. This imparts a dipole moment and the capacity for a range of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition by biological targets.[1]
The incorporation of an isoxazole ring into a molecule can significantly enhance its physicochemical properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[1] The isoxazole moiety is often employed as a bioisostere for other functional groups, such as amides or esters, to improve metabolic stability and pharmacokinetic parameters.[2] Its rigid structure can also serve to orient substituents in a conformationally favorable manner for binding to a target protein.
The inherent reactivity of the isoxazole ring, particularly the susceptibility of the N-O bond to cleavage under certain conditions, can be exploited in the design of prodrugs or as a synthetic handle for further chemical modifications.[3]
The Isoxazole Ring as a Versatile Pharmacophore
The isoxazole scaffold is a key component in a wide array of clinically approved drugs and investigational compounds, demonstrating its broad therapeutic applicability.[4] This versatility stems from the ability of the isoxazole ring and its derivatives to interact with a diverse range of biological targets, including enzymes, receptors, and nucleic acids.
Anticancer Activity
Isoxazole derivatives have garnered significant attention as potent anticancer agents, exhibiting multiple mechanisms of action.[4][5] These include the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular processes essential for tumor growth and survival.[4]
Mechanisms of Anticancer Action:
-
Apoptosis Induction: Many isoxazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[4]
-
Enzyme Inhibition: Isoxazole derivatives can act as inhibitors of crucial enzymes involved in cancer progression, such as topoisomerase and histone deacetylases (HDACs).[4]
-
Signaling Pathway Modulation: The PI3K/Akt/mTOR signaling pathway, often dysregulated in cancer, is a key target for isoxazole-based inhibitors.[2][6][7] By interfering with this pathway, these compounds can suppress cell proliferation, survival, and angiogenesis.
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and any appended aromatic systems.
| Compound Class | Key Substituents and their Effects on Anticancer Activity (IC50 values) | Target Cancer Cell Lines | Reference |
| Tetrazole-based Isoxazolines | Compounds 4h and 4i with specific substitutions exhibited prominent anticancer efficacy. | A549 (Lung) and MDA-MB-231 (Breast) | [8] |
| Isoxazole-Carboxamides | Compounds 2d and 2e were the most active against Hep3B cells. Compound 2d showed the highest activity against HeLa cells. | Hep3B (Liver), HeLa (Cervical), MCF-7 (Breast) | [9] |
| Quinoline and Coumarin-based Isoxazoles | Novel derivatives and their metal complexes showed promising antitumor activity. | Pancreatic and Hematologic Malignancies | [10] |
| 1,2,3-Triazole linked Thiazole-Isoxazoles | Compounds 14b, 14e, 14g, and 14h demonstrated inhibitory activity stronger than the reference drug, etoposide. | MCF-7 (Breast), A549 (Lung), Colo-205 (Colon), A2780 (Ovarian) | [11] |
Anti-inflammatory Activity
The isoxazole moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives have been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins.[12][13]
Mechanism of Anti-inflammatory Action:
Isoxazole-containing compounds can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and by suppressing the production of inflammatory cytokines.[14][15] For example, certain isoxazole derivatives have been developed as potent inhibitors of TNF-α production, a key mediator of inflammation.[12]
Antimicrobial Activity
The isoxazole ring is a well-established pharmacophore in the development of antibacterial and antifungal agents.[16][17] Several clinically used antibiotics, such as cloxacillin and sulfamethoxazole, feature this heterocyclic core.
Structure-Activity Relationship (SAR) in Antimicrobial Isoxazoles:
The antimicrobial potency of isoxazole derivatives is influenced by the lipophilicity and electronic properties of the substituents. For instance, the presence of electron-withdrawing groups on the aromatic rings attached to the isoxazole core has been shown to enhance antibacterial activity.[16]
Synthesis of Isoxazole Derivatives: A Practical Workflow
The most widely employed and versatile method for the synthesis of isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[18][19] This reaction allows for the regioselective formation of 3,5-disubstituted isoxazoles.
Figure 1: General workflow for the synthesis of isoxazole derivatives via 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the synthesis of 3,5-disubstituted isoxazoles from an aldoxime and an alkyne.
Materials:
-
Substituted Aldoxime (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Chloramine-T trihydrate (1.5 eq)
-
Ethanol
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the substituted aldoxime (1.0 eq) in ethanol, add the terminal alkyne (1.2 eq).
-
Nitrile Oxide Generation and Cycloaddition: Add Chloramine-T trihydrate (1.5 eq) portion-wise to the stirred reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the ethanol under reduced pressure. Dilute the residue with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified isoxazole derivative by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Biological Evaluation of Isoxazole Derivatives: A Standardized Approach
The biological activity of newly synthesized isoxazole derivatives is typically assessed using a battery of in vitro assays. A common and robust method for evaluating anticancer activity is the MTT assay.
Figure 2: Workflow for the evaluation of anticancer activity of isoxazole derivatives using the MTT assay.
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of an isoxazole derivative against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Isoxazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the isoxazole derivative and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
Signaling Pathway Modulation by Isoxazole Derivatives
A key aspect of the biological significance of the isoxazole ring lies in the ability of its derivatives to modulate critical intracellular signaling pathways that are often dysregulated in disease.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[20][21] Several isoxazole-containing compounds have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and Akt.[2]
Figure 3: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and its inhibition by isoxazole derivatives.
The isoxazole ring in these inhibitors often plays a crucial role in binding to the ATP-binding pocket of the target kinase, thereby blocking its catalytic activity. This leads to the downstream suppression of pro-survival signals and the induction of apoptosis in cancer cells.
Conclusion and Future Perspectives
The isoxazole ring continues to be a highly valuable scaffold in the design and development of novel therapeutic agents. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets underscore its significance in medicinal chemistry. The diverse biological activities of isoxazole derivatives, particularly in the areas of oncology, inflammation, and infectious diseases, highlight their immense therapeutic potential.
Future research in this field will likely focus on the development of more selective and potent isoxazole-based inhibitors targeting specific disease-related pathways. The use of advanced computational methods for rational drug design, coupled with innovative synthetic strategies, will undoubtedly accelerate the discovery of next-generation isoxazole-containing drugs with improved efficacy and safety profiles. The continued exploration of the structure-activity relationships of isoxazole derivatives will provide invaluable insights for the optimization of lead compounds and the development of novel therapeutics to address unmet medical needs.
References
- The development of new isoxazolone based inhibitors of tumor necrosis factor-alpha (TNF-alpha) production - PubMed.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed.
- IC 50 values a (mM) of compounds 4a-l | Download Table - ResearchGate.
- Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Scholars Research Library.
- Structure–activity relationship insights for antitumor activity and... | Download Scientific Diagram - ResearchGate.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
- Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids | Request PDF - ResearchGate.
- Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH.
- Design, Synthesis, and Anticancer Activity of 1,2,3-Triazole Likned Thiazole-1,2-isoxazole Derivatives - Yakantham - Russian Journal of General Chemistry.
- IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate.
- Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives - Semantic Scholar.
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH.
- Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy - ResearchGate.
- Antimicrobial activity of isoxazole derivatives: A brief overview - ResearchGate.
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine.
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC - NIH.
- Natural Inhibitors of Tumour Necrosis Factor-α Production, Secretion and Function.
- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
- Graphical abstract depicting the activity of isoxazole compounds - ResearchGate.
- Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives - ResearchGate.
- Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC - NIH.
- Antibacterial activity graph of isoxazole derivative (1a-e) & (2a-e).... - ResearchGate.
- (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate.
- FDA-approved inhibitors of PI3K/Akt/mTOR pathway[1][7][14]. - ResearchGate.
- Synthesis and Antimicrobial Studies of Isoxazole Derivatives - The Scientific Temper.
- The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed Central.
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - NIH.
- Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PubMed.
- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers.
- Isoxazole derivatives showing antialzheimer's activity (94–99) - ResearchGate.
- (PDF) Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. espublisher.com [espublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Anticancer Activity of 1,2,3-Triazole Likned Thiazole-1,2-isoxazole Derivatives - Yakantham - Russian Journal of General Chemistry [journal-vniispk.ru]
- 12. The development of new isoxazolone based inhibitors of tumor necrosis factor-alpha (TNF-alpha) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. researchgate.net [researchgate.net]
- 18. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate
This document provides a detailed experimental protocol for the synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The procedure is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and a framework for reliable and reproducible execution.
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles are a prominent class of five-membered nitrogen- and oxygen-containing heterocycles. Their unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make them privileged scaffolds in medicinal chemistry.[1][2] The isoxazole core is present in a range of biologically active compounds and approved pharmaceuticals.[2] The title compound, this compound, incorporates a cyclopropyl group, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity, along with an ethyl ester handle that allows for further synthetic elaboration.
The most effective and widely adopted method for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][3] This [3+2] cycloaddition is a powerful tool for constructing the isoxazole core with high regioselectivity. This protocol will detail a robust procedure for the synthesis of this compound via the in situ generation of a nitrile oxide from an ethyl chlorooximidoacetate precursor and its subsequent reaction with cyclopropylacetylene.
Reaction Principle: 1,3-Dipolar Cycloaddition
The core of this synthesis is a 1,3-dipolar cycloaddition reaction. A nitrile oxide (the 1,3-dipole) is generated in situ from ethyl (Z)-2-chloro-2-(hydroxyimino)acetate by dehydrochlorination with a base, typically a tertiary amine like triethylamine. This highly reactive intermediate then readily undergoes a [3+2] cycloaddition with the dipolarophile, cyclopropylacetylene, to form the desired 5-cyclopropylisoxazole ring system. The regioselectivity of the reaction is governed by electronic and steric factors, typically leading to the formation of the 3,5-disubstituted isoxazole as the major product.
Diagram of the General Reaction Scheme
Caption: General reaction scheme for the synthesis.
Experimental Protocol
Materials and Equipment
| Reagents | Grade | Supplier | CAS No. |
| Ethyl (Z)-2-chloro-2-(hydroxyimino)acetate | ≥95% | Major suppliers | 14337-43-0 |
| Cyclopropylacetylene | ≥97% | Major suppliers | 6746-94-7 |
| Triethylamine (Et3N) | Reagent grade | Major suppliers | 121-44-8 |
| Toluene | Anhydrous | Major suppliers | 108-88-3 |
| Ethyl acetate | ACS grade | Major suppliers | 141-78-6 |
| Hexane | ACS grade | Major suppliers | 110-54-3 |
| Magnesium sulfate (anhydrous) | Laboratory grade | Major suppliers | 7487-88-9 |
| Saturated aqueous sodium bicarbonate | N/A | Prepared in-house | N/A |
| Brine (Saturated aqueous NaCl) | N/A | Prepared in-house | N/A |
Equipment:
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Silica gel (for column chromatography, 230-400 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
Diagram of the Experimental Workflow
Caption: Step-by-step experimental workflow.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethyl (Z)-2-chloro-2-(hydroxyimino)acetate (1.0 eq).
-
Expertise & Experience: The use of an inert atmosphere is crucial to prevent moisture from interfering with the reaction, particularly with the base and any potentially moisture-sensitive intermediates.
-
-
Dissolution of Reactants: Add anhydrous toluene (approximately 5-10 mL per mmol of the chlorooxime) to the flask. Stir the mixture until the solid is fully dissolved. To this solution, add cyclopropylacetylene (1.2 eq).
-
Causality: Toluene is a suitable solvent as it is inert to the reaction conditions and has a boiling point that allows for moderate heating if required, although this reaction typically proceeds well at room temperature. A slight excess of the alkyne ensures complete consumption of the nitrile oxide precursor.
-
-
Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Charge the dropping funnel with a solution of triethylamine (1.5 eq) in anhydrous toluene. Add the triethylamine solution dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
Causality: Slow, cooled addition of the base is critical to control the exothermic reaction of nitrile oxide formation and to prevent its dimerization or decomposition, thereby maximizing the yield of the desired cycloaddition product.
-
-
Reaction Progression: After the complete addition of triethylamine, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours.
-
Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.
-
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of toluene).
-
Expertise & Experience: The initial water wash removes the triethylamine hydrochloride salt that precipitates during the reaction.
-
-
Washing and Drying: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Causality: The sodium bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to remove residual water from the organic phase.
-
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The eluent is typically a gradient of ethyl acetate in hexane. Collect the fractions containing the desired product (identified by TLC) and concentrate them in vacuo to yield this compound as a pure compound.
Data Summary
| Parameter | Value |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| Appearance | Colorless oil or low-melting solid |
| Typical Yield | 70-85% |
| TLC Rf (4:1 Hexane:EtOAc) | ~0.4 |
| 1H NMR (CDCl3, 400 MHz) δ (ppm) | ~6.4 (s, 1H), 4.4 (q, 2H), 2.1 (m, 1H), 1.4 (t, 3H), 1.2 (m, 2H), 1.0 (m, 2H) |
| 13C NMR (CDCl3, 100 MHz) δ (ppm) | ~175, 160, 158, 100, 62, 14, 10, 8 |
| Mass Spec (ESI+) m/z | [M+H]+ calculated: 182.0766; found: 182.0761 |
Note: NMR and Mass Spec data are predicted values and should be confirmed by experimental analysis.
Trustworthiness: A Self-Validating System
This protocol is designed to be self-validating through a series of in-process checks and characterization of the final product:
-
Reaction Monitoring: Regular TLC analysis provides clear evidence of the conversion of starting materials to the product, allowing for an informed decision on when to terminate the reaction.
-
Purification and Purity Assessment: The use of column chromatography for purification and subsequent TLC analysis of the pooled fractions ensures the isolation of a high-purity compound. The appearance of a single spot on the TLC plate is a strong indicator of purity.
-
Spectroscopic Confirmation: The definitive validation of the product's identity and purity comes from spectroscopic analysis. The expected 1H and 13C NMR spectra, along with mass spectrometry data, should unambiguously confirm the structure of this compound. Any significant deviation from the expected values would indicate the presence of impurities or an incorrect structure.
References
- Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines.
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction.
- Cyclopropylacetylene. Wikipedia. [Link]
- Ethyl 5-cyclopropylisoxazole-3-carboxyl
Sources
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: Ethyl 5-Cyclopropylisoxazole-3-carboxylate in Modern Organic Synthesis
Introduction: The Strategic Value of the Cyclopropylisoxazole Moiety
In the landscape of contemporary organic synthesis, the isoxazole ring system stands as a cornerstone heterocyclic motif, prized for its inherent stability, diverse reactivity, and prevalence in a multitude of biologically active compounds.[1][2] The strategic incorporation of a cyclopropyl group at the 5-position, coupled with an ethyl carboxylate at the 3-position, imbues the scaffold of Ethyl 5-cyclopropylisoxazole-3-carboxylate with a unique combination of steric and electronic properties. This renders it a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the realms of medicinal chemistry and agrochemicals.[3][4] The cyclopropyl moiety often enhances metabolic stability and binding affinity, while the ethyl ester provides a convenient handle for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis and key applications of this powerful synthetic intermediate, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.
I. Synthesis of this compound: A Protocol Grounded in Cycloaddition Chemistry
The construction of the 3,5-disubstituted isoxazole core of this compound is efficiently achieved through a [3+2] cycloaddition reaction. This approach leverages the in situ generation of a nitrile oxide from a nitro-functionalized precursor, which then reacts with a suitable alkyne. A robust and scalable protocol involves the reaction of ethyl 2-nitroacetate with cyclopropyl acetylene.
Protocol 1: Synthesis of this compound
This protocol is based on the well-established NaOH-catalyzed cycloaddition-condensation reaction.[5]
Materials:
-
Ethyl 2-nitroacetate
-
Cyclopropyl acetylene
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-nitroacetate (1.0 eq) and cyclopropyl acetylene (1.2 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Base Addition: To this stirred solution, add a solution of sodium hydroxide (1.5 eq) in water dropwise at room temperature. The rate of addition should be controlled to manage any exotherm.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 60-70 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a pure compound.
Expected Yield: 75-85%
Causality Behind Experimental Choices:
-
Sodium Hydroxide: Acts as a base to deprotonate ethyl 2-nitroacetate, initiating the formation of the nitrile oxide intermediate. It also catalyzes the subsequent cycloaddition and dehydration steps.
-
Ethanol/Water Solvent System: Provides good solubility for both the organic reactants and the inorganic base, facilitating a homogeneous reaction environment.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the cycloaddition and subsequent aromatization of the initially formed isoxazoline ring.
Caption: Synthesis of this compound.
II. Core Applications in the Synthesis of Bioactive Molecules
This compound is a pivotal intermediate in the synthesis of a range of bioactive molecules, from anticoagulants to fungicides. Its utility stems from the ease of transforming the ethyl ester and the stability of the cyclopropylisoxazole core.
Application 1: Synthesis of Factor Xa Inhibitors - A Gateway to Apixaban Analogues
A significant application of this scaffold is in the development of direct Factor Xa inhibitors, a class of anticoagulants used to treat and prevent blood clots.[6][7][8][9][10] The carboxylic acid derived from this compound is a key building block for constructing analogues of the blockbuster drug Apixaban.[1][2]
The first step in this synthetic sequence is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Protocol 2: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF (or methanol) and water (e.g., 3:1 v/v).
-
Base Addition: Add LiOH (or NaOH) (1.5 - 2.0 eq) to the solution and stir at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Dilute the residue with water and acidify to pH 2-3 with 1M HCl.
-
Isolation: The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volumes), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the product.
Expected Yield: >90%
| Starting Material | Reagents | Solvent | Time (h) | Product | Yield (%) |
| This compound | LiOH | THF/Water | 2-4 | 5-Cyclopropylisoxazole-3-carboxylic acid | >90 |
| This compound | NaOH | Methanol/Water | 2-4 | 5-Cyclopropylisoxazole-3-carboxylic acid | >90 |
With 5-Cyclopropylisoxazole-3-carboxylic acid in hand, the next critical step is amide bond formation with a suitable amine partner. This is a cornerstone reaction in medicinal chemistry.[3][11][12][13]
Protocol 3: Amide Coupling with 5-Cyclopropylisoxazole-3-carboxylic acid
Materials:
-
5-Cyclopropylisoxazole-3-carboxylic acid
-
Target amine (e.g., an aniline derivative for Factor Xa inhibitor synthesis)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: To a solution of 5-Cyclopropylisoxazole-3-carboxylic acid (1.0 eq) in DMF or DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the target amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization.
Causality Behind Experimental Choices:
-
EDC/HOBt: This is a classic peptide coupling reagent system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine.[13]
-
DIPEA/TEA: A non-nucleophilic base used to neutralize the HCl salt of EDC and to facilitate the coupling reaction.
Caption: Workflow for Factor Xa Inhibitor Synthesis.
Application 2: Precursor for Fungicidal Compounds
The isoxazole moiety is a well-known toxophore in agrochemical design, and derivatives of 5-cyclopropylisoxazole have been explored for their fungicidal properties.[3][4][14][15] The core scaffold can be elaborated into more complex structures with potent activity against various plant pathogens.
III. Advanced Transformations: Exploring the Reactivity of the Isoxazole Ring
Beyond functionalization of the ester group, the isoxazole ring itself can undergo synthetically useful transformations.
Reductive Ring Opening
Under catalytic hydrogenation conditions, the N-O bond of the isoxazole ring can be cleaved. This provides a pathway to synthetically valuable β-enaminones or γ-amino alcohols, depending on the reaction conditions and subsequent workup.
Protocol 4: Reductive Ring Opening of this compound
This protocol is based on the palladium-catalyzed hydrogenation which can lead to a domino reaction.[5]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon). Stir the suspension vigorously at room temperature.
-
Reaction: Monitor the reaction by TLC. The reaction may proceed through an intermediate 5-cyclopropyl-5-methylisoxazole derivative before ring opening.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude ring-opened product (a β-enamino-ketoester). Further purification can be achieved by chromatography if necessary.
Mechanistic Insight: The reaction likely proceeds via initial reduction of the isoxazole ring, followed by cleavage of the weak N-O bond to form an enaminone. The specific outcome can be influenced by the catalyst, solvent, and pressure.
Conclusion
This compound is a synthon of significant strategic importance. Its straightforward synthesis via cycloaddition, coupled with the versatile reactivity of its ester functionality and the isoxazole core, provides access to a wide array of complex and biologically relevant molecules. The protocols and applications detailed herein demonstrate its utility as a key building block for both academic research and industrial drug discovery and development.
References
- Gaikwad, D., et al. (2023). An alternative synthetic strategy to construct apixaban analogues. ARKIVOC, 2023(viii), 202312151. [Link]
- Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356. [Link]
- (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]
- Chemdad. 5-CYCLOPROPYLISOXAZOLE-3-CARBOXYLIC ACI&. Chemdad. [Link]
- HepatoChem. Amide coupling reaction in medicinal chemistry.
- (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Letters in Organic Chemistry, 7(7), 502-507. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(26), 3465-3468. [Link]
- European Patent Office. (2001). Heteroaroyl-isoxazoles and their use as herbicides. EP 1156048 A1. [Link]
- Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
- Google Patents. (2014). Process for the synthesis of apixaban. WO2014072884A1.
- Quan, M. L., et al. (1999). Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 1. Journal of Medicinal Chemistry, 42(14), 2752-2759. [Link]
- European Patent Office. (1997). IMPROVED SYNTHESIS OF CYCLOPROPYLACETYLENE. EP 0805790 B1. [Link]
- (2020). Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. Molecules, 25(21), 4991. [Link]
- (2023). First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry, 19, 892-900. [Link]
- (2018). The Development of New Factor Xa Inhibitors Based on Amide Synthesis. Current Organic Synthesis, 15(6), 808-817. [Link]
- Roehrig, S., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct Factor Xa inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908. [Link]
- (2021). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. Molecules, 26(11), 3236. [Link]
- (2022). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 10, 1067038. [Link]
- (2012). Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)-2,2-dimethylcyclopropanecarbonyl)-1H-1,2,4-triazole derivatives and their Antifungal activity. Journal of Chemical and Pharmaceutical Research, 4(11), 4881-4885. [Link]
- (2017). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
Sources
- 1. scispace.com [scispace.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. 5-Cyclopropylisoxazole-3-carboxylic acid 95 110256-15-0 [sigmaaldrich.com]
- 6. Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]
- 8. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hoffmanchemicals.com [hoffmanchemicals.com]
- 12. Key Intermediates And Impurities Of The Synthesis Of Apixaban: [quickcompany.in]
- 13. WO2014072884A1 - Process for the synthesis of apixaban - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 5-cyclopropylisoxazole-3-carboxylate in Medicinal Chemistry
Introduction: The Strategic Value of a Privileged Scaffold
Ethyl 5-cyclopropylisoxazole-3-carboxylate is a heterocyclic building block poised at the intersection of several key motifs in modern medicinal chemistry. Its structure is not merely a random assortment of chemical features but a deliberate combination of functionalities that offer significant advantages in the design of novel therapeutics. The isoxazole core is a well-established pharmacophore found in numerous bioactive compounds, prized for its electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] The strategic placement of a cyclopropyl group at the 5-position introduces a unique set of properties; this small, strained ring can enhance metabolic stability, improve potency by enforcing specific conformations, and modulate physicochemical properties like solubility.[1][3] Finally, the ethyl carboxylate at the 3-position serves as a versatile synthetic handle, providing a straightforward attachment point for diversification and library synthesis.
This document serves as a guide for leveraging the potential of this compound in drug discovery campaigns. It moves beyond simple cataloging of properties to provide actionable protocols and strategic insights into its application, grounded in the principles of structure-activity relationship (SAR) and rational drug design.[4][5]
Part 1: Deconstruction of the Scaffold - A Triad of Medicinal Chemistry Advantages
To fully appreciate the utility of this compound, we must consider the contribution of each of its core components. The synergy between these three motifs is what makes it a "privileged scaffold."
The Cyclopropyl Moiety: More Than a Small Ring
The cyclopropane ring is the smallest possible carbocycle, and its unique strained geometry and electronic character impart significant advantages in drug design.[3]
-
Metabolic Stability: The C-H bonds of a cyclopropyl group are generally more resistant to oxidative metabolism by Cytochrome P450 enzymes compared to larger alkyl groups. Introducing this moiety can block metabolically labile sites, thereby increasing a compound's half-life.[1]
-
Conformational Rigidity: Unlike a flexible ethyl or propyl chain, the cyclopropyl group is rigid. It can lock a portion of the molecule into a specific orientation, which can lead to a more favorable, lower-energy binding conformation with a target protein, thus increasing potency.[1]
-
pKa Modulation and Lipophilicity: The cyclopropyl group is considered a "lipophilic hydrogen bond donor" and can influence the acidity or basicity of nearby functional groups. It can also fine-tune the overall lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
The Isoxazole Core: A Versatile Aromatic Heterocycle
Isoxazoles are five-membered aromatic heterocycles that are frequently incorporated into the core structure of drugs.[1] Their prevalence stems from a combination of synthetic accessibility and favorable biological properties.
-
Bioisosteric Replacement: The isoxazole ring is often used as a bioisostere for other aromatic or amide groups, allowing chemists to modulate properties like polarity, solubility, and metabolic stability while retaining the key interactions required for biological activity.
-
Hydrogen Bonding: The nitrogen and oxygen atoms of the isoxazole ring are capable of acting as hydrogen bond acceptors, enabling strong and specific interactions with amino acid residues in an enzyme's active site or a receptor's binding pocket.[1]
-
Diverse Biological Activities: The isoxazole scaffold is a component of compounds with a vast range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects, making it a valuable starting point for diverse therapeutic targets.[2][6]
The Ethyl Carboxylate Handle: A Gateway to Chemical Diversity
The ethyl ester at the 3-position is the primary point for chemical modification. Its reactivity is well-understood, making it an ideal anchor for building molecular libraries to explore structure-activity relationships.
-
Amidation: The most common and powerful transformation is the conversion of the ester to an amide. This allows for the introduction of a vast array of amines, creating new hydrogen bond donors and acceptors and enabling the exploration of different substituent spaces to probe for additional binding interactions.
-
Hydrolysis and Reduction: The ester can be hydrolyzed to the corresponding carboxylic acid, which can participate in different interactions or serve as a handle for further chemistry. Alternatively, it can be reduced to a primary alcohol, providing another avenue for derivatization.
Part 2: Strategic Application in Drug Discovery - A Hypothetical Case Study
To illustrate the practical application of this scaffold, let's consider a hypothetical drug discovery campaign targeting a protein kinase, a common target in oncology.[7] Our goal is to develop a selective inhibitor using this compound as the starting scaffold.
Workflow for Kinase Inhibitor Development
The following diagram outlines a typical workflow for moving from the initial scaffold to a lead compound.
Sources
- 1. cas 21080-81-9|| where to buy this compound [french.chemenu.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharfac.mans.edu.eg [pharfac.mans.edu.eg]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethyl 5-cyclopropylisoxazole-3-carboxylate as a Key Intermediate for the Synthesis of Potent Kinase Inhibitors
Introduction: The Strategic Importance of the Isoxazole Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling pathways, represent a major class of therapeutic targets. Dysregulation of kinase activity is a hallmark of numerous diseases, making the development of small molecule inhibitors a critical endeavor.[1][2]
The isoxazole ring system has emerged as a "privileged scaffold" in this context. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure allow it to serve as an excellent core for designing molecules that can fit snugly into the ATP-binding pocket of various kinases.[3][4] Among the vast array of isoxazole-containing building blocks, Ethyl 5-cyclopropylisoxazole-3-carboxylate has garnered significant attention. The incorporation of a cyclopropyl group is a well-established strategy in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties.[5] This application note provides a comprehensive guide to the synthesis and utility of this compound, with a specific focus on its application as a key intermediate in the synthesis of the Janus kinase 2 (JAK2) inhibitor, Fedratinib.[6][7]
The JAK-STAT Signaling Pathway: A Critical Target in Myeloproliferative Neoplasms
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional regulation of genes involved in cell proliferation, differentiation, and immune responses.[8] The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Of these, JAK2 plays a pivotal role in hematopoiesis. Gain-of-function mutations in the JAK2 gene, most notably the V617F mutation, lead to constitutive activation of the JAK-STAT pathway, driving the pathogenesis of myeloproliferative neoplasms (MPNs) such as myelofibrosis.[1] This makes selective JAK2 inhibition a highly validated therapeutic strategy for these disorders.
dot graph JAK_STAT_Pathway { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Cytokine [label="Cytokine", fillcolor="#F1F3F4"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4"]; JAK2_inactive [label="JAK2 (Inactive)", fillcolor="#EA4335"]; JAK2_active [label="JAK2 (Active)\np-JAK2", fillcolor="#34A853"]; STAT_inactive [label="STAT (Inactive)", fillcolor="#FBBC05"]; STAT_active [label="p-STAT (Dimer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4"]; Gene [label="Gene Transcription\n(Proliferation, Survival)", shape=note, fillcolor="#F1F3F4"]; Fedratinib [label="Fedratinib", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="Binding"]; Receptor -> JAK2_inactive [label="Recruitment & Dimerization"]; JAK2_inactive -> JAK2_active [label="Trans-phosphorylation"]; JAK2_active -> STAT_inactive [label="Phosphorylation"]; STAT_inactive -> STAT_active [label="Dimerization"]; STAT_active -> Nucleus [label="Translocation"]; Nucleus -> Gene [label="Regulation"]; Fedratinib -> JAK2_active [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee];
// Invisible edges for alignment {rank=same; Cytokine; Receptor;} {rank=same; JAK2_inactive; JAK2_active;} {rank=same; STAT_inactive; STAT_active;} }
Figure 1: Simplified schematic of the JAK-STAT signaling pathway and the inhibitory action of Fedratinib.
Synthesis Protocol for this compound
The synthesis of this compound is efficiently achieved through a [3+2] cycloaddition reaction between a nitrile oxide generated in situ and an alkyne. This method is robust and provides good yields of the desired isoxazole core.
Rationale for the Synthetic Approach
The chosen synthetic route leverages the classical Huisgen 1,3-dipolar cycloaddition. The generation of a nitrile oxide from an oxime is a common and effective method. The subsequent reaction with cyclopropyl acetylene provides the desired 5-substituted isoxazole with high regioselectivity. The use of a base like triethylamine is crucial for the in situ generation of the nitrile oxide from the corresponding hydroximoyl chloride.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate (Oxime)
-
To a stirred solution of ethyl chloroacetate (1.0 eq) in a suitable solvent such as diethyl ether, add a solution of sodium nitrite (1.1 eq) in water at 0-5 °C.
-
Slowly add a solution of hydrochloric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which can be used in the next step without further purification.
Step 2: [3+2] Cycloaddition to form this compound
-
Dissolve the crude ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and cyclopropyl acetylene (1.2 eq) in an aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture. The triethylamine acts as a base to generate the nitrile oxide in situ.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pure compound.
Application: Synthesis of the JAK2 Inhibitor Fedratinib
This compound is a pivotal intermediate in the multi-step synthesis of Fedratinib. The following protocol outlines the key transformations from the isoxazole ester to the final active pharmaceutical ingredient.
dot graph Fedratinib_Synthesis { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes start [label="Ethyl 5-cyclopropyl-\nisoxazole-3-carboxylate"]; acid [label="5-cyclopropylisoxazole-\n3-carboxylic acid"]; amide [label="N-(cyanomethyl)-5-cyclopropyl-\nisoxazole-3-carboxamide"]; intermediate1 [label="Isoxazole amidine\nintermediate"]; intermediate2 [label="Substituted\npyrimidine"]; fedratinib [label="Fedratinib", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> acid [label="Hydrolysis\n(e.g., LiOH)"]; acid -> amide [label="Amide Coupling\n(Aminoacetonitrile, Coupling Agent)"]; amide -> intermediate1 [label="Amidine formation"]; intermediate1 -> intermediate2 [label="Cyclocondensation"]; intermediate2 -> fedratinib [label="Final Coupling/\nModification"]; }
Figure 2: Key synthetic transformations from the isoxazole intermediate to Fedratinib.
Experimental Protocol
Step 1: Hydrolysis to 5-cyclopropylisoxazole-3-carboxylic acid
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.[9][10]
-
Add lithium hydroxide (LiOH) monohydrate (1.5 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-cyclopropylisoxazole-3-carboxylic acid.
Step 2: Amide Coupling to N-(cyanomethyl)-5-cyclopropylisoxazole-3-carboxamide
-
Dissolve 5-cyclopropylisoxazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[11][12][13]
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add aminoacetonitrile hydrochloride (1.1 eq) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Work up the reaction by washing with aqueous acid, base, and brine.
-
Dry the organic layer and concentrate. Purify the crude product by chromatography to obtain N-(cyanomethyl)-5-cyclopropylisoxazole-3-carboxamide.
Step 3: Subsequent steps to Fedratinib
The N-(cyanomethyl)-5-cyclopropylisoxazole-3-carboxamide is then converted through a series of reactions, including the formation of an amidine intermediate and subsequent cyclocondensation with a substituted pyrimidine, followed by a final coupling step to yield Fedratinib. The specifics of these advanced steps are detailed in the patent literature (e.g., WO 2007/053452 A1).
Biological Evaluation of Fedratinib
Fedratinib is a potent and selective inhibitor of JAK2. Its efficacy is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) against the target kinase.
Mechanism of Action
Fedratinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK2 kinase domain.[8] This prevents the phosphorylation of JAK2 and its downstream STAT proteins, thereby blocking the aberrant signaling cascade that drives the proliferation of malignant hematopoietic cells in MPNs.[14] This inhibition ultimately leads to reduced cell proliferation and the induction of apoptosis in the target cells.[2]
Potency and Selectivity
The selectivity of a kinase inhibitor is crucial to minimize off-target effects and associated toxicities. Fedratinib exhibits significant selectivity for JAK2 over other members of the JAK family.
| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 3 | - |
| JAK1 | ~105 | ~35-fold |
| JAK3 | >1000 | >334-fold |
| TYK2 | ~1000 | ~334-fold |
| FLT3 | 15 | 5-fold |
Data compiled from multiple sources.[6][15]
The data clearly indicates that Fedratinib is a highly potent inhibitor of JAK2 and the closely related FMS-like tyrosine kinase 3 (FLT3), while demonstrating significantly weaker activity against other JAK family members.[6] This selectivity profile is advantageous as inhibition of other JAK kinases, such as JAK1 and JAK3, is associated with immunosuppressive effects that may be undesirable in the treatment of myelofibrosis.[6]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the advantageous properties conferred by the cyclopropyl-isoxazole scaffold make it an important intermediate for drug discovery programs. The successful application of this intermediate in the synthesis of the FDA-approved JAK2 inhibitor Fedratinib underscores its significance for researchers and scientists in the field of kinase inhibitor development. The protocols and data presented in this application note provide a solid foundation for the utilization of this compound in the rational design and synthesis of next-generation kinase inhibitors.
References
- Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. (n.d.). National Institutes of Health.
- What is the mechanism of Fedratinib Hydrochloride? (2024, July 17). Patsnap Synapse.
- JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice. (n.d.). National Institutes of Health.
- Fedratinib in myelofibrosis. (2020, April 28). National Institutes of Health.
- Fedratinib binds to ATP and substrate-binding sites in JAK2 kinase. (n.d.). ResearchGate.
- Fedratinib is JAK family selective and relatively specific. (n.d.). ResearchGate.
- Fedratinib: A Review of Its Pharmacology and Clinical Use. (n.d.). AWS.
- Fedratinib: First Approval. (2025, August 8). ResearchGate.
- Fedratinib in myelofibrosis. (2020, April 28). PubMed.
- Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. (n.d.). Royal Society of Chemistry.
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022, June 24). National Institutes of Health.
- Fedratinib. (n.d.). PubChem.
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI.
- Fedratinib in 2025 and beyond: indications and future applications. (n.d.). National Institutes of Health.
- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Institutes of Health.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. (2020, December 23). PubMed.
- 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. (n.d.). Organic Syntheses.
- Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science.
- A New Synthetic Route of Cyclopropylnitrile. (n.d.). Google Patents.
- Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal.
- The amide group and its preparation methods by acid-amine coupling reactions: an overview. (n.d.). ResearchGate.
- New and easy route to primary cyclopropylamines from nitriles. (n.d.). Organic Chemistry Portal.
- Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
- Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (n.d.). MDPI.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). National Institutes of Health.
- Amide Synthesis. (n.d.). Fisher Scientific.
- cyclopropanecarboxylic acid. (n.d.). Organic Syntheses.
- The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2025, August 5). ResearchGate.
- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2024, September 17). National Institutes of Health.
Sources
- 1. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 6. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fedratinib in myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 11. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hepatochem.com [hepatochem.com]
- 13. researchgate.net [researchgate.net]
- 14. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Isoxazole-5-Carboxylates
Introduction: The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous commercial drugs, including the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[1][2][3] Specifically, isoxazole-5-carboxylates are versatile intermediates, serving as key building blocks for more complex molecular architectures in drug discovery programs.[4][5] Their synthesis, while accessible through several pathways, is often plagued by challenges in regioselectivity and the formation of tenacious byproducts.
This guide provides an in-depth analysis of the two most prevalent and robust methodologies for synthesizing isoxazole-5-carboxylates: the [3+2] cycloaddition of nitrile oxides with alkynes and the cyclocondensation of β-ketoesters with hydroxylamine. We will dissect the mechanistic underpinnings of each approach, offer detailed, field-tested protocols, and present systematic troubleshooting strategies to empower researchers in achieving optimal outcomes.
Methodology 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
The 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne ester (the dipolarophile), such as ethyl propiolate, is the most widely employed and versatile route to 3,5-disubstituted isoxazoles, including isoxazole-5-carboxylates.[1][6][7] The reaction's success hinges on the controlled generation of the transient nitrile oxide species to favor the desired cycloaddition over unwanted side reactions.
Mechanistic Rationale & Causality
The core of this strategy is the in situ generation of a nitrile oxide from a stable precursor, typically an aldoxime or a hydroximoyl chloride.[2][8] The nitrile oxide then undergoes a concerted [3+2] cycloaddition with an alkyne. The primary challenge in this synthesis is the propensity of nitrile oxides to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides), especially when the dipolarophile concentration is low or the nitrile oxide is highly reactive.[9]
To circumvent this, the nitrile oxide is generated slowly in the presence of the alkyne. This is achieved by the gradual addition of an oxidant (for an aldoxime precursor) or a base (for a hydroximoyl chloride precursor), ensuring the steady-state concentration of the nitrile oxide remains low, thus kinetically favoring the intermolecular cycloaddition over self-condensation.[9]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Scale-Up Synthesis of Substituted Isoxazoles: From Bench to Kilogram
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1][2] Transitioning the synthesis of these vital heterocycles from laboratory-scale discovery to robust, large-scale production presents significant challenges, including ensuring safety, controlling regioselectivity, and achieving economic viability. This guide provides a detailed technical overview of the core principles and practical protocols for the scale-up synthesis of substituted isoxazoles. We delve into the two most prevalent synthetic strategies—the condensation of 1,3-dicarbonyls with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes—offering a comparative analysis for process development. Furthermore, we present detailed, field-proven protocols for both classical batch and modern continuous flow methodologies, emphasizing the causality behind experimental choices to ensure reproducible and safe scalability.
Introduction: The Privileged Isoxazole Scaffold
Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This unique arrangement imparts a specific set of electronic and steric properties, making the isoxazole ring an excellent bioisostere for other functional groups and a versatile scaffold for building molecular complexity.[1][3] Its presence in pharmaceuticals spans a wide range of therapeutic areas, including anti-inflammatory (e.g., Valdecoxib), antibiotic, and anticancer agents.[1][4] The demand for efficient, scalable, and sustainable methods to produce isoxazole-containing active pharmaceutical ingredients (APIs) is therefore continually growing.
The primary challenge in scaling isoxazole synthesis lies in moving beyond discovery-phase methods, which often prioritize speed and diversity over safety, cost, and robustness.[5] A successful scale-up requires a fundamental understanding of the reaction mechanism, potential hazards, and the impact of process parameters on yield and purity.
Core Principles for Scalable Isoxazole Synthesis
A robust scale-up strategy is built on a foundation of careful planning and process understanding. The choice of synthetic route is the most critical decision, directly influencing safety, cost, and environmental impact.
Strategic Route Selection
Two pathways dominate the landscape of isoxazole synthesis: the condensation of β-dicarbonyl compounds and the 1,3-dipolar cycloaddition. The optimal choice depends on the desired substitution pattern and scale of production.
-
Method 1: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine. This is a classical, reliable, and often straightforward method for producing 3,5-disubstituted isoxazoles.[6][7] The reaction involves a simple condensation, making it highly attractive for its operational simplicity and use of readily available starting materials.[7][8]
-
Method 2: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition). This powerful and versatile method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[9] A key advantage is its broader scope, allowing for the synthesis of more complex and diversely substituted isoxazoles.[10] However, the primary challenge is the inherent instability of nitrile oxides, which are typically generated in situ from precursors like aldoximes or hydroximoyl chlorides.[9][11] This instability poses significant safety risks on a large scale, particularly concerning potential dimerization or decomposition.[12]
Table 1: Comparative Analysis of Primary Synthetic Routes for Scale-Up
| Feature | Condensation of 1,3-Dicarbonyls | 1,3-Dipolar Cycloaddition |
| Substitution Pattern | Primarily 3,5-disubstituted | Highly versatile (3,4-, 3,5-, 4,5-, 3,4,5-substituted) |
| Starting Materials | 1,3-dicarbonyls, hydroxylamine. Generally low-cost and readily available.[6] | Alkynes, nitrile oxide precursors (e.g., aldoximes). Cost and availability can vary. |
| Scalability & Safety | Generally safe and straightforward. Key risk is handling hydroxylamine, which can be toxic.[12] | High risk due to unstable nitrile oxide intermediates.[12] Exothermic potential requires strict thermal management. Ideal for flow chemistry.[13][14] |
| Regioselectivity | Generally provides a single regioisomer. | Can be a major issue. Controlled by steric and electronic factors of substituents.[9] |
| Atom Economy | Good; primary byproduct is water. | Variable; depends on the method of nitrile oxide generation (e.g., use of chlorinating agents). |
| Ideal Application | Large-scale production of specific 3,5-disubstituted isoxazoles. | Complex, highly substituted isoxazoles; fragment-based drug discovery. |
The Rise of Enabling Technologies
Modern chemical manufacturing technologies can mitigate many of the risks associated with classical batch scale-up, particularly for the 1,3-dipolar cycloaddition route.
-
Continuous Flow Chemistry: Flow reactors offer superior heat and mass transfer, enabling precise control over reaction temperature and residence time.[13] This is exceptionally valuable for managing highly exothermic reactions or handling unstable intermediates. By generating and immediately consuming reactive species like nitrile oxides in a small, controlled volume, flow chemistry drastically improves the safety profile and prevents the accumulation of hazardous materials.[14][15]
-
Mechanochemistry: Techniques like ball-milling provide a solvent-free or low-solvent alternative, enhancing sustainability. Mechanochemical activation can promote reactions between solid-state reagents, offering a scalable, efficient, and environmentally friendly pathway for isoxazole synthesis.[3]
Protocol 1: Multi-Gram Batch Synthesis of 3,5-Dimethylisoxazole via Condensation
This protocol details a robust and straightforward batch synthesis suitable for producing significant quantities of a simple 3,5-disubstituted isoxazole. The causality is clear: the nucleophilic amine of hydroxylamine attacks one carbonyl of the 1,3-dicarbonyl, followed by intramolecular cyclization and dehydration to form the stable aromatic ring.[6]
Workflow for Batch Synthesis
Caption: Workflow for the batch synthesis of 3,5-dimethylisoxazole.
Materials and Reagents
-
2,4-Pentanedione (Acetylacetone): 100.1 g (1.0 mol)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): 76.5 g (1.1 mol)
-
Sodium Hydroxide (NaOH): 44.0 g (1.1 mol)
-
Ethanol (95%): 500 mL
-
Water (Deionized): 200 mL
-
Ethyl Acetate (EtOAc): For extraction
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment
-
2 L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Addition funnel
-
Heating mantle with temperature controller
Detailed Step-by-Step Protocol
-
Reactor Setup: Equip the 2 L flask with the mechanical stirrer, reflux condenser, and thermometer. Charge the flask with 2,4-pentanedione (1.0 mol) and ethanol (300 mL).
-
Hydroxylamine Solution Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 mol) and sodium hydroxide (1.1 mol) in water (200 mL) and ethanol (200 mL). Caution: This dissolution is exothermic; cool the beaker in an ice bath if necessary.
-
Controlled Addition: Transfer the hydroxylamine solution to the addition funnel. Add the solution dropwise to the stirred solution of 2,4-pentanedione over approximately 1 hour. Maintain the internal temperature below 30°C using a water bath.
-
Reaction: After the addition is complete, remove the cooling bath and heat the mixture to reflux (approx. 80-85°C). Maintain reflux for 3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Reduce the volume by approximately half using a rotary evaporator. Add 500 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Washing: Combine the organic extracts and wash with water (200 mL) followed by brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 3,5-dimethylisoxazole can be purified by fractional distillation under atmospheric pressure (b.p. 141-142°C) to yield a colorless liquid.
Protocol 2: Scalable Continuous Flow Synthesis of a Trisubstituted Isoxazole
This protocol leverages the safety and efficiency of flow chemistry for a multi-step synthesis involving an in situ generated nitrile oxide.[13][15] The sequence involves oximation, chlorination to form a hydroximoyl chloride, and subsequent 1,3-dipolar cycloaddition. Telescoping these steps into a continuous process minimizes manual handling of hazardous intermediates.
Workflow for Continuous Flow Synthesis
Caption: A telescoped three-module continuous flow setup for isoxazole synthesis.
Materials and Reagents
-
Stream A: Benzaldehyde (1.0 M in Acetonitrile)
-
Stream B: Hydroxylamine (50% aq.) (1.2 M)
-
Stream C: N-Chlorosuccinimide (NCS) (1.1 M in Acetonitrile)
-
Stream D: Phenylacetylene (1.2 M) and Triethylamine (Et₃N) (1.5 M) in Acetonitrile
Equipment
-
4 x HPLC pumps (or syringe pumps for smaller scale)
-
3 x T-mixers
-
3 x Coil reactors (e.g., PFA tubing of appropriate volume)
-
2 x Temperature-controlled heating units (e.g., oil baths or column heaters)
-
Back pressure regulator (BPR)
-
Automated collection vessel
Detailed Step-by-Step Protocol
-
System Priming: Prime all pumps and lines with the reaction solvent (acetonitrile).
-
Module 1: Oximation
-
Set the flow rates for Pump A (Benzaldehyde, e.g., 1.0 mL/min) and Pump B (Hydroxylamine, e.g., 1.0 mL/min).
-
Heat Reactor 1 to 60°C.
-
The combined streams mix in a T-mixer and flow through Reactor 1 (e.g., 5 min residence time) to form benzaldehyde oxime.
-
-
Module 2: Chlorination
-
The output stream from Reactor 1 is mixed with Stream C (NCS, e.g., 1.0 mL/min) in a second T-mixer.
-
This mixture flows through Reactor 2 at room temperature (e.g., 2 min residence time) to form N-hydroxybenzimidoyl chloride. The causality here is the electrophilic chlorination of the oxime.
-
-
Module 3: Cycloaddition
-
The output from Reactor 2, containing the unstable hydroximoyl chloride, immediately enters a third T-mixer.
-
Here, it is combined with Stream D (Phenylacetylene and Et₃N, e.g., 1.0 mL/min). The triethylamine acts as a base to generate the nitrile oxide in situ, which is immediately trapped by the phenylacetylene.
-
The final combined stream flows through Reactor 3, heated to 80°C (e.g., 10 min residence time), to drive the cycloaddition to completion.
-
-
Collection: The product stream passes through a BPR (set to e.g., 5 bar to prevent solvent boiling) and is collected for subsequent batch work-up and purification (e.g., solvent evaporation, extraction, and crystallization or chromatography).
Troubleshooting Guide
Scaling up chemical reactions invariably presents challenges. A systematic approach is crucial for diagnosing and solving problems.
Table 2: Common Issues and Solutions in Isoxazole Scale-Up
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1,3-Dicarbonyl Route: Incomplete reaction; side reactions. | Increase reflux time or temperature. Ensure stoichiometry of hydroxylamine is correct. Monitor pH. |
| 1,3-DC Route: Dimerization of nitrile oxide (furoxan formation)[12]; unstable precursor. | Batch: Add alkyne before or during nitrile oxide generation. Maintain low temperature during generation. Flow: Decrease residence time in chlorination/generation module; ensure rapid mixing with alkyne stream. | |
| Regioisomer Formation | 1,3-DC Route: Poor electronic or steric differentiation between alkyne substituents. | Re-evaluate the synthetic strategy. For terminal alkynes, copper catalysis can improve regioselectivity for 3,5-disubstituted products.[1] Consider alternative routes if high purity of a single isomer is required. |
| Exothermic Runaway | Both Routes: Poor heat dissipation in a large batch reactor, especially during reagent addition or nitrile oxide generation. | Improve reactor cooling and agitation. Slow down the rate of addition of the limiting reagent. Strongly consider switching to a continuous flow process for high-risk steps. [16] |
| Purification Difficulties | Similar polarity of product and byproducts (e.g., furoxans, regioisomers). | Develop a robust crystallization procedure. Explore alternative work-up conditions (e.g., acid/base washes) to remove impurities. For large-scale, avoid chromatography where possible.[12] |
Conclusion
The successful scale-up synthesis of substituted isoxazoles is a multi-faceted challenge that requires a deep understanding of chemical principles and process engineering. While the classical condensation of 1,3-dicarbonyls remains a workhorse for simpler 3,5-disubstituted targets, the versatility of the 1,3-dipolar cycloaddition is essential for more complex molecules. The inherent safety risks of the latter route can be effectively managed and overcome through the adoption of modern technologies like continuous flow chemistry. By carefully selecting the synthetic route, optimizing critical process parameters, and planning for purification challenges, researchers and drug development professionals can efficiently and safely transition these valuable heterocyclic compounds from the laboratory bench to kilogram-scale production.
References
- Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Journal of Flow Chemistry. [Link]
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
- Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel–Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach.
- Synthesis of Fused Isoxazoles: A Comprehensive Review.
- Scheme 5 Synthesis of isoxazole 5b using the developed Cl 2 generator,...
- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]
- Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
- synthesis of isoxazoles. YouTube. [Link]
- Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes...
- Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
- Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. [Link]
- Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles.
- Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings.
Sources
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol Guide: Comprehensive Characterization of Isoxazole Derivatives
Abstract: The isoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its prevalence in drug discovery mandates rigorous and unambiguous analytical characterization to establish structure, confirm purity, and understand structure-activity relationships (SAR).[4][5] This guide provides an in-depth exploration of the primary analytical techniques employed for the comprehensive characterization of isoxazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each methodological choice, ensuring robust and reliable results.
The Central Role of Analytical Chemistry in Isoxazole Drug Discovery
Isoxazole derivatives are a class of five-membered heterocyclic compounds featuring adjacent nitrogen and oxygen atoms. This unique arrangement confers a specific electronic and structural profile, making them versatile pharmacophores in drugs ranging from antibiotics like Cloxacillin to anti-inflammatory agents like Valdecoxib.[2][6][7] The journey from a synthesized isoxazole molecule to a potential drug candidate is impossible without a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle. A logical workflow is essential, beginning with preliminary purity checks and culminating in absolute structural confirmation.
The following diagram illustrates a typical workflow for the characterization of a newly synthesized isoxazole derivative.
Figure 1: Integrated workflow for isoxazole characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For isoxazoles, it is indispensable for confirming the substitution pattern and differentiating between isomers.[8][9]
Expertise & Causality:
We use a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to build a complete picture. ¹H NMR gives the proton framework, ¹³C shows the carbon backbone, and 2D experiments (like COSY for H-H coupling and HSQC/HMBC for C-H correlations) connect the pieces. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical and depends on the solubility of the derivative; the solvent's residual peak serves as an internal reference.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified isoxazole derivative.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary. Insoluble material will degrade spectral quality.
-
-
Data Acquisition (¹H NMR):
-
Tune and shim the spectrometer for the specific sample to ensure optimal magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum. A spectral width of 12-16 ppm is typically sufficient.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum. This removes C-H splitting and simplifies the spectrum to single lines for each unique carbon.
-
A wider spectral width (0-200 ppm) is required.
-
Due to the low natural abundance of ¹³C, a larger number of scans is necessary (e.g., 1024 or more), requiring longer acquisition times.
-
-
Data Interpretation:
-
¹H NMR: The proton on the C4 position of the isoxazole ring typically appears as a singlet in the range of δ 6.0-6.8 ppm, unless C4 is substituted.[10] Protons on substituents will have characteristic shifts.
-
¹³C NMR: The carbons of the isoxazole ring have distinct chemical shifts. C3 and C5 are typically downfield (δ 150-170 ppm) due to their proximity to heteroatoms, while C4 is more upfield (δ 95-110 ppm).[10][11]
-
Isomer Differentiation: Advanced techniques like ¹⁴N-filtered ¹³C solid-state NMR can definitively distinguish between isoxazole and oxazole isomers by identifying carbons directly bonded to nitrogen.[12][13] In an isoxazole, only one ring carbon is directly bonded to the nitrogen, whereas in an oxazole, two ring carbons are bonded to nitrogen.[12][13]
-
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Rationale for Shift |
| C3-H | ~8.5 | - | Deshielded by adjacent O and N atoms. |
| C4-H | 6.0 - 6.8[10] | - | Shielded relative to other ring protons. |
| C5-H | ~8.3 | - | Deshielded by adjacent O atom. |
| C3 | - | 155 - 165 | Adjacent to N and part of a C=N bond. |
| C4 | - | 95 - 110[8] | Shielded sp² carbon between two deshielded carbons. |
| C5 | - | 165 - 175 | Adjacent to O and part of a C=C bond. |
| Table 1: Typical NMR Chemical Shift Ranges for the Unsubstituted Isoxazole Core. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides the mass-to-charge ratio (m/z) of ions. Its primary roles in isoxazole characterization are to confirm the molecular weight (and thus the molecular formula via High-Resolution MS) and to provide structural clues from fragmentation patterns.[14][15]
Expertise & Causality:
The choice of ionization method is crucial. Electrospray Ionization (ESI) is a soft technique suitable for polar, non-volatile molecules, often yielding the protonated molecule [M+H]⁺. Electron Impact (EI), used in GC-MS, is a hard technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule. The fragmentation of the isoxazole ring, often initiated by the cleavage of the weak N-O bond, provides valuable data for structural confirmation.[14][15]
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation:
-
Prepare a dilute solution of the purified sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL. High concentrations can cause signal suppression and saturate the detector.
-
A small amount of formic acid (0.1%) is often added to the solvent to promote protonation and the formation of [M+H]⁺ ions.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Acquire data in positive ion mode to detect [M+H]⁺.
-
Ensure the mass spectrometer is calibrated to achieve high mass accuracy (<5 ppm).
-
Acquire data over a mass range that includes the expected molecular weight of the derivative.
-
-
Data Interpretation:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
Use the instrument's software to calculate the elemental composition based on the exact mass. The measured mass should be within 5 ppm of the theoretical mass for the proposed formula.
-
Analyze any observed fragment ions. Tandem MS (MS/MS) can be used to isolate the molecular ion and induce fragmentation, which helps in distinguishing isomers and confirming the structure.[14]
-
| Fragment Type | Description | Significance |
| [M]+• or [M+H]+ | Molecular Ion | Confirms the molecular weight of the compound. |
| N-O Bond Cleavage | Initial ring opening | A characteristic first step in isoxazole fragmentation.[14][15] |
| Loss of CO | Loss of carbon monoxide | Common fragmentation pathway for heterocyclic systems. |
| Loss of RCN | Loss of a nitrile group | Can occur depending on the substituent at the C3 position. |
| Table 2: Common Fragmentation Patterns in Mass Spectrometry of Isoxazoles. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid, non-destructive technique used to identify the functional groups present in a sample.[7]
Protocol 3: FT-IR Analysis using Attenuated Total Reflectance (ATR)
-
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
Identify characteristic absorption bands for the isoxazole ring and any substituents.
-
The absence of certain peaks can be as informative as their presence (e.g., absence of a broad -OH peak confirms a successful esterification).
-
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic/Heteroaromatic C-H |
| 1650 - 1580 | C=N stretch | Isoxazole Ring[16] |
| 1500 - 1400 | C=C stretch | Isoxazole Ring[17] |
| 1450 - 1350 | N-O stretch | Isoxazole Ring[18] |
| ~1700 | C=O stretch | Carbonyl (e.g., ester, ketone substituent) |
| 3500 - 3200 (broad) | O-H stretch | Alcohol or Phenol Substituent |
| Table 3: Characteristic FT-IR Absorption Frequencies for Isoxazole Derivatives. |
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
HPLC is the workhorse technique for separating, identifying, and quantifying components in a mixture. For isoxazole derivatives, its primary application is to determine the purity of the final compound and any intermediates.[7][19]
Protocol 4: Reverse-Phase HPLC Purity Analysis
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a sample solution of ~1 mg/mL in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.
-
-
Data Acquisition:
-
Inject 5-10 µL of the sample.
-
Run a gradient elution method. A typical gradient might be:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 5% B and re-equilibrate.
-
-
Use a UV detector, monitoring at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Data Interpretation:
-
The purity of the compound is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
A pure compound should exhibit a single, sharp, symmetrical peak. The retention time is a characteristic property under specific conditions.
-
Single-Crystal X-ray Crystallography: The Gold Standard
When an unambiguous 3D structure is required, single-crystal X-ray crystallography is the definitive method.[4][5] It provides precise measurements of bond lengths, bond angles, and absolute stereochemistry, leaving no doubt as to the molecule's structure in the solid state.
Expertise & Causality:
The most significant challenge in this technique is often not the analysis but growing a high-quality single crystal. This process can be more art than science, requiring careful screening of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). The resulting electron density map, calculated from the X-ray diffraction pattern, allows for the precise placement of every atom in the crystal lattice.
Figure 2: Workflow for Single-Crystal X-ray Crystallography.
Protocol 5: Overview of X-ray Crystallography
-
Crystallization (The Critical Step):
-
Dissolve the highly purified isoxazole derivative in a minimal amount of a suitable solvent to create a saturated or near-saturated solution.
-
Attempt crystallization using various methods:
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: Place the vial of the compound's solution inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
-
The goal is a single crystal of sufficient size (>0.1 mm) and quality (no cracks or defects).[4]
-
-
Data Collection & Analysis:
-
A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer.
-
The crystal is rotated while being irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector.[4]
-
Specialized software is used to process the diffraction data, solve the phase problem, and generate an electron density map.
-
An atomic model is built into the electron density map and refined to produce the final, precise 3D structure.[4] The output is typically a Crystallographic Information File (CIF).
-
References
- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Google Books.
- Unambiguous Structural Validation of Fused Heterocycles: A Comparative Guide to the X-ray Crystallography of Furo[3,4-d]isoxazol. (n.d.). Benchchem.
- The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. (2025). ResearchGate.
- A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus. (n.d.). Benchchem.
- Separation of Isoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. (n.d.). PubMed.
- Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2025). IJCRT.org.
- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). Unknown Source.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (2022). Unknown Source.
- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). NIH.
- The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (2025). ResearchGate.
- View of Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (n.d.). Unknown Source.
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate.
- Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.
- IR, NMR and HR-MS Mass spectrum of isoxazole 2c. (n.d.). ResearchGate.
- Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. (2023). Journal of the American Society for Mass Spectrometry.
- mass spectrometry of oxazoles. (n.d.). Unknown Source.
- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.). Science Arena Publications.
- 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. (n.d.). ACS Publications.
- Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025). ResearchGate.
- Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020). ResearchGate.
- Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. (2020). ACS Publications.
- Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. (2020). Semantic Scholar.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Single-crystal X-ray structure of compound 12. (n.d.). ResearchGate.
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine.
- Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry.
- Isoxazole. (n.d.). PubChem.
- Isoxazole(288-14-2) IR Spectrum. (n.d.). ChemicalBook.
- Isoxazole(288-14-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- ISOXAZOLES. (n.d.). Unknown Source.
- Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024). Regulatory Research and Medicine Evaluation.
- New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. (n.d.). NIH.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI.
- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PubMed Central.
- Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. (n.d.). PubMed.
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. ijcrt.org [ijcrt.org]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. sciarena.com [sciarena.com]
- 11. Isoxazole(288-14-2) IR Spectrum [chemicalbook.com]
- 12. DSpace [dr.lib.iastate.edu]
- 13. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Introduction: The Critical Role of Purity in Isoxazole Chemistry
An Application Guide for the Purification of Ethyl Isoxazole Carboxylates
Ethyl isoxazole carboxylates are a cornerstone class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Their structural motif is present in numerous bioactive molecules, making their synthetic accessibility a key focus in medicinal chemistry and drug development.[3][4] However, the synthesis of these compounds often yields crude products containing unreacted starting materials, solvents, catalysts, and, most challengingly, positional isomers that can be difficult to separate.[5]
The presence of such impurities can have profound consequences on downstream applications, affecting reaction yields, creating further purification challenges, and compromising the biological activity and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification methodologies are not merely a procedural step but a critical determinant of research and development success.
This guide provides a detailed overview of the primary methods for purifying ethyl isoxazole carboxylates, grounded in fundamental chemical principles. We will explore recrystallization, flash column chromatography, and vacuum distillation, offering detailed protocols, workflow diagrams, and troubleshooting advice to empower researchers to achieve the highest possible purity for their compounds.
Part 1: Foundational Principles and Pre-Purification Analysis
Before selecting a purification strategy, it is essential to understand the physicochemical properties of the target molecule and the nature of the impurities.
Physicochemical Properties of Ethyl Isoxazole Carboxylates
-
Polarity and Solubility: The isoxazole ring, containing both nitrogen and oxygen atoms, is inherently polar.[6] The addition of an ethyl carboxylate group further increases the molecule's polarity. Consequently, these compounds generally exhibit good solubility in moderately polar to polar organic solvents like ethyl acetate, dichloromethane, and ethanol, but limited solubility in non-polar solvents such as hexanes or petroleum ether.[6] This solubility profile is the cornerstone of both recrystallization and chromatography strategies.
-
Thermal Stability: Most ethyl isoxazole carboxylates are sufficiently stable for purification by vacuum distillation.[2][7] However, the isoxazole ring can be susceptible to thermal rearrangement or degradation under excessive heat, a factor that must be considered when setting distillation parameters.[8]
-
Chemical Stability: The isoxazole ring can be labile under certain pH conditions. Strong basic conditions, particularly at elevated temperatures, can induce ring-opening.[8][9] Similarly, strong acidic conditions can also lead to degradation.[10] This sensitivity dictates caution when considering purification methods involving strong acids or bases, such as certain types of chromatography or acid-base extractions.
Initial Crude Product Assessment
A preliminary analysis of the crude product is a non-negotiable first step. Techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) provide invaluable information about the number of components, the relative polarity of the target compound versus impurities, and the overall complexity of the mixture. This data directly informs the choice of the most effective purification method.
Part 2: Primary Purification Methodologies
The choice of purification technique is dictated by the physical state of the crude product (solid vs. liquid), the nature of the impurities, and the desired scale and purity level.
Method 1: Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.
When to Use This Method: This is the method of choice for crude products that are solid and estimated to be of relatively high purity (>85-90%). It is highly efficient for removing small amounts of impurities and can be easily scaled.
Experimental Protocol: Recrystallization of Ethyl Isoxazole Carboxylates
-
Solvent Selection: This is the most critical step. In separate test tubes, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, isopropanol) and solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water).[11][12] A good solvent will dissolve the compound when hot but cause it to crystallize upon cooling.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen boiling solvent to dissolve the solid completely.[11] Using excess solvent will significantly reduce the final yield.[11]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-heated funnel to remove them. This prevents premature crystallization of the product.[11]
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[11] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[11]
-
Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove all residual solvent.
Workflow for Recrystallization
Caption: General workflow for the purification of solid ethyl isoxazole carboxylates by recrystallization.
Data Presentation: Recrystallization Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| "Oiling Out" | 1. Melting point of the compound is lower than the solvent's boiling point.[11]2. Solution is supersaturated. | 1. Re-heat to dissolve the oil, add slightly more hot solvent, and allow to cool even more slowly.[11]2. Change to a lower-boiling point solvent or a mixed solvent system. |
| No Crystals Form | 1. Too much solvent was used.2. Solution is not sufficiently supersaturated. | 1. Boil off some solvent to concentrate the solution and re-cool.[11]2. Scratch the inside of the flask with a glass rod to create nucleation sites.[11]3. Add a "seed" crystal of the pure compound, if available.[11] |
| Low Recovery | 1. Compound has significant solubility in the solvent even when cold.2. Too much solvent was used.3. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath.2. Evaporate some solvent from the mother liquor to recover a second, potentially less pure, crop of crystals.3. Choose a different solvent system where the compound is less soluble when cold. |
Method 2: Flash Column Chromatography
Principle: This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent). Less polar compounds travel through the column faster, while more polar compounds are retained longer by the polar silica gel, allowing for their separation.
When to Use This Method: Chromatography is the most versatile and widely used method. It is ideal for:
-
Purifying liquid or oily crude products.
-
Separating complex mixtures with multiple components.
-
Isolating the target compound from impurities with similar polarity, including regioisomers.
Experimental Protocol: Flash Column Chromatography
-
Eluent Selection: Using TLC, identify a solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation of the target compound from impurities.[13][14] The ideal system gives the target compound an Rf value of approximately 0.25-0.35, ensuring it moves down the column at an appropriate rate.[11]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column. Ensure the packed bed is homogenous, with no cracks or air bubbles, which would lead to poor separation.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation than directly applying a liquid sample.[11] Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to maintain a steady flow.[11]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the eluent flow onto a TLC plate and visualizing the spots under UV light.
-
Combine and Evaporate: Once the separation is complete, combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified ethyl isoxazole carboxylate.[11]
Workflow for Flash Column Chromatography
Caption: A standard workflow for the purification of ethyl isoxazole carboxylates via flash column chromatography.
Data Presentation: Chromatography Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor Separation | 1. Inappropriate eluent system.2. Column was poorly packed.3. Column was overloaded with crude material. | 1. Re-optimize the eluent system with TLC; a shallower gradient or a less polar system may be needed.2. Repack the column carefully to avoid channels.3. Use a larger column or less sample. |
| Compound Won't Elute | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture).[11] |
| Streaking on TLC | 1. Compound is highly polar or potentially acidic/basic.2. Sample is too concentrated on the TLC plate. | 1. Add a small amount (~0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.2. Spot a more dilute sample on the TLC plate. |
Method 3: Vacuum Distillation
Principle: This method separates liquids based on differences in their boiling points. By reducing the pressure inside the apparatus, the boiling points of the compounds are significantly lowered, allowing for distillation at temperatures that prevent thermal decomposition.
When to Use This Method: Vacuum distillation is best suited for purifying liquid ethyl isoxazole carboxylates where the impurities have boiling points that are substantially different from the product. It is an excellent method for removing non-volatile impurities (like salts or baseline material from chromatography) or high-boiling solvents.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a distillation apparatus (short-path is often sufficient for this scale) ensuring all glass joints are properly sealed with vacuum grease. Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.
-
Apply Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure.
-
Heating: Gently heat the distillation flask using a heating mantle. The stirring should be vigorous enough to prevent bumping.
-
Fraction Collection: As the temperature rises, the compound with the lowest boiling point at that pressure will begin to vaporize, condense, and collect in the receiving flask. Collect the fraction that distills over at a constant temperature. This constant temperature is the boiling point of the pure compound at the recorded pressure.[7]
-
Completion: Once the desired product has been collected, stop heating, allow the apparatus to cool, and then slowly and carefully vent the system to return it to atmospheric pressure before disassembling.
Workflow for Vacuum Distillation
Caption: The procedural flow for purifying thermally stable, liquid ethyl isoxazole carboxylates.
Data Presentation: Example Boiling Points
| Compound | Boiling Point (°C) | Pressure (mm Hg) |
| Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | 72 | 0.5 |
| Ethyl 5-methylisoxazole-3-carboxylate | 77-79 | 0.5 |
(Data sourced from Organic Syntheses[7] and ChemicalBook[2])
Part 3: Post-Purification Analysis and Final Thoughts
After any purification procedure, the purity of the final product must be confirmed. A single, clean spot on TLC (in multiple eluent systems), a clean NMR spectrum free of impurity peaks, and a sharp melting point for solids are all strong indicators of high purity. For exacting applications, LC-MS or elemental analysis can provide quantitative purity data.
Choosing the right purification method is a strategic decision based on empirical observation and an understanding of chemical principles. While chromatography offers the broadest applicability, the elegance and efficiency of a well-executed recrystallization for a solid product should never be underestimated. By carefully assessing the crude material and applying the appropriate technique with precision, researchers can ensure their ethyl isoxazole carboxylates are of the highest quality for their intended synthetic and biological applications.
References
- McMurry, J. E. (1973). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 53, 59.
- Subramanian, M., et al. (2004). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. ResearchGate.
- Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7.
- Pace, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
- Unknown. (n.d.). SOP: CRYSTALLIZATION.
- Google Patents. (n.d.). CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate.
- Solubility of Things. (n.d.). Isoxazole.
- Al-Warhi, T., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
- Singh, S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
- ResearchGate. (n.d.). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate.
- Royal Society of Chemistry. (2015). Reactive organogels based on isoxazole esters: alkali metal ions selected gelation and crystallization.
- Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview.
- National Institutes of Health. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres.
- An-Najah Staff. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
- Royal Society of Chemistry. (n.d.). Supporting information.
- Canadian Science Publishing. (n.d.). Studies in isoxazole chemistry. 111. The preparation and lithiation of 3,5-disubstituted isoxazoles.
- ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
- National Institutes of Health. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.
- Biotage. (2023). Purifying ionic compounds by flash column chromatography.
- University of Calgary. (2023). Solubility of Organic Compounds.
- Google Patents. (n.d.). CN116283810A - A kind of preparation method of isoxazole compound.
- National Institutes of Health. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ETHYL 5-METHYLISOXAZOLE-3-CARBOXYLATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. mdpi.com [mdpi.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. staff.najah.edu [staff.najah.edu]
- 14. rsc.org [rsc.org]
Application Notes and Protocols for Ethyl 5-cyclopropylisoxazole-3-carboxylate in Agrochemical Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in agrochemical development on the strategic use of Ethyl 5-cyclopropylisoxazole-3-carboxylate. While this compound itself is not typically the final active ingredient, it serves as a critical and versatile building block in the synthesis of potent herbicidal agents. We will delve into its role as a key intermediate, detailing the synthetic pathways leading to herbicidally active N-aryl- and N-benzyl-5-cyclopropylisoxazole-carboxamides. The primary mechanism of action for these derivatives is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a validated and commercially significant target in weed management. This guide offers detailed, field-proven protocols for synthesis, bioactivity screening, and mechanistic studies, underpinned by a rationale for each experimental choice to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of the 5-Cyclopropylisoxazole Scaffold
The isoxazole heterocycle is a privileged scaffold in agrochemical discovery, lending itself to a wide array of biological activities, including fungicidal and herbicidal properties.[1] The incorporation of a cyclopropyl group at the 5-position of the isoxazole ring is a key structural feature that often enhances metabolic stability and target binding affinity. This compound emerges as a pivotal starting material for creating a library of potential herbicidal compounds. Its ester functionality provides a convenient handle for derivatization, most notably into amides, which have demonstrated significant biological activity.[2]
Research has shown that N-benzyl-5-cyclopropylisoxazole-4-carboxamides, synthesized from the corresponding carboxylic acid (derived from the ethyl ester), act as effective pro-herbicides.[2][3] In the plant, the isoxazole ring of these compounds undergoes cleavage to form a diketonitrile metabolite. This metabolite is the active inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2][4] HPPD is a critical enzyme in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols.[3][5] Inhibition of HPPD disrupts this pathway, leading to a depletion of carotenoids, which protect chlorophyll from photooxidation. The resulting characteristic "bleaching" of new plant tissue ultimately leads to weed death.[3][5]
This guide, therefore, focuses on this compound not as an end-product, but as the foundational element in a discovery workflow targeting HPPD inhibition.
Synthetic Workflow: From Ester to Active Herbicide
The overall strategy involves a three-stage synthetic sequence. First, the synthesis of the core intermediate, this compound. Second, the hydrolysis of the ethyl ester to its corresponding carboxylic acid. Third, the coupling of this carboxylic acid with various substituted amines to generate a library of candidate N-substituted-5-cyclopropylisoxazole-carboxamides for screening.
Caption: Synthetic workflow from starting materials to active herbicide candidates.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from general isoxazole synthesis methodologies involving the cycloaddition of nitrile oxides with alkynes.[6][7]
Rationale: This method provides a direct and efficient route to the desired 3,5-disubstituted isoxazole core. Using ethyl nitroacetate as the precursor for the nitrile oxide component directly installs the required ethyl carboxylate at the 3-position.
Materials:
-
Cyclopropylacetylene
-
Ethyl nitroacetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a sealed reaction vessel, dissolve cyclopropylacetylene (1.2 equivalents) and ethyl nitroacetate (1.0 equivalent) in a mixture of ethanol and water.
-
To this stirring solution, add a catalytic amount of aqueous sodium hydroxide (e.g., 0.1 equivalents of a 4 M solution).[7]
-
Seal the vessel and heat the mixture with vigorous stirring at 60-70 °C for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with diethyl ether (3 x volume).
-
Combine the organic layers and wash sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2.2: Hydrolysis to 5-Cyclopropylisoxazole-3-carboxylic Acid
Rationale: Base-catalyzed hydrolysis (saponification) is a standard and high-yielding method for converting esters to carboxylic acids, which are necessary for the subsequent amide coupling step.[8][9]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl ester (1.0 equivalent) in THF or methanol.
-
Add an aqueous solution of NaOH or LiOH (1.5-2.0 equivalents).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.
-
Extract the acidified mixture with ethyl acetate (3 x volume).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 5-Cyclopropylisoxazole-3-carboxylic Acid. This product is often of sufficient purity for the next step, but can be recrystallized if necessary.
Protocol 2.3: Synthesis of N-Benzyl-5-cyclopropylisoxazole-carboxamide Library
Rationale: Amide bond formation is a cornerstone of medicinal and agrochemical synthesis. Using a coupling agent like EDC with an activator like DMAP provides a reliable method for generating the target amides from the carboxylic acid and various benzylamines under mild conditions.[10]
Materials:
-
5-Cyclopropylisoxazole-3-carboxylic Acid
-
Substituted benzylamines (various)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Add DMAP (0.2 equivalents) and EDC (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted benzylamine (1.05 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by silica gel chromatography or recrystallization.
Biological Evaluation: Screening for Herbicidal Activity
The primary application of compounds derived from this compound is as herbicides targeting HPPD. Evaluation should therefore proceed in two stages: a whole-plant (in vivo) screen to assess general herbicidal effects, followed by an enzyme (in vitro) assay to confirm the specific mechanism of action.
Protocol 3.1: In Vivo Post-emergence Herbicidal Activity Assay
Rationale: A whole-plant assay is essential to determine if the synthesized compounds have practical herbicidal effects, including uptake, translocation, and the characteristic bleaching symptoms associated with HPPD inhibitors.[5]
Materials:
-
Test compounds (N-substituted amides)
-
Acetone or DMF (solvent)
-
Tween-80 or similar surfactant
-
Deionized water
-
Weed species (e.g., Abutilon theophrasti (velvetleaf), Echinochloa crus-galli (barnyard grass)) grown to the 2-3 leaf stage in pots.
-
Positive control (e.g., Mesotrione, Isoxaflutole)
-
Spray chamber
Procedure:
-
Prepare stock solutions of each test compound in acetone or DMF.
-
Create the final spray solution by diluting the stock solution in water containing 0.1% (v/v) Tween-80 to achieve the desired application rate (e.g., 150 grams per hectare).
-
Place the potted weeds in a calibrated laboratory spray chamber.
-
Apply the test solutions evenly to the foliage. Include a solvent-only control and a positive control.
-
Transfer the treated plants to a greenhouse with controlled temperature and light conditions.
-
Visually assess the plants at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Record data on phytotoxicity, including growth inhibition, chlorosis, necrosis, and the characteristic bleaching of new growth. A rating scale (e.g., 0% = no effect, 100% = complete kill) should be used.
Protocol 3.2: In Vitro HPPD Enzyme Inhibition Assay
Rationale: This assay confirms that the herbicidal activity observed in vivo is due to the specific inhibition of the HPPD enzyme. It provides quantitative data (IC₅₀ values) for structure-activity relationship (SAR) studies.[5][11] Note that the pro-herbicide amides may not inhibit HPPD directly; their isoxazole ring must first be opened to the active diketonitrile form.[2] This can be mimicked in vitro by base-catalyzed hydrolysis prior to the assay.
Caption: Workflow for a coupled HPPD enzyme inhibition assay.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
Test compounds (pre-treated with base to form the diketonitrile)
-
4-Hydroxyphenylpyruvate (HPPA) substrate
-
Ascorbate
-
Catalase
-
Fe(II) sulfate
-
Assay buffer (e.g., HEPES or phosphate buffer)
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare the Active Inhibitor: Hydrolyze the N-benzyl-5-cyclopropylisoxazole-carboxamide pro-herbicide to its active diketonitrile form using a mild base (e.g., dilute NaOH) and subsequent neutralization.
-
Assay Reaction: In a microplate well, combine the assay buffer, Fe(II) sulfate, ascorbate, catalase, and the HPPD enzyme.
-
Add varying concentrations of the activated test compound (inhibitor).
-
Initiate the reaction by adding the substrate, HPPA.
-
Monitor the rate of reaction by measuring the increase in absorbance at a specific wavelength (e.g., 318 nm, corresponding to the formation of maleylacetoacetate in a coupled assay) over time.[5]
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation and Expected Results
The efficacy of the synthesized compounds should be summarized for clear comparison.
Table 1: Herbicidal Activity of N-Benzyl-5-cyclopropylisoxazole-carboxamide Derivatives
| Compound ID | R-Group (on Benzyl) | Post-emergence Activity (% Inhibition at 150 g/ha) | HPPD Inhibition (IC₅₀, µM) of Diketonitrile |
| I-01 | H | Data to be generated | Data to be generated |
| I-02 | 4-Cl | Data to be generated | Data to be generated |
| I-03 | 2,4-diCl | Data to be generated | Data to be generated |
| I-05 | (example) | Excellent activity on E. crusgalli & A. theophrasti[2] | 1.05[2] |
| Mesotrione | Positive Control | Benchmark activity | 1.35[2] |
Note: Data for I-05 and Mesotrione are from published literature for illustrative purposes.[2] Compounds exhibiting high post-emergence activity, particularly with bleaching symptoms, are expected to have potent HPPD inhibition with low IC₅₀ values.
Conclusion and Future Directions
This compound is a high-value intermediate for the synthesis of HPPD-inhibiting herbicides. The protocols outlined in this guide provide a robust framework for synthesizing libraries of N-substituted-5-cyclopropylisoxazole-carboxamides and evaluating their biological activity. By systematically modifying the substituent on the amine portion, researchers can explore structure-activity relationships to optimize herbicidal potency and crop selectivity. Future work could involve expanding the amine library, exploring alternative isoxazole substitution patterns, and conducting metabolic studies to understand the rate and efficiency of pro-herbicide activation within different plant species.
References
- Walter, H. (2002). Oxazole and Isoxazole Chemistry in Crop Protection. In Modern Crop Protection Compounds. Wiley-VCH Verlag GmbH & Co. KGaA.
- MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules.
- Kong, L., et al. (2025). Isoxazoline: An emerging scaffold in pesticide discovery. Journal of Agricultural and Food Chemistry.
- PubMed. (2025). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry.
- Wikipedia. (n.d.). Isoxazole.
- Li, Y., et al. (2025). Design, Synthesis, and Bioactivity of Triketone-quinoxalin-2-ones as a Novel HPPD Inhibition Herbicide. Journal of Agricultural and Food Chemistry.
- ResearchGate. (2010). Synthesis and Herbicidal Activities of 3-(Substituted phenyl)isoxazole Derivatives.
- ResearchGate. (2017). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
- PubMed. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry.
- Srinivas, G., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry.
- ResearchGate. (2020). Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides.
- World Journal of Pharmacy and Pharmaceutical Sciences. (2022). A review of isoxazole biological activity and present synthetic techniques.
- Zhu, S., et al. (2023). Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. Journal of Agricultural and Food Chemistry.
- Jasperse, C. (n.d.). Synthesis of Carboxylic Acids. Chem 360.
- Jain, N. & Masse, C. (n.d.).
- Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports.
- MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- Hu, D., et al. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Molecules.
- ResearchGate. (2020). Design, Synthesis, and Herbicidal Activity of N‑Benzyl-5-cyclopropyl-isoxazole-4-carboxamides.
Sources
- 1. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo fluorescent screening for HPPD-targeted herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. mdpi.com [mdpi.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Palladium-Catalyzed Hydrogenation of Isoxazole Derivatives
Introduction: The Isoxazole Ring as a Versatile Synthetic Synthon
The isoxazole moiety is a prominent five-membered heterocycle integral to numerous pharmaceuticals and agrochemicals. Its significance in organic synthesis, however, extends beyond its intrinsic biological activity. The isoxazole ring can be considered a stable, masked equivalent of a 1,3-dicarbonyl or a β-hydroxyketone. The key to unlocking this latent functionality lies in the reductive cleavage of the characteristically weak N-O bond. Among the various methods to achieve this transformation, palladium-catalyzed hydrogenation stands out as a robust, scalable, and highly versatile strategy.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of palladium-catalyzed hydrogenation of isoxazole derivatives. We will delve into the mechanistic underpinnings of the reaction, explore strategies for achieving chemoselectivity in complex molecules, and provide detailed, field-proven protocols for common synthetic transformations.
Core Principles: Mechanism of N-O Bond Cleavage
The hydrogenation of an isoxazole on a palladium surface is a heterogeneous catalytic process that leads to the formation of a β-amino enone. The generally accepted mechanism proceeds through a series of well-defined steps, initiated by the cleavage of the labile N-O bond.
-
Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and undergoes dissociative chemisorption, breaking the H-H bond to form active palladium hydride (Pd-H) species on the catalyst surface.
-
Substrate Adsorption & N-O Bond Cleavage: The isoxazole derivative adsorbs onto the catalyst surface. The precise orientation is influenced by substituents, but coordination is believed to occur through the nitrogen and oxygen atoms. The weak N-O bond is subsequently cleaved by the palladium catalyst, a step that is energetically favorable. This reductive cleavage is the key event, leading to an open-chain intermediate.
-
Intermediate Formation and Hydrogenation: The initial ring opening forms an imine intermediate. This C=N double bond is then rapidly hydrogenated by the surface-bound palladium hydrides.[1]
-
Product Desorption: The final product, the more stable β-amino enone tautomer, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The overall transformation effectively unmasks the 1,3-relationship between the carbonyl and amino functionalities, providing a valuable intermediate for further synthetic elaboration.
Achieving Chemoselectivity: A Scientist's Guide
In the context of complex molecule synthesis, it is rare to encounter a substrate with only a single reducible functional group. The ability to selectively hydrogenate one group in the presence of others is paramount. The isoxazole N-O bond's reactivity lies somewhere between highly reactive groups (like nitro groups and acid chlorides) and less reactive ones (like alkenes and carbonyls). This intermediate reactivity is the key to strategic, selective reductions.
Scenario 1: Preserving the Isoxazole Ring
When the goal is to reduce a more labile functional group, such as a nitro group, while keeping the isoxazole ring intact, the strategy revolves around moderating the catalyst's activity.
Core Principle: The hydrogenation of nitro groups is generally much faster and occurs under milder conditions than the reductive cleavage of the isoxazole N-O bond. However, standard Pd/C can sometimes lead to over-reduction. The use of a "poisoned" or less active catalyst is often effective. A poisoned catalyst has its most active sites blocked, which tempers its reductive power and enhances selectivity.[2]
Field-Proven Insight: The Lindlar catalyst (Pd on CaCO₃, poisoned with lead) is an excellent choice for this transformation.[2] The lead salts modify the palladium surface, reducing its activity just enough to prevent the cleavage of the N-O bond while still efficiently reducing the nitro group. Catalytic transfer hydrogenation using reagents like ammonium formate or hydrazine hydrate can also offer enhanced selectivity under milder conditions than high-pressure H₂.[2][3]
Scenario 2: Selective Cleavage of the Isoxazole Ring
Conversely, there are instances where the isoxazole ring must be opened while preserving other reducible groups, such as alkenes, alkynes, or carbonyls.
Core Principle: The relative rate of hydrogenation for different functional groups on Pd/C is generally: Acid Chloride > Nitro > Alkyne > Alkene > Ketone/Aldehyde > Nitrile > Aromatic Ring. The isoxazole N-O bond cleavage typically requires conditions similar to or slightly more forcing than alkene hydrogenation. Therefore, preserving a C=C double bond while cleaving the isoxazole is challenging and often results in a mixture of products.
Field-Proven Insight: Success in this area often relies on substrate-specific electronic and steric factors rather than a universally applicable protocol. However, one can exploit subtle differences in reactivity. For instance, in a molecule containing both an isoxazole and a benzylic ester, the N-O bond can be cleaved preferentially, as the conditions for hydrogenolysis of the benzylic C-O bond are often more vigorous.[1][4] Careful optimization of reaction time, temperature, and hydrogen pressure is critical. Monitoring the reaction closely by TLC or LC-MS and stopping it once the starting material is consumed but before the second functional group is reduced is a common practical approach.
Data Presentation: Reaction Conditions & Outcomes
The following table summarizes typical conditions and outcomes for the hydrogenation of various isoxazole derivatives, providing a baseline for experimental design.
| Entry | Substrate | Catalyst (mol%) | H₂ Pressure | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| 1 | 3-Ethyl-5-phenylisoxazole | 10% Pd/C (10) | 1 atm | Methanol | RT | 4 | 1-Phenyl-3-aminopent-2-en-1-one | >95 | [5] |
| 2 | 3-(4-Nitrophenyl)-5-methylisoxazole | Lindlar Cat. (5) | 1 atm | Ethyl Acetate | RT | 2 | 3-(4-Aminophenyl)-5-methylisoxazole | ~90 | [2] |
| 3 | Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | 10% Pd/C (10) | 1 atm | Ethyl Acetate | RT | 12 | Ethyl (Z)-2-amino-4-oxopent-2-enoate | 85 | [1][4] |
| 4 | 3-Ethylbenzisoxazole | Ru-PhTRAP (2.5) | 50 atm | THF | 80 | 24 | N-Boc-1-(2-hydroxyphenyl)propylamine | 93 | [1] |
| 5 | 3-Phenyl-5-(4-methoxyphenyl)isoxazole | 10% Pd/C (10) | 50 psi | Ethanol | 50 | 6 | 3-Amino-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | >90 | N/A |
Note: This table is a representative summary. Optimal conditions may vary based on the specific substrate and scale.
Experimental Protocols
Safety First: Palladium on carbon (Pd/C) is pyrophoric, especially after use when it is saturated with hydrogen and finely divided. Always handle it in a fume hood, away from ignition sources. Never allow the catalyst to become dry on the filter paper. Quench the used catalyst by wetting it with water before disposal in a dedicated waste container.[6] Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and purged with an inert gas (Nitrogen or Argon) before introducing hydrogen.
Protocol 1: Standard Reductive Cleavage of a 3,5-Disubstituted Isoxazole
Objective: To convert a 3,5-disubstituted isoxazole into the corresponding β-amino enone.
Materials:
-
3,5-Disubstituted isoxazole (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
-
Methanol or Ethanol (sufficient to create a 0.1-0.5 M solution)
-
Two or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or access to a hydrogen gas line
-
Inert gas (Nitrogen or Argon) line with a vacuum manifold
-
Celite® for filtration
Procedure:
-
Catalyst Charging: Add the 10% Pd/C catalyst to a dry round-bottom flask equipped with a magnetic stir bar.
-
Inerting the System: Seal the flask and evacuate it carefully, then backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add the solvent (e.g., Methanol) via cannula or syringe, followed by the isoxazole substrate.
-
Hydrogenation Setup: Evacuate the flask again and backfill with hydrogen from a balloon. For reactions requiring more than atmospheric pressure, a Parr shaker or similar hydrogenation apparatus should be used. Repeat the vacuum/hydrogen cycle three times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by TLC or LC-MS. A typical reaction time is 2-12 hours.
-
Workup: Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucially, do not allow the Celite® pad to run dry. Wash the pad with a small amount of the reaction solvent.
-
Quenching: Immediately after filtration, carefully add water to the Celite® pad to quench the pyrophoric catalyst before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude β-amino enone, which can be purified by crystallization or column chromatography if necessary.
Protocol 2: Selective Reduction of a Nitro Group Preserving the Isoxazole Ring
Objective: To selectively reduce an aromatic nitro group to an amine without cleaving the isoxazole ring.
Materials:
-
Nitro-substituted isoxazole derivative (1.0 eq)
-
Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead) (5-10 mol% Pd)
-
Ethyl Acetate or Methanol
-
Ammonium formate (for transfer hydrogenation, 3-5 eq)
-
Standard reaction and workup equipment as in Protocol 1
Method A: Catalytic Hydrogenation
-
Follow the procedure outlined in Protocol 1, substituting 10% Pd/C with Lindlar's catalyst.
-
The reaction is typically faster; monitor closely to avoid potential over-reduction, although the poisoned catalyst provides a significant selectivity window.
Method B: Catalytic Transfer Hydrogenation (CTH)
-
Set up the reaction flask with the Lindlar's catalyst and substrate under an inert atmosphere as described in Protocol 1 (Steps 1-3).
-
In a separate flask, dissolve ammonium formate (3-5 equivalents) in a minimal amount of methanol.
-
Add the ammonium formate solution to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux (typically 40-60 °C). The hydrogen is generated in situ.
-
Monitor the reaction by TLC/LC-MS. CTH reactions are often complete within 1-4 hours.
-
Perform the workup and catalyst removal as described in Protocol 1 (Steps 6-9). The workup will also remove the ammonium salts.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues and provides systematic solutions.
| Problem | Potential Cause(s) | Proposed Solution(s) |
| Reaction is Stalled / Incomplete | 1. Inactive Catalyst: The Pd/C may be old or deactivated. 2. Catalyst Poisoning: Trace impurities (e.g., sulfur, thiols, strong coordinating amines) in the starting material or solvent are poisoning the catalyst.[7] 3. Poor H₂ Mass Transfer: Inefficient stirring or low H₂ concentration in the solution. | 1. Use a fresh batch of catalyst. For difficult reductions, consider a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C).[6] 2. Purify the starting material. If sulfur is suspected, specialized sulfur-tolerant catalysts may be required.[8] 3. Increase the stirring speed. Ensure a good seal on the H₂ balloon. For larger scales, use a hydrogenation apparatus that allows for mechanical agitation and positive pressure. |
| Multiple Products / Low Selectivity | 1. Over-reduction: The reaction conditions are too harsh, leading to the reduction of other functional groups. 2. Substrate Decomposition: The β-amino enone product may be unstable under the reaction conditions. 3. Incomplete Cleavage (for isoxazolines): Reduction of a substituent without complete N-O bond cleavage. | 1. Reduce reaction time, temperature, or H₂ pressure. Use a less active or poisoned catalyst (e.g., Lindlar's catalyst) if trying to preserve the isoxazole ring.[2] 2. Use milder conditions (e.g., CTH). Consider an in situ protection or derivatization of the product if it is known to be unstable. 3. This is rare for isoxazoles but can occur with isoxazolines. More forcing conditions may be required to ensure complete N-O cleavage.[5] |
| Isoxazole Ring Cleaved Unintentionally | The N-O bond is inherently susceptible to reductive cleavage. The chosen conditions were too harsh for its preservation. | Switch to a non-hydrogenation-based reduction method for the target functional group (e.g., SnCl₂ or Fe/NH₄Cl for nitro group reduction). Alternatively, use a poisoned catalyst as described in Protocol 2.[2] |
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Conclusion
Palladium-catalyzed hydrogenation is a cornerstone transformation for the strategic manipulation of isoxazole derivatives. By understanding the underlying mechanism and the principles of chemoselectivity, chemists can harness this reaction to either preserve the isoxazole ring while modifying other parts of the molecule or to efficiently cleave the N-O bond, revealing the versatile β-amino enone synthon. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to empower researchers to confidently and successfully implement this powerful synthetic tool in their drug discovery and development programs.
References
- Madhavan, S., Keshri, S., & Kapur, M. (2021). Transition Metal-Mediated Functionalization of Isoxazoles: A Review. Full-text available.
- Akhrem, A. A., Lakhvich, F. A., Khripach, V. A., & Petrusevich, I. I. (1976). Reductive cleavage of 4,5-cyclohexano-?2-isoxazoline under catalytic hydrogenation conditions. Chemistry of Heterocyclic Compounds, 12(7), 742-745.
- Mashima, K., et al. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 17(12), 14549-14560.
- Sharma, M., et al. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? ResearchGate.
- Li, G., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 18(12), 14697-14707.
- Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1523.
- N.E. CHEMCAT. (2025). Palladium Catalyst “CHOIS-5D” Enables Efficient, Low-Pd Loading Hydrogenation Under Sulfur-Rich Conditions. N.E.
- Sejer, D. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ne-chemcat.co.jp [ne-chemcat.co.jp]
Troubleshooting & Optimization
improving the yield of isoxazole synthesis from β-keto esters.
A Guide to Improving Yields from β-Keto Esters
Welcome to the Technical Support Center for Heterocyclic Chemistry. As Senior Application Scientists, we understand that the synthesis of isoxazoles, a critical scaffold in numerous bioactive compounds and pharmaceuticals, presents unique challenges.[1] The classical condensation of a β-keto ester with hydroxylamine is a fundamental route, yet it is often plagued by issues of low yield and the formation of undesired regioisomers.
This guide provides in-depth troubleshooting advice and validated protocols designed for researchers, chemists, and drug development professionals. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to diagnose problems and rationally optimize your reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding isoxazole synthesis from β-keto esters.
Q1: What is the primary cause of low yields in this reaction?
The most significant challenge is the formation of a regioisomeric byproduct, the 5-isoxazolone.[2] This occurs because hydroxylamine (NH₂OH) can attack either of the two carbonyl groups of the β-keto ester. Attack at the ketone carbonyl leads to the desired isoxazole, while attack at the ester carbonyl leads to the undesired 5-isoxazolone.[2] Controlling the regioselectivity of this initial attack is paramount for achieving high yields.
Q2: How does pH affect the reaction outcome?
Reaction pH is a critical parameter that must be carefully controlled.[2]
-
Acidic Conditions: Generally favor the formation of the desired isoxazole. The ketone carbonyl is more basic and more readily protonated under acidic conditions, making it a more electrophilic site for the initial nucleophilic attack by the nitrogen of hydroxylamine.[3]
-
Neutral or Basic Conditions: Can increase the proportion of the undesired 5-isoxazolone byproduct.[3] Under basic conditions, the hydroxylamine can be deprotonated, and the relative reactivity of the ester carbonyl can increase, leading to competitive attack at that site.
Q3: Which is the nucleophile in hydroxylamine, the nitrogen or the oxygen?
The nitrogen atom is the primary nucleophile in the initial condensation step that leads to the isoxazole ring.[4] The reaction typically begins with the formation of an oxime intermediate at the ketone carbonyl, followed by intramolecular cyclization where the oxime's oxygen atom attacks the ester carbonyl.[4]
Q4: Can I use hydroxylamine hydrochloride directly?
Yes, hydroxylamine hydrochloride is the most common and stable source of hydroxylamine. However, it must be neutralized in situ or used in a buffered system to free the nucleophilic hydroxylamine. A base, such as sodium acetate or pyridine, is typically added to the reaction mixture for this purpose.[5]
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
Problem 1: Very Low or No Desired Isoxazole Product Detected
Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials (β-keto ester) and perhaps some baseline decomposition.
-
Incorrect pH/Ineffective Base: The hydroxylamine may not have been sufficiently neutralized, preventing the initial nucleophilic attack.
-
Diagnostic Step: Check the pH of your reaction mixture after all components have been added.
-
Solution: Ensure you are using an appropriate base to neutralize the hydroxylamine hydrochloride. Sodium acetate is a common choice as it creates an acetic acid buffer system, maintaining a mildly acidic pH conducive to the reaction.[5] If using a stronger base, ensure its stoichiometry is correct.
-
-
Low Reaction Temperature or Insufficient Time: The reaction kinetics may be too slow under your current conditions.
-
Diagnostic Step: Monitor the reaction over an extended period (e.g., 24 hours) by taking aliquots for TLC or LC-MS analysis.
-
Solution: Increase the reaction temperature. Refluxing in a suitable solvent like ethanol is a common practice.[6] A systematic temperature optimization study (e.g., 50 °C, 80 °C, reflux) can identify the optimal condition for your specific substrate.
-
-
Poor Reagent Quality: The β-keto ester may have hydrolyzed over time, or the hydroxylamine solution may have degraded.
-
Diagnostic Step: Verify the purity of your β-keto ester via NMR. Use freshly opened or newly prepared hydroxylamine solutions.
-
Solution: Purify the β-keto ester by distillation or chromatography if necessary. Prepare a fresh solution of hydroxylamine from solid hydroxylamine hydrochloride and the chosen base immediately before starting the reaction.
-
Problem 2: Product Mixture is Dominated by the 5-Isoxazolone Isomer
Symptom: A major product is isolated, but NMR and mass spectrometry data confirm it is the undesired 5-isoxazolone regioisomer, not the target isoxazole.
The formation of the 5-isoxazolone isomer is a classic example of kinetic vs. thermodynamic control, influenced heavily by reaction conditions. The key is to direct the initial nucleophilic attack of hydroxylamine's nitrogen to the ketone carbonyl, not the ester carbonyl.
Caption: Reaction pathways for isoxazole synthesis.
-
Adjust pH to Favor Ketone Attack: This is the most effective strategy.
-
Solution: Perform the reaction in a buffered acidic medium. A common and effective system is using sodium acetate in acetic acid or ethanol.[5] The use of acetic acid as a solvent or co-solvent can be necessary for the successful formation of the isoxazole ring.[5] The mildly acidic conditions protonate the ketone preferentially, enhancing its electrophilicity and directing the attack of hydroxylamine.
-
-
Modify the Substrate (If Possible): Steric hindrance can be used to your advantage.
-
Solution: If the ester group is sterically bulky (e.g., a tert-butyl ester), its carbonyl carbon will be less accessible to the incoming nucleophile, thus favoring attack at the less hindered ketone position. While this requires substrate modification, it is a powerful tool in synthetic design.
-
| Parameter | Recommended Condition | Rationale |
| Hydroxylamine Source | Hydroxylamine Hydrochloride | Stable, crystalline solid. |
| Base | Sodium Acetate (1.1 - 1.5 eq) | Neutralizes HCl and creates a weakly acidic buffer.[5] |
| Solvent | Ethanol or Acetic Acid | Protic solvents that facilitate proton transfer. Acetic acid ensures an acidic environment.[5] |
| Temperature | 80 °C to Reflux | Provides sufficient thermal energy for cyclization. |
| pH Control | Maintain mildly acidic conditions | Critical for directing nucleophilic attack to the ketone carbonyl.[2][3] |
Section 3: Validated Experimental Protocol
This protocol provides a reliable starting point for the synthesis of a generic 3,5-disubstituted isoxazole.
Caption: Step-by-step experimental workflow.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-keto ester (1.0 eq) in ethanol (approx. 0.2 M concentration).
-
Addition of Reagents: Add sodium acetate (1.2 eq) followed by hydroxylamine hydrochloride (1.1 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approx. 78 °C for ethanol).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours until the starting β-keto ester is consumed. A typical reaction time is 4-12 hours.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine to help break any emulsions, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[7]
-
-
Purification: Concentrate the filtrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[7]
Section 4: Purification Troubleshooting
Q: I have a persistent emulsion during the aqueous work-up. How can I resolve this?
A: Emulsions are common and can be broken by several methods. First, try allowing the separatory funnel to stand undisturbed for 15-30 minutes. If that fails, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and often forces the separation of layers. If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective.[7]
Q: My product has oiled out and will not crystallize. What should I do?
A: If the product is an oil, first ensure it is pure via TLC or NMR. Impurities can inhibit crystallization. If it is pure, you can try several techniques:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of solid material, add a single crystal to the oil.
-
Trituration: Add a solvent in which your product is sparingly soluble (e.g., hexane) and stir vigorously to encourage solidification.[7]
-
Purification as an Oil: If all else fails, purify the oil using column chromatography.[7]
References
- Boruah, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34323-34351. [Link]
- Sainas, S., et al. (2021). Synthesis and synthetic utility of 3-isoxazolols. Advances in Heterocyclic Chemistry, 133, 1-104. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal. [Link]
- Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
- Banu, H., et al. (2022). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 12(1), 1-20. [Link]
- Patel, R., et al. (2022). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 12(1), 1-23. [Link]
- Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 1-20. [Link]
- Zhou, X., et al. (2022). Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]-Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoesters, or β-Ketoamides: Base-mediated and Keto-enol-controlled Mechanism.
- Organic Chemistry. (2019). synthesis of isoxazoles. YouTube. [Link]
- Kumar, V. (2022). A review of isoxazole biological activity and present synthetic techniques.
- Kumar, A., & Kumar, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(10), 2683-2697. [Link]
Sources
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1,3-Dipolar Cycloaddition Reactions
Welcome to the Technical Support Center for 1,3-Dipolar Cycloaddition Reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your 1,3-dipolar cycloaddition experiments. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Cycloadduct and a Complex Mixture of Products on TLC/LC-MS.
Potential Causes:
-
Dimerization of the 1,3-Dipole: Highly reactive 1,3-dipoles, such as nitrile oxides, can rapidly dimerize to form furoxans or other undesired products, significantly reducing the concentration of the dipole available to react with the dipolarophile.[1][2] This is a common issue when the dipole is generated in situ and its concentration becomes too high.
-
Formation of Regio- and Stereoisomers: The use of unsymmetrical dipolarophiles can lead to the formation of a mixture of regioisomers.[3][4] Additionally, depending on the substitution of both the dipole and dipolarophile, diastereomers (endo/exo) can be formed.[3]
-
Decomposition of the Product or Starting Materials: The cycloadduct itself might be unstable under the reaction conditions, leading to decomposition. For instance, some triazoline intermediates can decompose to form aziridines.[5] Similarly, sensitive functional groups on the reactants may not be compatible with the reaction conditions.
Solutions & Experimental Protocols:
1. Minimizing Dipole Dimerization:
The key to preventing dimerization is to maintain a low concentration of the reactive 1,3-dipole throughout the reaction.
-
Slow Addition Protocol: Instead of adding the precursor of the 1,3-dipole all at once, add it slowly over several hours to a solution of the dipolarophile. This ensures that the generated dipole reacts with the dipolarophile before it can dimerize.
Step-by-Step Protocol for Slow Addition (General):
-
Dissolve the dipolarophile in a suitable solvent in the reaction flask.
-
Prepare a separate solution of the 1,3-dipole precursor (e.g., an oxime for a nitrile oxide) and the activating agent (e.g., a base) in the same solvent.
-
Using a syringe pump, add the precursor solution to the reaction flask at a controlled rate (e.g., 0.1 mL/min).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
In Situ Generation at Low Temperatures: Generating the dipole at a lower temperature can reduce the rate of dimerization.
2. Controlling Regioselectivity:
Controlling regioselectivity is crucial for obtaining a single desired product.
-
Choice of Catalyst: In many cases, the choice of catalyst can dramatically influence regioselectivity. For example, in the azide-alkyne cycloaddition, copper catalysts typically yield the 1,4-disubstituted triazole, while ruthenium catalysts favor the 1,5-disubstituted isomer.[6]
-
Electronic and Steric Control: The regioselectivity is governed by the frontier molecular orbital (FMO) interactions and steric effects.[3][7] Modifying the electronic nature (electron-donating or electron-withdrawing groups) of the substituents on the dipolarophile can direct the cycloaddition to a single regioisomer.[8]
3. Ensuring Product Stability:
-
Temperature Control: If product decomposition is suspected, running the reaction at a lower temperature may improve the yield.
-
Prompt Work-up: Once the reaction is complete, as indicated by monitoring, proceed with the work-up immediately to avoid prolonged exposure of the product to potentially harsh reaction conditions.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in 1,3-dipolar cycloadditions.
Problem 2: Formation of an Unexpected Dimer of the Alkyne Dipolarophile in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Potential Cause:
-
Oxidative Homocoupling (Glaser Coupling): This is a common side reaction in CuAAC, where two terminal alkyne molecules couple to form a diyne.[9] This process is promoted by the presence of oxygen and Cu(II) ions.[9]
Solutions & Experimental Protocols:
1. Maintaining Anaerobic Conditions:
The most effective way to prevent Glaser coupling is to exclude oxygen from the reaction mixture.
-
Degassing Solvents: Before use, degas all solvents by bubbling an inert gas (argon or nitrogen) through them for at least 30 minutes or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Set up the reaction under a positive pressure of an inert gas.
Step-by-Step Protocol for Setting up an Anaerobic CuAAC Reaction:
-
Flame-dry the reaction flask and stir bar under vacuum and cool under a stream of argon or nitrogen.
-
Add the azide and alkyne to the flask.
-
Add the degassed solvent via a cannula or syringe.
-
Prepare a stock solution of the copper catalyst and any ligands in degassed solvent.
-
Prepare a separate stock solution of the reducing agent (e.g., sodium ascorbate) in degassed solvent.
-
Add the catalyst solution and then the reducing agent solution to the reaction mixture via syringe.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
2. Use of Reducing Agents and Ligands:
-
Sufficient Reducing Agent: Use a sufficient excess of a reducing agent like sodium ascorbate to maintain the copper in its active Cu(I) oxidation state.[9]
-
Copper-Stabilizing Ligands: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can protect the copper catalyst from oxidation and accelerate the desired cycloaddition.[9]
Comparative Data on Ligand Effects in CuAAC:
| Ligand | Effect on Reaction Rate | Reduction of Side Products |
| None | Baseline | High potential for alkyne homocoupling |
| TBTA | Significant acceleration | Effective at preventing homocoupling |
| THPTA | Moderate acceleration | Good for bioconjugation, reduces ROS |
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products in 1,3-dipolar cycloadditions?
A1: The most common side products can be categorized as follows:
-
Dimers of the 1,3-dipole: Especially prevalent with highly reactive dipoles like nitrile oxides.[1][2]
-
Regio- and stereoisomers: A frequent outcome when using unsymmetrical or stereogenic reactants.[3][4]
-
Products of side reactions of the starting materials: For example, the oxidative homocoupling of terminal alkynes in CuAAC.[9]
-
Decomposition products: The desired cycloadduct or the reactants may be unstable under the reaction conditions.
Q2: How does solvent polarity affect the formation of side products?
A2: While the rate of many concerted 1,3-dipolar cycloadditions is not dramatically affected by solvent polarity, the choice of solvent can influence side reactions.[3] For instance, in some cases, polar protic solvents like water can accelerate the desired reaction, potentially outcompeting side reactions.[5] However, in other cases, such as the RuAAC, polar protic solvents can lead to very low conversion.[5] The choice of solvent should be optimized for each specific reaction.
Q3: My 1,3-dipole is generated in situ. How can I confirm its formation and consumption?
A3: Monitoring the in situ generation and consumption of a reactive intermediate can be challenging. A useful technique is to take aliquots of the reaction mixture at different time points, quench them, and analyze by LC-MS. You can look for the mass of the expected dipole (or a trapped adduct) and monitor its disappearance over time, which should correlate with the appearance of the desired product.
Q4: I have a mixture of regioisomers that are difficult to separate by column chromatography. What are my options?
A4: If chromatographic separation is challenging, consider the following:
-
Recrystallization: If the desired product is crystalline, recrystallization can be a powerful purification technique to isolate a single regioisomer.
-
Derivatization: It may be possible to selectively react one regioisomer to form a derivative that has different physical properties, allowing for easier separation. The original functionality can then be regenerated.
-
Re-optimization of Reaction Conditions: It is often more efficient to reinvestigate the reaction conditions (catalyst, solvent, temperature) to improve the regioselectivity of the cycloaddition itself.[7]
Mechanism of Regioisomer Formation:
Caption: Formation of regioisomers from unsymmetrical reactants.
References
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
- Gebacka, A., & Kaczmarek, A. M. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 26(23), 7289. [Link]
- Kuznetsov, M. A., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 27(19), 6524. [Link]
- Cravotto, G., & Cintas, P. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 95. [Link]
- Deadman, B. J., et al. (2011). Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions. Australian Journal of Chemistry, 64(10), 1397-1401. [Link]
- Hein, J. E., et al. (2013). Modular mesoionics: understanding and controlling regioselectivity in 1,3-dipolar cycloadditions of Münchnone derivatives. Journal of the American Chemical Society, 135(47), 17818–17828. [Link]
- Wikipedia. (n.d.). Azomethine ylide. [Link]
- Coldham, I., & Hufton, R. (2005). Intramolecular 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765–2810. [Link]
- Coldham, I., & Hufton, R. (2005). Intramolecular 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765–2810. [Link]
- Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]
- D'Agostino, M., et al. (2019). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.
- McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076–1101. [Link]
- Mediavilla, S., et al. (2020). Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. The Journal of Organic Chemistry, 85(13), 8506–8515. [Link]
- Wang, Y., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 27(19), 6523. [Link]
- Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765–2809. [Link]
- D'Agostino, M., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 95. [Link]
- NPTEL IIT Bombay. (2025, August 29). Week 3: Lecture 11: Nitrones in 1,3-Dipolar Cycloaddition. YouTube. [Link]
- Seidel, D. (2014). Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization. Organic Letters, 16(22), 5986–5989. [Link]
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
- White Rose eTheses Online. (n.d.). Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. [Link]
- Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477–2496. [Link]
- Deadman, B. J., et al. (2011). Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions.
- Ali, S. A. (2019). Cycloaddition reactions of a heterocyclic nitrone. KFUPM ePrints. [Link]
- Kurbatov, S. V., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. International Journal of Molecular Sciences, 23(15), 8673. [Link]
- Wikipedia. (n.d.). Nitrone-olefin (3+2) cycloaddition. [Link]
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
- D'Agostino, M., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 95. [Link]
- Hoye, T. R., et al. (2012). Nitrone Cycloadditions of 1,2-Cyclohexadiene. Angewandte Chemie International Edition, 51(45), 11373–11376. [Link]
- Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions. YouTube. [Link]
- Jen, W. S., et al. (2000). New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society, 122(40), 9874–9875. [Link]
- Padwa, A. (2004). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. Arkivoc, 2004(1), 6-17. [Link]
- Huisgen, R. (1984). Kinetics and Mechanism of 1,3‐Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 23(8), 565-598. [Link]
- ResearchGate. (n.d.). Scheme 3.
- Huisgen, R. (2016). Huisgen's Cycloaddition Reactions: A Full Perspective.
- Huisgen, R. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium. [Link]
Sources
- 1. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Modular mesoionics: understanding and controlling regioselectivity in 1,3-dipolar cycloadditions of Münchnone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound can be approached via two primary and reliable pathways. The choice of method often depends on the availability of starting materials, scalability requirements, and desired impurity profile.
-
[3+2] Cycloaddition (Huisgen Cycloaddition): This is a powerful and common method for constructing the isoxazole ring.[1][2] It involves the 1,3-dipolar cycloaddition of a nitrile oxide (the three-atom component) with an alkyne (the two-atom component). For this specific target, the reaction occurs between in situ generated cyclopropyl nitrile oxide and ethyl propiolate.[3][4]
-
Condensation Reaction: This classical approach involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[5] For this synthesis, the required precursor is ethyl 2-cyclopropyl-2-oxoacetate, which is condensed with hydroxylamine hydrochloride. Controlling the reaction pH is critical to ensure the correct regiochemistry of the resulting isoxazole.[6]
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis. Each answer provides a causal explanation and a logical troubleshooting workflow.
Issue 1: Low or No Product Yield
Q1: I am attempting the [3+2] cycloaddition route using cyclopropanecarboxaldehyde oxime and ethyl propiolate, but my yield is extremely low. What are the likely causes?
A1: Low yields in this cycloaddition are typically traced back to the generation and stability of the cyclopropyl nitrile oxide intermediate. There are several key factors to investigate:
-
Inefficient Nitrile Oxide Generation: The conversion of the aldoxime to the nitrile oxide requires an oxidant and a base. If this step is inefficient, you will have a low concentration of the active dipole for the cycloaddition.
-
Troubleshooting: Ensure your oxidant (e.g., N-Chlorosuccinimide, NCS, or sodium hypochlorite) is fresh and active. The base (typically triethylamine) should be dry and added to deprotonate the intermediate hydroximoyl chloride.[7] Monitor the disappearance of the starting oxime by Thin Layer Chromatography (TLC) to confirm conversion.
-
-
Nitrile Oxide Dimerization: This is the most common side reaction.[6] Nitrile oxides can dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide), especially at higher concentrations or temperatures. This pathway competes directly with your desired cycloaddition.
-
Troubleshooting: The best strategy is to keep the instantaneous concentration of the nitrile oxide low. This is achieved by adding the oxidant solution slowly (dropwise) to the mixture of the oxime and the alkyne. This "slow-and-steady" approach ensures that any nitrile oxide that forms is more likely to find and react with the abundant alkyne dipolarophile rather than another nitrile oxide molecule.
-
-
Reaction Conditions: The solvent and temperature play a crucial role.
-
Troubleshooting: Use a solvent in which all components are soluble, such as ethyl acetate or dichloromethane. The reaction is typically run at 0 °C to room temperature to disfavor the dimerization side reaction.
-
Caption: A logical workflow for troubleshooting low yield.
Q2: I'm using the condensation route with ethyl 2-cyclopropyl-2-oxoacetate and hydroxylamine, but I'm getting a mixture of products and my yield of the desired isomer is poor. Why is this happening?
A2: This is a classic problem of regioselectivity. The unsymmetrical 1,3-dicarbonyl precursor has two distinct carbonyl groups (a ketone and an ester) that can react with the amine part of hydroxylamine. This is followed by cyclization, where the hydroxyl group attacks the remaining carbonyl. This can lead to two possible regioisomers: the desired this compound and the undesired Ethyl 3-cyclopropylisoxazole-5-carboxylate.
-
The Role of pH: The key to controlling the regioselectivity is the reaction pH.[6]
-
Under acidic conditions (pH 4-5): The ketone carbonyl is generally more reactive towards nucleophilic attack by hydroxylamine. The initial condensation tends to occur at the ketone, which, after cyclization and dehydration, leads to the desired 5-cyclopropyl isomer.
-
Under neutral or basic conditions: The reaction becomes less selective, and you are likely to form a mixture of both isomers, significantly complicating purification and reducing the yield of your target molecule.
-
-
Troubleshooting:
-
Control the pH: Perform the reaction in a buffered solution (e.g., sodium acetate/acetic acid) or by using hydroxylamine hydrochloride directly and adjusting the pH with a mild base. Aim for a pH in the range of 4 to 5.
-
Monitor by LC-MS or GC-MS: These techniques are excellent for identifying the presence of the two isomers, which will have identical masses but different retention times.
-
Purification: If a mixture is formed, careful column chromatography is required to separate the isomers. Developing a good TLC method (e.g., trying different solvent systems like Hexanes/Ethyl Acetate vs. Dichloromethane/Methanol) is crucial for successful separation.
-
Issue 2: Impurities and Purification Challenges
Q3: My crude product from the cycloaddition reaction shows a significant byproduct that I believe is the furoxan dimer. How can I remove it?
A3: The furoxan dimer is often more polar than the desired isoxazole product. This difference in polarity is the key to its removal.
-
Column Chromatography: This is the most effective method. Use a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 15-20%). The less polar isoxazole product should elute first, followed by the more polar furoxan. Monitor the fractions carefully by TLC.
-
Recrystallization: If your product is a solid, recrystallization may be an option. Try a solvent system where the product has good solubility at high temperatures but poor solubility at low temperatures, while the furoxan remains in the mother liquor. A mixed solvent system like ethanol/water or ethyl acetate/hexanes might be effective.
Q4: After my workup, I suspect some of the ethyl ester has been hydrolyzed to the carboxylic acid. How can I avoid this and remove the acid impurity?
A4: Ester hydrolysis is a common issue, particularly if the reaction workup involves strong aqueous acid or base.[6][8]
-
Prevention during Workup:
-
Avoid using strong bases like sodium hydroxide for washing. Instead, use a milder base like a saturated aqueous solution of sodium bicarbonate to neutralize any acidic residues.[8]
-
Minimize contact time with any aqueous acidic or basic layers. Perform extractions quickly and efficiently.
-
Ensure all steps are performed at room temperature or below unless a protocol specifies otherwise.
-
-
Removal of Carboxylic Acid Impurity:
-
Basic Wash: The most straightforward way to remove the acidic impurity is with a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated solution of sodium bicarbonate. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral ester product remains in the organic layer.[9] Be sure to separate the layers and then wash the organic layer with brine to remove residual water before drying with an anhydrous salt like sodium sulfate.
-
Section 3: Frequently Asked Questions (FAQs)
Q5: Which synthetic route is generally preferred for this molecule?
A5: Both routes are viable, but the [3+2] cycloaddition is often preferred for its high regioselectivity. The reaction between a nitrile oxide and a terminal alkyne like ethyl propiolate almost exclusively yields the 3,5-disubstituted isoxazole, avoiding the isomeric impurity issues seen in the condensation route.[1][3] This makes the purification process significantly simpler, which is a major advantage, especially for larger-scale synthesis.
Q6: What are the best analytical methods to monitor the reaction progress?
A6: Thin Layer Chromatography (TLC) is indispensable for real-time monitoring. It allows you to track the consumption of starting materials and the formation of the product. A typical eluent system is 3:1 Hexanes:Ethyl Acetate. Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for confirming the mass of the desired product and identifying any byproducts, such as isomers or dimers. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and purity.
Q7: My final product is a persistent oil. What purification techniques can I use besides standard column chromatography?
A7: When a compound "oils out" and resists crystallization, purification can be challenging.[8]
-
Kugelrohr Distillation: If the product is thermally stable and has a suitable boiling point, short-path distillation under high vacuum (using a Kugelrohr apparatus) can be an excellent method for removing less volatile impurities.
-
Reversed-Phase Chromatography: If the product is too polar for effective separation on silica, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like acetonitrile/water) can be a powerful alternative.[8]
Section 4: Key Experimental Protocols
Protocol 1: Synthesis via [3+2] Cycloaddition
This protocol describes the in situ generation of cyclopropyl nitrile oxide followed by cycloaddition with ethyl propiolate.
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add cyclopropanecarboxaldehyde oxime (1.0 eq.), ethyl propiolate (1.2 eq.), and ethyl acetate as the solvent.
-
Cooling: Cool the stirred mixture to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq.) to the mixture.[6]
-
Oxidant Addition: Prepare a solution of N-chlorosuccinimide (NCS) (1.1 eq.) in ethyl acetate. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the consumption of the oxime by TLC (Eluent: 3:1 Hexanes:EtOAc).
-
Workup: Once the reaction is complete, filter the mixture to remove succinimide and triethylamine hydrochloride salts. Wash the filtrate with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure this compound.
Caption: Reaction scheme for the desired cycloaddition and competing dimerization.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, adsorbed sample onto the top of the packed column.[8]
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity (e.g., to 90:10, then 85:15) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Section 5: Data Summary Tables
Table 1: Typical TLC Analysis Data
| Compound | Typical Rf Value (3:1 Hexanes:EtOAc) | Visualization |
| Cyclopropanecarboxaldehyde Oxime | 0.20 - 0.25 | Stains with KMnO₄ |
| Ethyl Propiolate | 0.65 - 0.70 | UV active (faint), stains with KMnO₄ |
| Product | 0.45 - 0.50 | UV active |
| Furoxan Dimer | 0.30 - 0.35 | UV active |
| Ethyl 2-cyclopropyl-2-oxoacetate | 0.40 - 0.45 | Stains with KMnO₄ |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Table 2: Reagent Stoichiometry for [3+2] Cycloaddition
| Reagent | Molar Equivalents | Purpose |
| Cyclopropanecarboxaldehyde Oxime | 1.0 | Nitrile Oxide Precursor |
| Ethyl Propiolate | 1.1 - 1.2 | Dipolarophile |
| N-Chlorosuccinimide (NCS) | 1.05 - 1.1 | Oxidant |
| Triethylamine (TEA) | 1.1 - 1.2 | Base |
References
- Padwa, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33635-33656. [Link]
- Wikipedia. (2023). 1,3-Dipolar cycloaddition. Wikipedia. [Link]
- Gomez, L. et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(1), 1-10. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal. [Link]
- ResearchGate. (2021). Mechanism of 1,3-dipolar cycloaddition reaction.
- McMurry, J. E. (1973).
- Hoffman Fine Chemicals. (n.d.).
- AceChemistry. (2014, February 16). Esters 4.
- ResearchGate. (n.d.). Scope of enones in the synthesis of isoxazoles.
- Machetti, F. et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]
- Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE - University of Florence. [Link]
- Wikipedia. (2023).
- Frontiers. (2021). Engineering the glyoxylate cycle for chemical bioproduction. Frontiers in Bioengineering and Biotechnology. [Link]
- Chem V5. (2019, January 19). synthesis of isoxazoles. YouTube. [Link]
- ResearchGate. (2009). Synthesis of Amino Acids of Cyclopropylglycine Series.
- Google Patents. (n.d.). Process for synthesizing cyclopropyl carboxylic ester.
- Google Patents. (n.d.). Novel processes for the synthesis of cyclopropyl compounds.
- ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
- ResearchGate. (2019). Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties.
- ResearchGate. (2018). Reaction of ethyl acetoacetate with hydroxylamine hydrochloride and benzaldehyde.
- Google Patents. (n.d.). The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
- Phelps, I. K., & Eddy, E. A. (1908). Concerning the Purification of Esters. American Journal of Science, s4-26(153), 253-256. [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction pH for Isoxazole Formation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of pH in isoxazole synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and build robust, high-yielding protocols.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems you may encounter during your experiments. Each answer is followed by an "Expert Explanation" detailing the underlying chemical principles.
Q1: My isoxazole yield is extremely low. Could pH be the culprit?
A1: Yes, incorrect pH is one of the most common reasons for low yields in isoxazole synthesis, particularly when reacting a 1,3-dicarbonyl compound with hydroxylamine. The reaction requires a delicate balance; the pH must be high enough to ensure a sufficient concentration of the free, nucleophilic hydroxylamine, but not so high that it promotes side reactions.
Expert Explanation: The key reactant, hydroxylamine, is often supplied as a hydrochloride salt (NH₂OH·HCl)[1][2]. In solution, it exists in equilibrium with its protonated, non-nucleophilic form, hydroxylammonium (NH₃OH⁺). The pKa of this equilibrium is approximately 5.9-6.0[3][4].
-
At low pH (pH < 4): The equilibrium heavily favors the protonated NH₃OH⁺. This cation is not nucleophilic and cannot initiate the attack on the carbonyl carbon of the 1,3-dicarbonyl compound, effectively stalling the reaction.
-
At very high pH (pH > 10): While ensuring hydroxylamine is in its free base form, a strongly basic environment can deprotonate the 1,3-dicarbonyl compound, leading to undesired side reactions such as aldol condensations or decomposition.
For most standard syntheses of this type, a weakly acidic to neutral pH range (typically pH 4-7) provides the optimal balance for achieving high yields.
Q2: I'm observing significant formation of an oxime side product instead of my isoxazole. How can I use pH to control this?
A2: The formation of an oxime from one of the carbonyl groups without subsequent cyclization is a classic sign that the final ring-closing step is being kinetically disfavored. This often occurs when the pH is not optimized to facilitate the intramolecular cyclization. Adjusting the pH to a slightly more acidic condition can often promote the desired cyclization.
Expert Explanation: The reaction proceeds in two main stages: (1) initial nucleophilic attack of hydroxylamine on a carbonyl to form a hemiaminal, which then dehydrates to an oxime intermediate, and (2) intramolecular attack of the oxime's hydroxyl group onto the second carbonyl, followed by dehydration to form the aromatic isoxazole ring[5][6]. The second step, the cyclization, is often the rate-limiting and most pH-sensitive part of the sequence. A mildly acidic environment (e.g., pH 4-5) can catalyze this step by protonating the second carbonyl group, making it more electrophilic and susceptible to attack by the nucleophilic oxime hydroxyl group.
Q3: My reaction has stalled and won't go to completion, even after extended time. Can a pH adjustment help?
A3: Yes, a stalled reaction can often be pushed to completion by carefully adjusting the pH. If the reaction has produced intermediates like the monoxime, a slight decrease in pH can promote the final, acid-catalyzed dehydration and ring-closing step. Conversely, if starting material remains unreacted, the pH might be too low, requiring the addition of a mild base to liberate more of the free nucleophilic hydroxylamine.
Expert Explanation: Monitoring the reaction progress by TLC or LCMS is crucial. If you observe a buildup of an intermediate, it points to a bottleneck in the reaction mechanism. As explained previously, the cyclization and final dehydration steps are often catalyzed by acid. Introducing a catalytic amount of a mild acid (e.g., acetic acid) can provide the necessary protonation to overcome the activation energy barrier for ring formation. If, however, a large amount of the 1,3-dicarbonyl starting material is present, the issue is likely insufficient nucleophile. This indicates that the hydroxylamine is overly protonated. In this case, the careful addition of a base like sodium acetate or pyridine can shift the equilibrium to generate more free NH₂OH, restarting the initial condensation step.
Q4: I'm synthesizing a substituted isoxazole and getting a mixture of regioisomers. Does pH influence regioselectivity?
A4: While solvent and substrate electronics are the primary drivers of regioselectivity, pH can play a significant secondary role, particularly in reactions involving unsymmetrical 1,3-dicarbonyls[7][8]. The pH can influence which carbonyl group is more activated or which intermediate is more stable, thereby directing the reaction pathway toward one regioisomer over the other.
Expert Explanation: Regiocontrol is achieved by directing the initial nucleophilic attack of hydroxylamine to a specific carbonyl and ensuring the subsequent cyclization occurs as desired[8][9]. The pH can subtly alter the electronic properties of the substrate. For example, in a weakly acidic medium, selective protonation of one carbonyl over another (if they have different electronic environments) can make it the preferred site for initial attack. Some published methodologies have demonstrated that varying reaction conditions, including the use of Lewis acids or specific bases like pyridine, can effectively control the regiochemical outcome[8]. Therefore, screening a range of pH values is a valid strategy when trying to optimize regioselectivity.
Frequently Asked Questions (FAQs)
This section provides answers to general but critical questions regarding the role of pH in isoxazole synthesis.
Q1: What is the fundamental role of pH in the synthesis of isoxazoles?
A1: The pH plays a dual catalytic and regulatory role. It controls the concentration of the active nucleophile (deprotonated hydroxylamine) and catalyzes key steps in the reaction mechanism, namely the intramolecular cyclization and final dehydration to form the aromatic ring. For other methods like the 1,3-dipolar cycloaddition of nitrile oxides, the pH is critical for the in situ generation of the nitrile oxide dipole from its precursor, which is often base- or acid-mediated[10][11][12]. For instance, some water-assisted nitrile oxide cycloadditions proceed optimally under mild acidic conditions (pH 4-5)[10][12].
Caption: A logical workflow for diagnosing and correcting low-yield isoxazole reactions based on pH and reaction monitoring.
Experimental Protocol: pH Screening for Isoxazole Synthesis
This protocol provides a robust method for identifying the optimal pH for your specific reaction.
Objective: To determine the optimal reaction pH for the synthesis of a target isoxazole from a 1,3-dicarbonyl and hydroxylamine hydrochloride.
Materials:
-
1,3-dicarbonyl substrate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Solvent (e.g., Ethanol/Water 1:1)
-
Buffer solutions (e.g., 0.1 M Acetate buffers at pH 4, 5; 0.1 M Phosphate buffer at pH 6, 7)
-
Reaction vessels (e.g., 5 mL microwave vials)
-
Stir plate and stir bars
-
TLC plates and LCMS for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of your 1,3-dicarbonyl substrate in the chosen solvent at a defined concentration (e.g., 0.2 M).
-
Prepare a stock solution of hydroxylamine hydrochloride in the chosen solvent (e.g., 0.24 M, representing 1.2 equivalents).
-
-
Reaction Setup:
-
Set up a series of 4 reaction vials, labeled pH 4, pH 5, pH 6, and pH 7.
-
To each vial, add 1 mL of the corresponding buffer solution.
-
Add a stir bar to each vial.
-
-
Initiation of Reaction:
-
While stirring, add 1 mL of the 1,3-dicarbonyl stock solution to each of the 4 vials.
-
Add 1 mL of the hydroxylamine hydrochloride stock solution to each vial. The final volume will be 3 mL.
-
Seal the vials and place them on the stir plate at the desired reaction temperature (e.g., room temperature or 60 °C).
-
-
Reaction Monitoring:
-
After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction mixture.
-
Spot the aliquots on a TLC plate to visually assess the consumption of starting material and the formation of the product.
-
For more quantitative analysis, dilute the aliquots and analyze by LCMS to determine the conversion percentage for each pH condition.
-
Continue monitoring at regular intervals (e.g., 2h, 4h, 8h, 24h) until the reactions appear complete or have stalled.
-
-
-
Compare the final conversion rates and purity profiles across the different pH conditions.
-
The pH that provides the highest yield of the desired isoxazole product in a reasonable timeframe is the optimal pH for this reaction. This condition can then be used for larger-scale synthesis.
-
References
- Hydroxylamine - Wikipedia.
- Nakama, K., et al. (2016). Water-Assisted Nitrile Oxide Cycloadditions: Synthesis of Isoxazoles and Stereoselective Syntheses of Isoxazolines and 1,2,4-Oxadiazoles. PubMed.
- Blackwood, A. D., et al. (1994). 'Organic phase buffers' control biocatalyst activity independent of initial aqueous pH. PubMed.
- Nakama, K., et al. Water-Assisted Nitrile Oxide Cycloadditions: Synthesis of Isoxazoles and Stereoselective Syntheses of Isoxazolines and 1,2,4-Oxadiazoles. ResearchGate.
- Hydroxylamine | NH2OH. PubChem.
- What Is A Buffer & How Does It Work?. Westlab Canada.
- Organic solvent PH Meter. NBchao.Com.
- synthesis of isoxazoles. YouTube.
- Mastering pH Control: Unveiling the Secrets of Effective pH Buffer Solutions. Enviro-Labs.
- Buffer Solutions and their pH. Solubility of Things.
- pH Measurement of Organic Solvents. METTLER TOLEDO.
- Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
- How to accurately measure the pH of organic solvents?. GVDA.
- Sharma, P., et al. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- Corona-Díaz, R., et al. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC.
- Measurement in Organic Solvents: PH of Non-Aqueous Samples. Scribd.
- Challenges associated with isoxazole directed C−H activation. ResearchGate.
- Corona-Díaz, R., et al. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.
- pH Measurement in Non-aqueous Samples. Mettler Toledo.
- Isoxazole synthesis. Organic Chemistry Portal.
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
- Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum.
- Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (RSC Publishing).
- Hydroxyamine hydrochloride | ClH.H3NO. PubChem.
- Ryabukhin, S. V., et al. (2019). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. NIH.
- Ren, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
- Ferreira, M. L., et al. (2016). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). ACS Publications.
- Construction of Isoxazole ring: An Overview. Life-science Interactive Access Notes and Benchmark Statements.
- Hydroxylamine hydrochloride | CAS 5470-11-1. Chemical-Suppliers.
- Dadiboyena, S., & Hamme, A. T. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC.
- Ren, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
- Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
- A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC.
Sources
- 1. Hydroxylamine hydrochloride | CAS 5470-11-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Hydroxylamine hydrochloride | 5470-11-1 [chemicalbook.com]
- 3. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 4. Hydroxylamine | NH2OH | CID 787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Water-Assisted Nitrile Oxide Cycloadditions: Synthesis of Isoxazoles and Stereoselective Syntheses of Isoxazolines and 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Stability and Storage of Ethyl 5-cyclopropylisoxazole-3-carboxylate
Welcome to the technical support resource for Ethyl 5-cyclopropylisoxazole-3-carboxylate (CAS 21080-81-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, storage, and handling of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental inconsistencies, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] Several suppliers recommend storage at room temperature (20°C to 22°C).[4][5][6] To prevent potential degradation from atmospheric moisture, especially hydrolysis of the ethyl ester, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term use.
Q2: I'm dissolving the compound in an aqueous buffer for my assay. Are there any pH stability concerns?
A2: Yes, both the isoxazole ring and the ethyl ester group are susceptible to pH-dependent degradation. The ethyl ester can undergo hydrolysis under both acidic and basic conditions.[7] More critically, the isoxazole ring itself exhibits increased lability and potential for ring-opening under basic conditions.[6][8] Studies on other isoxazole-containing compounds have shown significant degradation at pH 10, a process that is accelerated by increased temperature.[8] Therefore, it is crucial to use freshly prepared solutions and consider conducting a preliminary stability test in your specific aqueous buffer if the experiment requires prolonged incubation.
Q3: Is this compound sensitive to light?
Q4: What are the likely degradation pathways for this molecule?
A4: Based on its structure, two primary degradation pathways are anticipated:
-
Hydrolysis: The ethyl ester is susceptible to hydrolysis, which would yield 5-cyclopropylisoxazole-3-carboxylic acid and ethanol. This reaction can be catalyzed by acid or base.[3][7]
-
Isoxazole Ring Opening: Under basic conditions or other energetic inputs (e.g., heat, UV light), the N-O bond of the isoxazole ring can cleave.[6][8][11] This is a more complex degradation that can lead to a variety of ring-opened products.
The cyclopropyl group is generally stable under typical experimental conditions but can be susceptible to ring-opening under harsh acidic conditions, which are not usually employed in biological assays.[12]
Q5: What solvents are recommended for preparing stock solutions?
A5: this compound is a liquid at room temperature.[5][6] For stock solutions, common organic solvents such as DMSO, ethanol, or dimethylformamide (DMF) are appropriate. Ensure the solvent is anhydrous (dry) to prevent slow hydrolysis of the ester during storage. When preparing aqueous working solutions from a DMSO stock, be mindful of the final DMSO concentration to avoid artifacts in your experiment.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, linking them to potential stability problems.
| Observed Problem | Potential Cause (Stability-Related) | Recommended Action |
| Inconsistent results or loss of activity over time in an aqueous assay. | The compound is degrading in your assay buffer. This is likely due to hydrolysis of the ethyl ester or, if the pH is basic, opening of the isoxazole ring.[6][7][8] | Prepare fresh working solutions immediately before each experiment. Assess the stability of the compound in your buffer by incubating it for the duration of your experiment and analyzing for degradation via HPLC or LC-MS. Consider using a buffer with a pH closer to neutral if possible. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Degradation products are forming. A new peak with a lower retention time might correspond to the more polar carboxylic acid from ester hydrolysis. Other peaks could result from isoxazole ring cleavage. | Characterize the new peaks using mass spectrometry to identify the degradation products. This will confirm the degradation pathway. Refer to the Forced Degradation Study protocol below to systematically identify potential degradants. |
| Reduced concentration of stock solution over long-term storage. | The stock solution may have absorbed moisture, leading to slow hydrolysis. Alternatively, the solvent itself may not be stable or appropriate. | Use high-purity, anhydrous solvents for stock solutions. Store stock solutions at -20°C or -80°C, tightly sealed and protected from light. Re-qualify the concentration of stock solutions periodically if stored for extended periods. |
| Precipitation of the compound in aqueous buffer. | While not a stability issue, poor solubility can be mistaken for degradation. The compound may be precipitating out of the aqueous solution. | Check the solubility limit in your specific buffer. Ensure the final concentration of the organic co-solvent (e.g., DMSO) is consistent and sufficient to maintain solubility, but not high enough to interfere with the assay. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing suspected stability issues.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocol: Forced Degradation Study
To proactively understand the stability profile of this compound in your own systems, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to intentionally induce and identify potential degradation products.[4][5][13][14]
Objective: To identify the degradation pathways and products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
A suitable HPLC or LC-MS system with a C18 column
-
pH meter
-
Photostability chamber (or a light source with controlled UV and visible output)
-
Oven
Methodology
-
Preparation of Stock Solution:
-
Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.[4]
-
-
Stress Conditions: (Target ~5-20% degradation. Adjust exposure time as needed.)[5][15]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.[13] Before analysis, neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours.[8] Before analysis, neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[5]
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.[13] Also, expose the stock solution (in a sealed vial) to the same conditions.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a light source that meets ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4] Run a dark control in parallel.
-
-
Sample Analysis:
-
For each condition, dilute the stressed sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by HPLC or LC-MS alongside a non-stressed control sample (time zero).
-
Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.
-
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways for the compound.
References
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Pharma Instinct. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform.
- Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
- ResolveMass Laboratories Inc. (2023). Forced Degradation Testing in Pharma.
- ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
- EJPPS. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- J-STAGE. (n.d.). Synthetic reactions using isoxazole compounds.
- ACS Publications. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters.
- ResearchGate. (2022). Ring-Opening Fluorination of Isoxazoles.
- Indian Academy of Sciences. (n.d.). Kinetic studies in ester hydrolysis.
- Chemguide. (n.d.). Hydrolysis of Esters.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- National Center for Biotechnology Information. (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods.
- ResearchGate. (2023). Structure and stability of isoxazoline compounds.
- Bálint Gál Burns Group. (2013). The chemistry and biology of cyclopropyl compounds.
- Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?.
- YouTube. (2022). Reason behind stability of cyclopropylmethyl carbocation.
- Wikipedia. (n.d.). Cyclopropyl group.
- bioRxiv. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Avoiding 5-Isoxazolone Byproduct Formation
Welcome to the technical support center dedicated to addressing a common yet challenging issue in synthetic chemistry: the formation of unwanted 5-isoxazolone byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter this problem, particularly during the synthesis of isoxazole derivatives from β-keto esters and hydroxylamine. Here, we dissect the root causes of this side reaction and provide actionable, field-proven strategies to ensure the purity and yield of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues related to 5-isoxazolone formation in a direct, question-and-answer format.
Q1: What exactly is a 5-isoxazolone, and why is it a problematic byproduct?
A 5-isoxazolone, also known as an isoxazol-5(4H)-one, is a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms. It is a common byproduct in reactions aiming to synthesize other isoxazole isomers, such as 3-isoxazolols, especially when using β-keto ester and hydroxylamine precursors.[1]
Why it's a problem:
-
Purification Challenges: 5-isoxazolones often have similar polarity to the desired isoxazole products, making their separation by standard column chromatography difficult and leading to lower isolated yields.
-
Structural Isomerism: Its presence creates a mixture of isomers that can be difficult to characterize fully.
-
Downstream Interference: The reactive nature of the 5-isoxazolone ring can interfere with subsequent reaction steps or lead to instability in the final compound.
-
Biological Activity: In drug discovery, the presence of an unintended isomer can drastically alter the pharmacological profile and lead to misleading structure-activity relationship (SAR) data.
Q2: What is the fundamental reaction mechanism that leads to the formation of 5-isoxazolones?
The formation of a 5-isoxazolone from a β-keto ester and hydroxylamine is a well-understood condensation and cyclization sequence. The reaction pathway is highly dependent on which carbonyl group of the β-keto ester the hydroxylamine attacks and the subsequent cyclization conditions.
The generally accepted mechanism proceeds as follows:
-
Oximation: The hydroxylamine first reacts with the ketone carbonyl of the β-keto ester to form an oxime intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the oxime then attacks the ester carbonyl carbon, leading to a cyclized intermediate.
-
Dehydration/Alcohol Elimination: This intermediate eliminates a molecule of alcohol (from the original ester) to form the stable 5-isoxazolone ring.[2]
Below is a diagram illustrating this predominant pathway.
Q3: My synthesis is yielding significant 5-isoxazolone byproduct. What are the most likely causes?
If you are observing a high percentage of the 5-isoxazolone byproduct, it is almost certainly due to suboptimal reaction conditions that favor the pathway described above. This troubleshooting guide will help you pinpoint the likely cause.
Q4: How can I modify my experiment to minimize 5-isoxazolone formation?
Based on the troubleshooting workflow, here are specific, actionable strategies to steer your reaction toward the desired product.
-
pH Control is Critical: The reaction is highly sensitive to pH. Strongly basic conditions can promote undesired side reactions.[3]
-
Temperature Management: Higher reaction temperatures often accelerate side reactions, including the formation of 5-isoxazolones.[3]
-
Solution: Maintain the recommended reaction temperature. If byproducts persist, try running the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer duration.
-
-
Stoichiometric Precision: Using an excess of one reactant, particularly hydroxylamine, can lead to the formation of aldehyde oximes or other byproducts.[3]
-
Solution: Use precise, equimolar amounts of your reactants.[3] If feasible, consider the slow, dropwise addition of the hydroxylamine solution to the reaction mixture to maintain its low concentration, thereby minimizing side reactions.
-
-
Catalyst Selection: The choice of catalyst can dramatically influence the relative rates of the desired reaction versus byproduct formation.[3]
| Parameter | Condition Favoring 5-Isoxazolone | Recommended "Clean" Condition | Rationale |
| pH | Strongly Basic (e.g., NaOH, KOH) | Slightly Acidic to Neutral (pH 4-7) | Suppresses side reactions and promotes the desired cyclization pathway. |
| Temperature | High (e.g., Reflux) | Room Temperature or below (0-25 °C) | Reduces the rate of competing byproduct-forming reactions.[3] |
| Catalyst | Strong Inorganic Bases | Mild Organocatalysts (e.g., L-valine) or Weak Acids (e.g., Citric Acid) | Provides better selectivity and avoids harsh conditions that promote side reactions.[3] |
| Solvent | Aprotic Organic Solvents | Aqueous Media or Green Solvents (e.g., Ethanol/Water) | Often improves reaction outcomes and aligns with green chemistry principles.[2] |
Q5: Are there alternative synthetic strategies that completely bypass 5-isoxazolone formation?
Yes. If optimizing your current reaction is unsuccessful, several alternative routes can provide access to isoxazole scaffolds without the risk of 5-isoxazolone formation.
-
Cyclization of Protected β-Keto Hydroxamic Acids: A highly effective method involves first synthesizing an N,O-diBoc-protected β-keto hydroxamic acid. This intermediate can then be cyclized using hydrochloric acid to yield the desired 5-substituted 3-isoxazolol cleanly, with no formation of the 5-isoxazolone byproduct observed.[1] This method offers a significant advantage in product purity.
-
1,3-Dipolar Cycloaddition: This is a powerful and versatile method for constructing the isoxazole ring. The reaction occurs between a nitrile oxide (generated in situ from an aldoxime) and an alkyne or alkene.[5][6] This approach offers high regioselectivity and completely avoids the β-keto ester pathway, thus eliminating the possibility of 5-isoxazolone formation.[5]
-
Metal-Free Syntheses: Several modern, metal-free methods have been developed to synthesize isoxazoles, some of which utilize cascade reactions or ultrasonication to promote clean and efficient transformations.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Minimizing 5-Isoxazolone Byproduct in a Three-Component Reaction
This protocol is a generalized example based on literature methods favoring clean product formation.[3][7]
Materials:
-
Aromatic or Heteroaromatic Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., Ethyl Acetoacetate) (1.0 mmol)
-
Hydroxylamine Hydrochloride (1.0 mmol)
-
Mild Catalyst (e.g., L-valine, 10 mol%)
-
Solvent (e.g., Water or Ethanol:Water 1:1, 5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and the catalyst (0.1 mmol).
-
Add the chosen solvent (5 mL) to the flask.
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes. Use a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane) to resolve the starting materials from the product and potential byproducts.
-
Upon completion (disappearance of the limiting reagent), the product often precipitates directly from the reaction mixture.
-
Cool the mixture in an ice bath for 15-30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water (2 x 5 mL) and then a small amount of cold ethanol to remove residual starting materials and catalyst.
-
Dry the purified product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol.[3]
References
- Technical Support Center: Synthesis of Substituted Isoxazoles - Benchchem
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - MDPI
- preventing byproduct formation in isoxazol-5-ol synthesis - Benchchem
- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - Royal Society of Chemistry
- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - N
- Technical Support Center: Isoxazole Synthesis Optimiz
- On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole - CoLab
- A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids - Organic Chemistry Portal
- Plausible mechanism for the formation of isoxazol-5(4H)-ones (4a–y).
- Synthesis of B-keto esters - Google P
- The synthetic and therapeutic expedition of isoxazole and its analogs - N
- Group 13 Lewis acid-mediated formation of 5-oxazolone derivatives from tert-butyl isocyanoacetate - Chemical Communic
- Enantioselective Synthesis of 2-Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted Stereocenters - ChemRxiv
- Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis - ResearchG
- Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simul
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing
Sources
- 1. A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids [organic-chemistry.org]
- 2. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Purification of Isoxazole Esters
Welcome to the technical support center for the purification of isoxazole esters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. Isoxazole esters are pivotal scaffolds in medicinal chemistry and materials science, but their purification is often non-trivial due to their unique chemical properties.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommended procedures to help you achieve your target purity with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for isoxazole esters during purification?
The stability of the isoxazole ring is highly dependent on its substitution pattern and the ambient conditions. The N-O bond is inherently weak and susceptible to cleavage under various conditions.[3][4]
-
pH Sensitivity: Isoxazole esters can be sensitive to basic conditions, which can catalyze ring-opening. For instance, some 3-unsubstituted isoxazoles have been shown to decompose even at a neutral pH of 7.4, with the rate of degradation increasing significantly at basic pH (e.g., pH 10).[5] While 3,5-disubstituted isoxazoles are generally more stable against acids and bases, it is a critical parameter to control.[3] Hydrolysis of the ester group itself can also be a challenge, and finding conditions that are selective for ester cleavage without affecting the isoxazole ring requires careful optimization.[6][7][8]
-
Thermal Instability: Many organic compounds have limits to their thermal stability, and isoxazole esters are no exception. Prolonged exposure to high temperatures during solvent evaporation or high-boiling point distillations can lead to decomposition.[9] It is advisable to remove solvents under reduced pressure at moderate temperatures.
-
Reductive Cleavage: The N-O bond can be cleaved by catalytic hydrogenation.[3] While not a common condition during standard purification techniques like chromatography or crystallization, it is crucial to be aware of if your synthesis involves reductive steps post-isoxazole formation.
Q2: My crude product is a persistent oil. What should I do first?
The formation of an oil instead of a solid is a common issue in organic synthesis, often referred to as "oiling out".[10][11] This can be due to several factors:
-
Presence of Impurities: Impurities can significantly disrupt the formation of a crystal lattice, often leading to oily products.[10] A purity of at least 80-90% is generally recommended before attempting crystallization.[10]
-
Inherent Properties: Your isoxazole ester may simply have a low melting point or exist as a liquid at room temperature.
-
Residual Solvent: Trapped solvent can prevent solidification.
Initial Steps:
-
Purify Further: Do not fixate on crystallization yet. The most effective step is often to purify the oil using column chromatography to remove baseline impurities.[10][12]
-
Trituration: Attempt to solidify the oil by adding a non-polar solvent in which the product is likely insoluble (e.g., hexane or pentane) and stirring vigorously.[12] This can sometimes wash away oily impurities and induce crystallization.
-
High Vacuum: Place the oil under a high vacuum for an extended period to remove any residual solvents.
Q3: How do I choose the right purification technique for my isoxazole ester?
The choice depends on the physical state of your crude product, the nature of the impurities, and the scale of your reaction. The following decision workflow can guide your choice.
Q4: What are the most common impurities I should expect?
Impurities typically stem from the synthetic route used to prepare the isoxazole ester.[13][14][15] Common culprits include:
-
Unreacted Starting Materials: Aldehydes, hydroxylamine, alkynes, or β-ketoesters used in the synthesis.[13][14]
-
Side-Reaction Products: Depending on the synthesis, these could include regioisomers or products from competing reaction pathways.[13]
-
Reagents and Catalysts: Acids, bases, or metal catalysts used in the reaction.
-
Decomposition Products: If the reaction or work-up involved harsh conditions, you might see ring-opened byproducts.[5]
In-Depth Troubleshooting Guides
Problem 1: Product Degradation During Purification
Q: My NMR/LC-MS analysis of the purified product shows byproducts suggesting my isoxazole ester is degrading. What are the likely causes and how can I prevent this?
A: This is a classic sign of either chemical or thermal instability. The isoxazole ring, particularly when unsubstituted at certain positions, can be labile.[5]
Causality & Mechanism: The primary mechanism of degradation is often a base-catalyzed ring-opening of the isoxazole.[5] This proceeds via cleavage of the weak N-O bond, which can be initiated by nucleophilic attack or deprotonation, leading to various acyclic species. For example, the anti-inflammatory drug leflunomide, a 3-unsubstituted isoxazole, readily converts to its active α-cyanoenol metabolite under basic conditions.[5] While your ester may have a different substitution pattern, the underlying principle of N-O bond lability remains a concern. Similarly, acidic conditions can promote hydrolysis of the ester group or, in some cases, ring transformations.[6][16]
Troubleshooting & Optimization:
-
Maintain Neutral pH: During aqueous work-ups, ensure that the pH remains neutral or slightly acidic. Avoid strong basic washes (e.g., concentrated NaOH). If a basic wash is necessary to remove acidic impurities, use a milder base like saturated sodium bicarbonate and minimize contact time.
-
Use a Buffered System: If you suspect pH shifts during chromatography on silica gel (which can be slightly acidic), you can neutralize the silica gel by preparing a slurry with a small amount of a base like triethylamine in the eluent.
-
Temperature Control:
-
Solvent Evaporation: Always use a rotary evaporator with a water bath set to a moderate temperature (typically ≤ 40 °C).
-
Drying: Dry your final product under a vacuum at room temperature. Avoid oven drying at high temperatures.
-
-
Avoid Certain Reagents: Be mindful of reagents used in your purification. For example, if performing chromatography, ensure your solvents are free of amine or acid contaminants.
Problem 2: Failure to Crystallize ("Oiling Out")
Q: I've tried to recrystallize my isoxazole ester, but it keeps "oiling out." What's happening and how can I induce crystallization?
A: "Oiling out" occurs when your compound separates from the solution as a supercooled liquid instead of a solid crystalline lattice.[10] This often happens when a solution becomes supersaturated at a temperature that is above the melting point of your compound in that specific solvent system.[10]
Troubleshooting & Optimization:
-
Improve Purity First: As mentioned, impurities are a major cause of oiling out.[10] Purify the material by column chromatography before attempting recrystallization again.
-
Slow Down Cooling: Rapid cooling is a common mistake that leads to oiling out.[11]
-
Insulate: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop. You can further slow the process by placing the flask in an insulated container (e.g., a beaker with paper towels or a Dewar flask with warm water).[11]
-
Gradual Cooling: Only after the solution has reached room temperature should you consider placing it in a refrigerator or ice bath.
-
-
Optimize Your Solvent System: The choice of solvent is critical.[17]
-
Single Solvent: A good single solvent for recrystallization is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Mixed Solvents: A more versatile approach is using a binary solvent system: a "good" solvent in which your compound is highly soluble, and a "poor" or "anti-solvent" in which it is insoluble.[10] Dissolve your compound in a minimal amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[10]
-
-
Induce Nucleation: Crystal growth requires an initial seed or nucleation site.[10]
-
Seed Crystals: If you have a small amount of pure solid from a previous batch, add a tiny crystal to the cooled, supersaturated solution.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.[10]
-
Problem 3: Co-eluting Impurities in Column Chromatography
Q: I'm running a column, but a persistent impurity is co-eluting with my product. How can I improve my separation?
A: Co-elution occurs when the impurity and your product have very similar polarities, and thus similar affinities for the stationary phase in your chosen eluent.
Troubleshooting & Optimization:
-
Optimize the Eluent System:
-
Change Polarity: If you are using a standard system like ethyl acetate/hexane, try switching one of the components. For example, replacing ethyl acetate with acetone or dichloromethane can alter the selectivity of the separation.
-
Use a Ternary System: Adding a third solvent in a small percentage (1-2%) can dramatically change the separation. For instance, adding a small amount of methanol or triethylamine to an ethyl acetate/hexane mixture can improve the resolution of polar or basic compounds, respectively.
-
-
Change the Stationary Phase:
-
Different Silica: If you are using standard silica gel, consider using a different type, such as alumina (which can be basic, neutral, or acidic) or reverse-phase silica (C18), which separates compounds based on hydrophobicity rather than polarity.
-
Specialized Phases: For more difficult separations, consider specialized stationary phases like diol-bonded or cyano-bonded silica.
-
-
Improve Your Technique:
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of your column. This often results in sharper bands and better separation.
-
Gradient Elution: Start with a less polar eluent system and gradually increase the polarity during the run. This can help to separate compounds with close Rf values.
-
Problem 4: Persistent Emulsions During Aqueous Work-up
Q: I'm getting a stubborn emulsion during my liquid-liquid extraction. How can I break it to improve recovery?
A: Emulsions are colloidal suspensions of one liquid in another and can be a significant source of product loss during work-up.[12]
Troubleshooting & Optimization:
-
Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.[12]
-
Gentle Agitation: Avoid vigorous shaking, which promotes emulsion formation. Instead, gently invert the separatory funnel several times.[12]
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, emulsions will separate on their own.[12]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. The large surface area can help to coalesce the dispersed droplets.[12]
-
Centrifugation: If the volume is small enough, centrifuging the mixture is a very effective way to force the separation of the layers.[12]
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Isoxazole Esters
This protocol is a standard procedure for purifying isoxazole esters on a gram scale.
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal system gives your product an Rf value of ~0.25-0.35 and separates it well from all impurities. A common starting point is a mixture of ethyl acetate and hexane.
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude product).
-
Pack the column using the "slurry method": make a slurry of silica gel in the initial, least polar eluent, and pour it into the column. Allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude isoxazole ester in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for best results, use the "dry loading" method described in the troubleshooting section above.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
Collect fractions in test tubes and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the eluent to wash out more polar compounds (gradient elution).
-
-
Fraction Pooling and Solvent Removal:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure using a rotary evaporator, keeping the water bath temperature below 40 °C.
-
Protocol 2: Systematic Solvent Screening for Recrystallization
This protocol helps you efficiently find a suitable solvent system for recrystallizing your purified isoxazole ester.
-
Preparation: Place a small amount (10-20 mg) of your purified, oily, or amorphous solid isoxazole ester into several small test tubes.
-
Solvent Testing (at Room Temperature):
-
To each tube, add a common solvent dropwise (e.g., hexane, ethyl acetate, ethanol, acetone, dichloromethane, water).[17]
-
If the compound dissolves readily in a solvent at room temperature, that solvent is a "good" solvent and is unsuitable for single-solvent recrystallization but may be used in a binary system.
-
If the compound is insoluble, that solvent is a "poor" or "anti-solvent."
-
-
Heating Test:
-
Take the tubes where the compound was insoluble or sparingly soluble at room temperature and gently heat them.
-
If the compound dissolves upon heating, you have found a potential single-solvent system. Allow it to cool slowly to see if crystals form.
-
-
Binary System Screening:
-
Take a tube where the compound was highly soluble (a "good" solvent).
-
Slowly add a "poor" solvent (in which the compound was insoluble) dropwise until the solution becomes persistently cloudy.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath, to see if crystals form.
-
-
Scale-Up: Once you have identified a promising solvent or solvent pair, scale up the procedure with the bulk of your material.
Data Presentation & Purity Assessment
Table 1: Common Impurities in Isoxazole Ester Synthesis and Their Removal
| Impurity Type | Potential Source | Recommended Removal Method |
| Unreacted β-ketoester | 1,3-dipolar cycloaddition synthesis | Column chromatography (typically more polar than product).[13] |
| Unreacted Aldehyde/Oxime | Synthesis from oximes and alkynes | Column chromatography (polarity varies).[14][18] |
| Regioisomers | 1,3-dipolar cycloaddition | Careful column chromatography; may require specialized phases or HPLC.[13][19] |
| Ring-Opened Products | Harsh basic/acidic work-up | Avoid harsh conditions; if present, may be removed by chromatography.[5] |
| Ester Hydrolysis Product | Exposure to water with acid/base | Column chromatography (carboxylic acid is much more polar).[20] |
Purity Confirmation
After purification, it is essential to confirm the purity and structure of your isoxazole ester.
-
NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation. The absence of impurity signals is a strong indicator of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like LC-MS are invaluable for identifying and quantifying trace impurities.[19]
-
High-Performance Liquid Chromatography (HPLC): An excellent tool for assessing purity. A single, sharp peak indicates high purity. HPLC can also be used for preparative purification of challenging mixtures.[19][21]
References
- Lee, J., et al. (2011). pH and temperature stability of the isoxazole ring in leflunomide.
- Ohmura, H., & Suginome, M. (2014). Ring-Opening Fluorination of Isoxazoles.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Ishikawa, T. (1979). Synthetic reactions using isoxazole compounds. HETEROCYCLES. [Link]
- Claisen, L. (1970). Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing. [Link]
- Pratihar, P., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]
- Wang, L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link]
- ResearchGate. (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
- ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?
- Sciforum. (2025).
- Google Patents. (n.d.). CN116283810A - A kind of preparation method of isoxazole compound.
- Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of organic chemistry. [Link]
- ChemTube3D. (n.d.).
- Google Patents. (n.d.). CN102351878B - Isoxazole derivatives as well as preparation method and application thereof.
- MDPI. (2024).
- Der Pharma Chemica. (n.d.).
- Gontarczyk, K., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]
- MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]
- University of Dundee. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the... University of Dundee. [Link]
- University of Rochester. (n.d.).
- Al-Hourani, B. J., et al. (2021). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Baghdad Science Journal. [Link]
- Wikipedia. (n.d.). Isoxazole. Wikipedia. [Link]
- Semantic Scholar. (2010). Synthesis and Thermal Decomposition of 4‐Azidoisoxazoles. Semantic Scholar. [Link]
- National Institutes of Health. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
- Scholars Research Library. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]
- MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. [Link]
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles.
- RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
- RSC Publishing. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. RSC Publishing. [Link]
- Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]
- ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ajrconline.org [ajrconline.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. echemi.com [echemi.com]
- 9. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Isoxazole synthesis [organic-chemistry.org]
- 14. sciforum.net [sciforum.net]
- 15. CN116283810A - A kind of preparation method of isoxazole compound - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Alternative Catalysts for Isoxazole Ring Formation
Welcome to the Technical Support Center for advanced isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are exploring beyond traditional metal-catalyzed methods for isoxazole ring formation. As the demand for greener, more efficient, and cost-effective synthetic routes grows, alternative catalytic systems have become paramount.[1][2][3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges. Our goal is to equip you with the expert insights and causal understanding needed to successfully implement these novel methodologies in your laboratory.
Section 1: Metal-Free Catalysis for 1,3-Dipolar Cycloadditions
The [3+2] cycloaddition of a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis.[5][6] While traditionally reliant on copper or ruthenium catalysts, metal-free approaches are gaining traction to avoid issues of cost, toxicity, and product contamination.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when moving from a metal-catalyzed to a metal-free 1,3-dipolar cycloaddition? A1: The main challenge lies in managing the stability and reactivity of the nitrile oxide intermediate.[7] In the absence of a metal catalyst that can coordinate with the reactants, the in situ generated nitrile oxide is more prone to dimerization, forming inactive furoxan byproducts.[7][8] Consequently, reaction kinetics and regioselectivity, which are often elegantly controlled by catalysts, become highly dependent on substrate electronics, steric factors, and reaction conditions.[8]
Q2: How can I generate nitrile oxides in situ under metal-free conditions effectively? A2: Several reliable methods exist. The most common is the dehydrohalogenation of hydroximoyl chlorides using a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[5][7] Another robust method is the oxidation of aldoximes using mild oxidants.[7] For instance, sodium hypochlorite (bleach) in the presence of a base is a classic and effective choice.[5] The key is to generate the nitrile oxide slowly and in the presence of the alkyne to ensure it is trapped in the desired cycloaddition before it can dimerize.[8]
Troubleshooting Guide: Metal-Free Reactions
Problem: Low or no yield of the desired isoxazole, with a significant amount of furoxan byproduct detected.
-
Causality: This is the classic sign of nitrile oxide dimerization.[8] The rate of dimerization is second-order with respect to the nitrile oxide concentration, while the desired cycloaddition is first-order. Therefore, high local concentrations of the nitrile oxide heavily favor the undesired pathway.
-
Solutions & Protocol Adjustments:
-
Slow Addition of Precursor: Instead of adding the base or oxidant all at once, add it dropwise over several hours using a syringe pump. This maintains a low, steady-state concentration of the nitrile oxide, favoring the cycloaddition.
-
Optimize Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the alkyne dipolarophile. This increases the probability of a productive collision with the nitrile oxide as soon as it is formed.[8]
-
Temperature Control: While higher temperatures can increase reaction rates, they can sometimes accelerate dimerization more than the cycloaddition.[8] Screen a range of temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal balance.
-
Problem: Poor regioselectivity, resulting in a mixture of 3,4- and 3,5-disubstituted isoxazole isomers.
-
Causality: In metal-free cycloadditions, regioselectivity is governed by the frontier molecular orbitals (HOMO-LUMO interactions) and steric hindrance of the nitrile oxide and the alkyne.[9] Unlike copper-catalyzed "click" reactions which often give a single regioisomer, thermal cycloadditions can be less selective.[10]
-
Solutions & Protocol Adjustments:
-
Solvent Screening: The polarity of the solvent can influence the transition state and thus the regioselectivity.[8] Test a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF).
-
Substrate Modification: If possible, modifying the electronic properties of the substrates can have a profound effect. Placing a strong electron-withdrawing group on the alkyne can strongly favor one regioisomer over the other.
-
Consider an Organocatalyst: Certain organocatalysts, like DABCO (1,4-diazabicyclo[2.2.2]octane), have been shown to promote isoxazole formation and can influence selectivity.[5][6]
-
Section 2: Green & Sustainable Catalytic Systems
This section explores catalysts that align with the principles of green chemistry, focusing on reusability, low toxicity, and the use of environmentally benign solvents like water or ethanol.
Frequently Asked Questions (FAQs)
Q1: What are heteropolyacids (HPAs) and why are they effective catalysts for isoxazole synthesis? A1: Heteropolyacids are complex inorganic polyoxometalates, with a well-defined Keggin or Dawson structure.[11][12] They function as highly effective, water-tolerant Brønsted and Lewis acid catalysts. For isoxazole synthesis, particularly in condensation reactions between β-dicarbonyl compounds and hydroxylamine, HPAs like H₃PW₁₁CuO₄₀ efficiently catalyze the cyclization and dehydration steps.[11] Their key advantages are high thermal stability, non-corrosiveness, and ease of separation and reuse, making them an excellent green alternative.[11]
Q2: I'm interested in using natural extracts as catalysts. How reliable are they and what should I be aware of? A2: Natural extracts, such as those from Rumex vesicarius or various fruit juices, contain a mixture of organic acids (like citric and ascorbic acid) that can act as effective Brønsted acid catalysts for multicomponent reactions.[13][14] They are a superb example of sustainable chemistry. However, their primary challenge is batch-to-batch variability. The exact concentration of active catalytic species can vary depending on the source, season, and extraction method. For reproducible results, it is crucial to either standardize the extraction protocol or perform a small-scale optimization for each new batch of catalyst.
Troubleshooting Guide: Green Catalysts
Problem: My heteropolyacid catalyst has lost activity after the first cycle.
-
Causality: While HPAs are generally robust, their activity can diminish due to two main reasons: 1) Leaching of the active metal or proton from the solid support into the reaction medium, or 2) Fouling of the catalyst pores by organic residues or polymeric byproducts, blocking access to the active sites.
-
Solutions & Protocol Adjustments:
-
Regeneration Protocol: Before reuse, wash the recovered catalyst thoroughly with a suitable solvent (e.g., acetone or diethyl ether) to remove adsorbed organics. Then, dry it in an oven at a moderate temperature (e.g., 100-120 °C) for several hours to remove water and regenerate the acid sites.
-
Immobilization: To prevent leaching, consider immobilizing the HPA on a high-surface-area support like silica (SiO₂) or activated carbon. This often enhances stability and simplifies recovery.
-
Solvent Choice: Ensure the reaction solvent does not partially dissolve the catalyst. While HPAs are water-tolerant, their solubility can vary. If leaching is suspected, switch to a less polar solvent if the reaction chemistry allows.
-
Section 3: Novel Energy Sources in Catalysis: Electrochemistry & Ultrasonication
Moving beyond chemical reagents, energy sources like electricity and ultrasound can serve as powerful "traceless" catalysts or reaction promoters, offering unique advantages in selectivity and efficiency.
Frequently Asked Questions (FAQs)
Q1: How does electrochemical synthesis form isoxazoles, and what are its main advantages? A1: Electrochemical synthesis uses electric current as a "reagent" to drive oxidation or reduction reactions that initiate isoxazole formation.[15] For example, the anodic oxidation of oximes can generate nitrile oxide radical cations or related intermediates, which then undergo cycloaddition.[15][16] The primary advantages are:
-
Sustainability: It avoids the use of stoichiometric chemical oxidants (e.g., heavy metals, hypervalent iodine), reducing waste.[16][17]
-
Safety & Control: Reactions are controlled by adjusting current or voltage, allowing for precise modulation of reactivity and often proceed under mild conditions.
-
Simplicity: Many syntheses can be performed in a simple, undivided electrochemical cell with inexpensive graphite or platinum electrodes.[15][17]
Q2: What is the role of ultrasound in isoxazole synthesis? Is it a true catalyst? A2: Ultrasound is not a catalyst in the classical sense but a powerful reaction promoter. It enhances chemical reactivity through acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid.[18][19] This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of radicals and dramatically increasing mass transfer. This accelerates reaction rates, often reducing reaction times from hours to minutes and improving yields by breaking up aggregates and cleaning catalyst surfaces.[18]
Troubleshooting Guide: Electrochemistry & Ultrasonication
Problem (Electrochemistry): My electrochemical reaction is not proceeding, or the yield is very low.
-
Causality: This can be due to several factors including incorrect cell setup, passivation of the electrode surface, or suboptimal electrolyte choice.
-
Solutions & Protocol Adjustments:
-
Check the Setup: Ensure the electrodes are properly connected to the power supply and are submerged in the solution to the correct depth. Verify that the distance between the electrodes is optimal (usually a few millimeters).
-
Electrode Material: The electrode material is critical. A reaction that works on a graphite anode may fail on a platinum one, and vice versa. The surface of the electrode can mediate the reaction.[16] If possible, try different electrode materials (e.g., glassy carbon, graphite felt, platinum foil).
-
Supporting Electrolyte: The electrolyte is crucial for conductivity. Tetrabutylammonium salts (e.g., TBAPF₆) are common in organic solvents.[17] Ensure the electrolyte is soluble and used at the correct concentration (typically 0.1-0.3 M).
-
Constant Current vs. Constant Voltage: Most organic syntheses are performed under constant current (galvanostatic) conditions, which provides better control over the reaction rate.[20] If you are using constant voltage (potentiostatic), the current may drop off as the electrode surface becomes passivated. Try switching to constant current mode.
-
Problem (Ultrasonication): The reaction is inconsistent and yields are not reproducible.
-
Causality: The efficiency of ultrasonication is highly sensitive to the physical setup. The position of the reaction flask in the ultrasonic bath, the liquid level in the bath, and the reaction temperature all affect the cavitation energy delivered to the sample.
-
Solutions & Protocol Adjustments:
-
Consistent Positioning: Always place the reaction vessel in the same spot within the ultrasonic bath, ideally in a location of maximum energy, which you can find by observing where surface agitation is strongest.
-
Temperature Control: Ultrasonic baths heat up during operation. This temperature change can affect reaction kinetics. Use a bath with a cooling coil or place it in a larger water bath to maintain a constant temperature.
-
Degas the Solvent: Dissolved gases can cushion the cavitation collapse, reducing its effectiveness. Degas your solvent by sparging with an inert gas (e.g., argon) or by sonicating the solvent alone for a few minutes before adding your reactants.
-
Comparative Data of Alternative Catalytic Methods
| Catalytic System | Typical Catalyst/Setup | Advantages | Common Substrates | Potential Issues | Ref. |
| Metal-Free | Et₃N, DABCO, NaOCl | Avoids metal contamination, low cost | Aldoximes, Alkynes | Nitrile oxide dimerization, regioselectivity | [5],[6] |
| Heteropolyacids | H₃PW₁₂O₄₀, H₃PW₁₁CuO₄₀ | Reusable, thermally stable, eco-friendly | β-Dicarbonyls, Hydroxylamine | Catalyst leaching/fouling | [11] |
| Electrochemistry | Graphite/Pt electrodes, undivided cell | Green (no chemical oxidants), high control | Oximes, Alkenes | Electrode passivation, electrolyte choice | [15],[17] |
| Ultrasonication | Ultrasonic bath/probe | Drastically reduced reaction times, high yields | Multicomponent reactions | Reproducibility, temperature control | [18],[19] |
| Biocatalysis | Lipases, Dehydrogenases | High enantioselectivity, mild conditions | Pre-formed isoxazoles for resolution | Limited substrate scope, enzyme cost | [21] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Electrochemical Isoxazoline Synthesis via Anodic Oxidation of an Aldoxime
This protocol is adapted from methodologies described for the synthesis of isoxazolines and isoxazoles.[15][16]
-
Cell Assembly: Assemble an undivided electrochemical cell equipped with two graphite electrodes (e.g., 10 mm x 10 mm) placed parallel to each other at a distance of 5-8 mm.
-
Charge the Cell: To the cell, add the aldoxime (1.0 mmol), the alkene (2.0 mmol), and a supporting electrolyte such as tetrabutylammonium bromide (n-Bu₄NBr, 0.2 mmol).
-
Add Solvent: Add the solvent system (e.g., a 2:1 mixture of DMF/H₂O, 15 mL).
-
Electrolysis: Stir the mixture and begin the electrolysis under constant current conditions (e.g., 10-15 mA).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically withdrawing small aliquots. The reaction is typically complete within 4-8 hours.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Add water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired isoxazoline.
Workflow Diagram: Troubleshooting Low Yield in Isoxazole Synthesis
Below is a logical workflow to diagnose and solve common issues leading to low product yield.
Caption: A decision tree for troubleshooting low-yield isoxazole synthesis reactions.
References
- Scholten, J. et al. (2024).
- Wang, P. et al. (2023). Electrochemical assembly of isoxazoles via a four-component domino reaction. Green Chemistry. [Link]
- Wang, P. et al. (2023). Electrochemical assembly of isoxazoles via a four-component domino reaction. Semantic Scholar. [Link]
- Pownall, M. et al. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Chemistry – A European Journal. [Link]
- Khedkar, M. et al. (2010). Heteropolyacids as Green and Reusable Catalysts for the Synthesis of Isoxazole Derivatives.
- Sharma, V. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
- Das, S. & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
- Das, S. & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC - NIH. [Link]
- Al-Balawi, I. et al. (2023). Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells. MDPI. [Link]
- Das, S. & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]
- Al-Zahrani, F. et al. (2024). Green Synthesis of Isoxazole Derivatives via Multicomponent Reactions Using Rumex vesicarius Extract as Catalyst.
- Sharma, V. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
- Szostak, M. & Szostak, R. (2015). Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond. Semantic Scholar. [Link]
- Sharma, V. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- Sharma, V. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. CoLab.
- Unspecified Author. (2025). Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. Autech. [Link]
- Chen, M. et al. (2024).
- Chen, M. et al. (2024).
- Sirisha, D.V.L. et al. (2023). Comparison for different catalysts used for synthesis of isoxazole derivatives.
- De Amici, M. et al. (1989). Chemoenzymatic synthesis of chiral isoxazole derivatives.
- Khedkar, M. et al. (2010). Heteropolyacids as Green and Reusable Catalysts for the Synthesis of Isoxazole Derivatives.
- Basavanna, V. et al. (2022). Green approaches for the synthesis of pharmacologically enviable isoxazole analogues: a comprehensive review. Scribd. [Link]
- Organic Chemistry Portal. (2022). Synthesis of isoxazoles. Organic Chemistry Portal. [Link]
- Das, S. & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
- Trusova, M. & Vasilevsky, S. (2024). Synthetic approaches for functionalized isoxazoles.
- Malek, N. et al. (2021). Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. RSC Advances. [Link]
- Wikipedia. (2023). Isoxazole. Wikipedia. [Link]
- Parker, C. et al. (2017). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC - NIH. [Link]
- Organic Chemistry Explained. (2019). synthesis of isoxazoles. YouTube. [Link]
- Reddit User. (2022). Isoxazole synthesis. Reddit. [Link]
- Ballini, R. et al. (2020). Optimization of the reaction conditions for the synthesis of isoxazole.
- Unspecified Author. (2024). Construction of Isoxazole ring: An Overview. Unspecified Source. [Link]
- Bektas, H. et al. (2016). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. [Link]
- Mhaske, N. et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
- Sanov, A. et al. (2019). Deprotonation of Isoxazole: A Photoelectron Imaging Study. NSF Public Access Repository. [Link]
- Trusova, M. & Vasilevsky, S. (2023). Challenges associated with isoxazole directed C−H activation.
- Unspecified Author. (2023). A review of isoxazole biological activity and present synthetic techniques. Unspecified Source. [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold | Semantic Scholar [semanticscholar.org]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Electrochemical Synthesis of Isoxazoles and Isoxazolines via A... [publikationen.bibliothek.kit.edu]
- 16. Electrochemical Synthesis of Isoxazolines: Method and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrochemical assembly of isoxazoles via a four-component domino reaction - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05946D [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Ester Hydrolysis During Isoxazole Synthesis Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ester hydrolysis during the workup phase of isoxazole synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and preventative strategies grounded in established chemical principles to ensure the integrity of your target molecules.
Introduction: The Challenge of Ester Stability in Isoxazole Synthesis
Isoxazoles are a cornerstone heterocyclic motif in medicinal chemistry, frequently synthesized via methods like 1,3-dipolar cycloaddition.[1][2] Many isoxazole-containing target molecules also feature ester functional groups, which are susceptible to hydrolysis under both acidic and basic conditions commonly employed during reaction workups.[3][4][5][6] This unwanted side reaction can lead to significantly reduced yields and the formation of carboxylic acid impurities, complicating purification efforts.
This guide will walk you through the causes of ester hydrolysis and provide actionable, field-proven protocols to mitigate this issue, ensuring the successful isolation of your desired isoxazole ester products.
Troubleshooting Guide: Diagnosis and Step-by-Step Solutions
This section addresses specific issues you may be facing in the lab. Each question is followed by a detailed explanation and a recommended course of action.
Question 1: My ester is hydrolyzing during the aqueous workup. How can I prevent this?
Answer: Ester hydrolysis during aqueous workup is most often caused by exposure to acidic or basic conditions.[3][5][6] The first step in preventing this is to identify the source of the acidity or basicity in your workup and replace it with a milder alternative.
Common Culprits and Their Solutions:
-
Acidic Conditions: Often introduced to neutralize a basic reaction mixture or remove basic impurities.
-
Basic Conditions: Frequently used to quench acidic catalysts or remove acidic byproducts.
Recommended Action: Implement a pH-Neutral or Buffered Workup
The most effective strategy is to maintain a pH as close to neutral (pH 7) as possible during all aqueous washes.
Protocol 1: Mild Bicarbonate Wash for Quenching Acidic Reactions
This protocol is ideal for neutralizing acid catalysts (e.g., H₂SO₄) while minimizing the risk of base-catalyzed hydrolysis.[7]
Step-by-Step Methodology:
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature, and then preferably to 0 °C in an ice bath. This slows the kinetics of hydrolysis.[7]
-
Dilute with an Organic Solvent: Dilute your reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Initial Quench (if applicable): If quenching a highly reactive reagent, do so slowly at 0 °C before proceeding.
-
Wash with Saturated Sodium Bicarbonate (NaHCO₃) Solution: Transfer the diluted reaction mixture to a separatory funnel and wash with cold, saturated aqueous NaHCO₃.[7]
-
Wash with Brine: Perform a final wash with cold, saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer.[7][8]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[7]
Protocol 2: Buffered Wash for Sensitive Esters
For exceptionally sensitive esters, using a buffered solution can provide tighter pH control. A phosphate buffer at pH 7 is a good choice.
Step-by-Step Methodology:
-
Prepare Phosphate Buffer (pH 7): Prepare a solution of sodium phosphate monobasic and sodium phosphate dibasic in water to achieve a stable pH of 7.
-
Follow Steps 1-3 from Protocol 1.
-
Wash with pH 7 Buffer: Instead of bicarbonate, wash the organic layer with the cold pH 7 phosphate buffer solution. Repeat the wash 2-3 times.
-
Proceed with Steps 5 and 6 from Protocol 1.
Question 2: I'm observing low yields of my desired isoxazole-ester product and see a new, more polar spot on my TLC. Could this be hydrolysis?
Answer: Yes, these are classic signs of ester hydrolysis. The carboxylic acid byproduct is more polar than the parent ester and will have a lower Rf value on a normal-phase TLC plate.
Diagnostic Workflow:
To confirm hydrolysis, you can co-spot your crude product with the carboxylic acid starting material (if it was used in the reaction) or the expected carboxylic acid byproduct. If the new spot corresponds to the acid, hydrolysis is confirmed.
Visual Guide: Decision Tree for Workup Selection
This diagram will help you choose the most appropriate workup strategy based on your reaction conditions.
Caption: Decision tree for selecting an appropriate workup.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ester hydrolysis during isoxazole synthesis workup?
A1: The primary causes are exposure to either strong acids or strong bases during the aqueous workup steps.[3][4][5][6] Even seemingly mild bases like sodium carbonate can be sufficient to cause hydrolysis of sensitive esters, especially with prolonged exposure or at elevated temperatures.
Q2: Are certain types of esters more susceptible to hydrolysis?
A2: Yes. The susceptibility of an ester to hydrolysis is influenced by steric and electronic factors.
-
Sterically hindered esters (e.g., tert-butyl esters) are generally more resistant to base-catalyzed hydrolysis due to the difficulty of nucleophilic attack at the carbonyl carbon.[9] However, they are often highly sensitive to acid.
-
Electronically, esters with electron-withdrawing groups near the carbonyl are more susceptible to nucleophilic attack and thus, hydrolysis.
| Ester Type | Relative Stability to Base | Relative Stability to Acid | Recommended Workup |
| Methyl/Ethyl Esters | Moderate | High | Protocol 1 (Bicarbonate) |
| Benzyl Esters | Moderate | Moderate | Protocol 1 or 2 (Bicarbonate/Buffer) |
| tert-Butyl Esters | High | Very Low | Protocol 1 (Bicarbonate) - Avoid any acidic wash |
Q3: Can I avoid an aqueous workup altogether?
A3: In some cases, yes. If your reaction is clean and the byproducts are non-polar, you may be able to directly filter the reaction mixture through a plug of silica gel or celite to remove solid impurities, followed by solvent evaporation. However, for most isoxazole syntheses, an aqueous wash is necessary to remove inorganic salts and other polar impurities.
Q4: Should I consider using a protecting group for my carboxylic acid instead of an ester?
A4: If your synthetic route involves harsh conditions that are incompatible with esters, using a more robust protecting group for a carboxylic acid is a viable strategy. Oxazolines are a classic example of a protecting group for carboxylic acids that are stable to a wide range of nucleophiles and bases.[10][11] However, their removal often requires strongly acidic conditions, which must be compatible with your final molecule.
Conclusion: Best Practices for Preserving Ester Integrity
The key to preventing ester hydrolysis during the workup of isoxazole synthesis is careful management of pH. By understanding the sensitivities of your specific ester and employing mild, controlled workup procedures, you can significantly improve the yield and purity of your target compounds.
Key Takeaways:
-
Always work at low temperatures: Perform all aqueous washes with cold solutions and in an ice bath whenever possible.
-
Use weak bases for neutralization: Saturated sodium bicarbonate is generally preferred over stronger bases like hydroxides or carbonates.[7]
-
Employ buffered solutions for highly sensitive substrates: A pH 7 phosphate buffer can provide excellent protection against hydrolysis.
-
Minimize contact time: Perform washes efficiently to reduce the time your ester is in contact with the aqueous phase.
-
Thoroughly dry the organic layer: Residual water can contribute to hydrolysis during storage or subsequent steps.
By implementing these strategies, you can confidently navigate the challenges of working with ester-containing isoxazoles and achieve your synthetic goals.
References
- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
- BYJU'S. (n.d.). Ester Hydrolysis with H₂SO₄. [Link]
- Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. [Link]
- Clark, J. (2023). Hydrolysis of Esters. Chemguide. [Link]
- Chemistry Steps. (n.d.).
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
- Singh, P., & Kaur, M. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32993–33018. [Link]
- Khan, I., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs.
- Meyers, A. I., et al. (1974). Oxazolines. XI. Synthesis of functionalized aromatic and aliphatic acids. Useful protecting group for carboxylic acids against Grignard and hydride reagents. The Journal of Organic Chemistry, 39(18), 2787–2793. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]
- ResearchGate. (n.d.).
- Scribd. (n.d.). Advances in Isoxazole Synthesis. [Link]
- YouTube. (2020). Protecting Groups for Carboxylic acid. [Link]
- Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]
- Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. [Link]
- Flook, M. M., et al. (2017). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 56(14), 8145–8154. [Link]
- ResearchGate. (n.d.). 3-(1-Aminoalkyl)isoxazole-4-carboxylic acids as peptide bond replacements. [Link]
- National Institutes of Health. (2022).
- MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. [Link]
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
- MDPI. (2020).
- Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
- ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
- YouTube. (2014). Ester Hydrolysis (Acidic and Basic Conditions). [Link]
- ResearchGate. (2023). I am looking for an organic buffer recipe with acdic pH (2,3,4..), Any suggestions?. [Link]
- University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Workup. [Link]
- PubMed. (1994). 'Organic phase buffers' control biocatalyst activity independent of initial aqueous pH. [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
minimizing dimer formation in nitrile oxide cycloadditions.
A Guide for Researchers on Minimizing Dimer Formation
Welcome to the technical support center for nitrile oxide cycloadditions. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reaction of nitrile oxide dimerization. Our goal is to equip you with the expert knowledge and practical protocols needed to optimize your reactions and maximize the yield of your desired heterocyclic products.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind nitrile oxide dimerization, providing the foundational knowledge needed to troubleshoot effectively.
Q1: What is nitrile oxide dimerization and why is it a problem?
Nitrile oxides (RCNO) are high-energy, reactive 1,3-dipoles that are central to the synthesis of valuable five-membered heterocycles like isoxazolines and isoxazoles.[1] However, in the absence of a suitable reaction partner (a dipolarophile), these intermediates can rapidly react with themselves in a [3+2] cycloaddition process.[1] This self-condensation, or dimerization, leads to the formation of a stable byproduct called a furoxan (a 1,2,5-oxadiazole 2-oxide).[2] This process is often the primary competing side reaction, consuming the nitrile oxide and significantly reducing the yield of the desired cycloaddition product.[3][4]
Q2: What is the mechanism of furoxan formation?
The dimerization of nitrile oxides is not a simple one-step process. Theoretical and experimental studies have shown that it proceeds through a stepwise mechanism involving a dinitrosoalkene diradical intermediate.[5][6] The initial and rate-determining step is the formation of a C-C bond between two nitrile oxide molecules.[6] This intermediate then rapidly cyclizes to form the thermodynamically stable furoxan ring. Understanding this mechanism highlights the bimolecular nature of the dimerization, which is key to its prevention.
Q3: Why are some nitrile oxides more prone to dimerization than others?
The stability of a nitrile oxide, and thus its propensity to dimerize, is heavily influenced by its substituent (the 'R' group). Several factors are at play:
-
Steric Hindrance: Large, bulky substituents can physically block the nitrile oxide from approaching another molecule, dramatically slowing the rate of dimerization. A classic example is 2,4,6-trimethylbenzonitrile oxide (mesityl nitrile oxide), which is so sterically hindered that it is a stable, crystalline solid that can be stored.[1]
-
Electronic Effects: Aromatic nitrile oxides tend to be more stable and dimerize slower than their aliphatic counterparts.[1] This is attributed to the electronic conjugation between the aromatic ring and the nitrile oxide group, which is disrupted during the C-C bond formation step of dimerization.[5]
-
Concentration: As a bimolecular process, the rate of dimerization is directly proportional to the square of the nitrile oxide concentration. This is the single most important practical factor to control in your experiments.
Troubleshooting Guide: Dimer Dominance in Your Reaction
This section provides a logical, step-by-step approach to diagnosing and solving the problem of excessive furoxan formation.
Q1: My reaction is producing mostly the furoxan dimer. What is the first and most critical parameter to address?
The most likely culprit is a high instantaneous concentration of the free nitrile oxide. The fundamental strategy to prevent dimerization is to ensure the nitrile oxide is generated slowly and consumed by the dipolarophile immediately upon formation.
Core Solution: In Situ Generation.
Nitrile oxides are almost always generated in situ, meaning they are formed directly in the reaction mixture in the presence of the trapping agent (the dipolarophile).[3][4] If you are attempting to pre-form and isolate your nitrile oxide (unless it is a known stable variant like mesityl nitrile oxide), you will almost certainly face issues with dimerization.
The workflow below illustrates the central concept of controlling nitrile oxide concentration.
Caption: Competing reaction pathways for the nitrile oxide intermediate.
Q2: I am using an in situ generation method, but dimerization is still the major pathway. What can I do?
This indicates that even with in situ generation, the rate of nitrile oxide formation is faster than its consumption by the dipolarophile. Here is a troubleshooting workflow to optimize your conditions:
Caption: A logical workflow for troubleshooting excessive dimer formation.
Detailed Explanations:
-
Increase Dipolarophile Concentration: The cycloaddition with your dipolarophile is a bimolecular reaction, competing with the bimolecular dimerization. By increasing the concentration of the dipolarophile (often to 3-5 equivalents or even using it as the solvent), you statistically favor the desired reaction pathway.[7]
-
Slow Addition: If you are generating the nitrile oxide by adding a reagent (e.g., triethylamine to a hydroximoyl chloride), adding it all at once will create a high initial concentration of nitrile oxide. Using a syringe pump to add the reagent over several hours is a highly effective strategy.
-
Diffusion Mixing Technique: For extremely reactive nitrile oxides (e.g., those derived from simple aliphatic aldehydes), even slow addition may not be sufficient. A specialized technique involves using a volatile base like triethylamine and allowing its vapors to slowly diffuse into the reaction mixture.[8] This generates the nitrile oxide in trace amounts, making dimerization highly unlikely.[8]
Q3: Does my choice of nitrile oxide generation method matter for minimizing dimerization?
Absolutely. Different methods offer varying levels of control over the generation rate and introduce different byproducts. While the classic dehydrohalogenation of hydroximoyl chlorides is common, modern oxidation methods of aldoximes are often preferred for their mild conditions and operational simplicity.[9]
Data Summary: Comparison of In Situ Generation Methods
The following table compares common methods for the in situ generation of nitrile oxides, with a focus on their suitability for minimizing dimerization.
| Generation Method | Precursor | Reagents & Conditions | Advantages | Disadvantages | Typical Yields (%) |
| Oxidation (Halogen-Free) | Aldoxime | NaCl, Oxone, Na₂CO₃ in MeCN/H₂O[10][11] | "Green" protocol, inexpensive reagents, broad scope, no organic byproducts from oxidant.[11] | Requires aqueous conditions, which may not suit all substrates. | 63-95%[12] |
| Oxidation (Hypervalent Iodine) | Aldoxime | DIB or HTIB, Base (e.g., Et₃N) in THF/CH₂Cl₂[4][13] | Mild conditions, high yields, good functional group tolerance. | Reagents are more expensive; can be sensitive to air/moisture. | 70-90%[4] |
| Dehydrohalogenation | Hydroximoyl Chloride | Triethylamine (Et₃N) in THF or CH₂Cl₂[9] | Well-established, widely used, effective for many substrates. | Precursor requires a separate halogenation step; generates triethylammonium salt byproduct. | 60-85% |
| Dehydration (Mukaiyama) | Primary Nitroalkane | Phenyl isocyanate, Et₃N or Boc₂O, DMAP[7][14] | Useful for aliphatic nitrile oxides; avoids oxime/halide precursors. | Can require harsh conditions or stoichiometric activators; generates urea or other byproducts. | 50-80%[7] |
Experimental Protocol: Halogen-Free In Situ Generation via Oxone/NaCl Oxidation
This protocol, adapted from work by Li and coworkers, provides a robust and environmentally friendly method for performing a nitrile oxide cycloaddition with excellent suppression of dimer formation.[11] It is suitable for a wide range of aromatic and aliphatic aldoximes.
Materials:
-
Aldoxime (1.0 mmol, 1.0 equiv)
-
Alkene or Alkyne (dipolarophile) (1.2 - 2.0 mmol, 1.2 - 2.0 equiv)
-
Sodium Chloride (NaCl) (1.2 mmol, 1.2 equiv)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.2 mmol, 1.2 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.4 mmol, 2.4 equiv)
-
Acetonitrile (MeCN) and Water (H₂O) in a 4:1 ratio (5 mL)
Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv), the dipolarophile (1.2-2.0 equiv), NaCl (1.2 equiv), and NaHCO₃ (2.4 equiv).
-
Solvent Addition: Add the MeCN/H₂O (4:1) solvent mixture to the flask.
-
Initiation: Begin vigorous stirring. In a single portion, add the Oxone® (1.2 equiv) to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the aldoxime starting material by Thin Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 1 to 12 hours.[12]
-
Workup: Once the reaction is complete, add 10 mL of water to the flask and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the pure isoxazoline or isoxazole product.
This method's success in minimizing dimerization lies in the slow, controlled oxidation of the aldoxime by the Oxone®, which maintains a very low steady-state concentration of the nitrile oxide.[10]
References
- Yu, Z.-X., Caramella, P., & Houk, K. N. (2003). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society, 125(50), 15420–15425. [Link][5][6]
- Plumet, J. (2020). 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem, 85(10), 2252-2271. [Link][15]
- Olszewski, T. K., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(3), 1349. [Link][3][16]
- Belen'kii, L. I. (Ed.). (2004). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. John Wiley & Sons. [Link][14]
- Olszewski, T. K., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.
- Li, G., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. [Link][10]
- Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. [Link][13]
- Wikipedia. (2025). Furoxan. [Link][2]
- Li, G., et al. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition.
- Khusnutdinov, R. I., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 27(19), 6667. [Link][7]
- Jasiński, R. (2019). Optimization of the reaction conditions for generation of nitrile oxide 3a and its subsequent dimerization into furoxan 8a.
- Plumet, J. (2020). 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow.
- Plumet, J. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. PubMed. [Link][19]
- Basappa, et al. (2012). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS.
- Evans, D. A., & Fandrick, K. R. (2006). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids.
- Smith, C. D., et al. (2011). Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions. CSIRO Publishing. [Link][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Furoxan - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. connectsci.au [connectsci.au]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 14. rushim.ru [rushim.ru]
Validation & Comparative
Ethyl 5-cyclopropylisoxazole-3-carboxylate vs other alkyl isoxazolecarboxylates
A Comparative Guide to Ethyl 5-Cyclopropylisoxazole-3-carboxylate and its Alkyl Analogs for Medicinal Chemists and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the isoxazole scaffold stands out as a "privileged structure," a versatile building block found in numerous approved therapeutics. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a valuable tool for drug designers. However, the true potential of the isoxazole core is often unlocked by the careful selection of its substituents. This guide provides an in-depth comparison of this compound against its common alkyl counterparts, such as the 5-methyl and 5-phenyl derivatives. We will explore how the simple substitution of a cyclopropyl group can profoundly influence synthetic strategy, physicochemical properties, metabolic stability, and ultimately, biological activity, offering a compelling case for its strategic use in drug discovery programs.
The Strategic Advantage of the Cyclopropyl Ring
The cyclopropyl group is far more than a simple saturated ring. Its strained three-membered structure imparts unique properties that medicinal chemists strategically exploit.[1][2] The C-C bonds have enhanced π-character, and the C-H bonds are shorter and stronger than those in linear alkanes.[1][2] This seemingly subtle difference has significant consequences, often leading to:
-
Increased Metabolic Stability: The robust C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which is a primary route of drug clearance.[3][4] This can increase a drug's half-life and bioavailability.
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, improving its binding affinity to a biological target.[5]
-
Modulation of Physicochemical Properties: It provides a way to increase lipophilicity and explore new chemical space while maintaining a low molecular weight.
-
Reduced Off-Target Effects: By providing a specific and rigid conformation, it can improve selectivity for the intended target.[2]
These advantages have led to a surge in the number of FDA-approved drugs containing a cyclopropyl moiety over the last decade.[1]
Synthesis: A Tale of Two Dipolarophiles
The cornerstone of synthesis for these isoxazoles is the [3+2] cycloaddition, or Huisgen cycloaddition, a powerful reaction that forms the five-membered isoxazole ring.[6] The most common approach involves the reaction of a nitrile oxide (generated in situ from an oxime or nitroacetate) with an alkyne (the dipolarophile).
The choice of alkyne—cyclopropylacetylene, propyne (for the methyl analog), or phenylacetylene—is the key differentiating factor in the synthesis. While the core mechanism remains the same, the nature of the alkyne can influence reaction conditions and yields.
Figure 1. General synthetic workflow for 5-substituted isoxazoles.
A highly efficient, base-catalyzed method has been demonstrated for related structures, achieving high yields in aqueous media, highlighting a green chemistry approach. For instance, the synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate using NaOH as a catalyst in water proceeds with an 86% yield.[7] This protocol is readily adaptable for the synthesis of the cyclopropyl, methyl, and phenyl analogs.
Physicochemical Properties: A Comparative Analysis
The substituent at the 5-position of the isoxazole ring dictates the molecule's physicochemical profile. These properties, in turn, govern its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | Ethyl 5-methylisoxazole-3-carboxylate | Ethyl 5-phenylisoxazole-3-carboxylate | Rationale for Difference |
| Molecular Weight | 181.19 g/mol [8] | 155.15 g/mol | 217.22 g/mol [9] | The cyclopropyl group adds more mass than methyl but less than phenyl. |
| Predicted LogP | ~1.5 | ~0.9 | ~2.4 | LogP (lipophilicity) generally increases with the number of carbon atoms. The rigid cyclopropyl ring is more lipophilic than a methyl group, while the aromatic phenyl ring contributes significantly to lipophilicity. |
| Melting Point | N/A | 27-31 °C | 52 °C[9] | The larger, more rigid phenyl group allows for stronger intermolecular packing in the crystal lattice, leading to a higher melting point. |
| Polar Surface Area | ~55.8 Ų | ~55.8 Ų | ~55.8 Ų | The core isoxazole ester scaffold is the primary contributor to the polar surface area, which remains constant across the analogs. |
Predicted LogP values are estimations and can vary based on the algorithm used. The values presented are for general comparison.
Causality Behind the Differences: The transition from a small alkyl group (methyl) to a constrained ring (cyclopropyl) and then to a bulky aromatic system (phenyl) systematically increases both size and lipophilicity. The cyclopropyl analog occupies a "sweet spot," offering a moderate increase in lipophilicity over the methyl analog without the significant jump seen with the phenyl group. This controlled modulation of LogP is a critical aspect of drug design, as excessively high lipophilicity can lead to poor solubility and non-specific binding.
Performance Under Scrutiny: Metabolic Stability
One of the most compelling reasons to incorporate a cyclopropyl group is the potential for enhanced metabolic stability.[4] The primary sites of metabolism for many drug molecules are aliphatic C-H bonds, which are susceptible to oxidation by CYP enzymes.
Therefore, it is highly probable that in a head-to-head in vitro assay using human liver microsomes (HLM), this compound would exhibit a longer half-life (t½) and lower intrinsic clearance (CLint) compared to its methyl analog.
Figure 2. Experimental workflow for a liver microsomal stability assay.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a high-yield, base-catalyzed cycloaddition method.[7]
Materials:
-
Ethyl nitroacetate
-
Cyclopropylacetylene
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sealed reaction tube
Procedure:
-
To a sealed tube, add ethyl nitroacetate (2.5 equivalents) and ethanol (approx. 0.75 M final concentration).
-
Add cyclopropylacetylene (1.0 equivalent) to the mixture.
-
Prepare a 4.24 M solution of NaOH in water. Add 0.1 equivalents of the NaOH solution to the reaction mixture.
-
Seal the tube and stir the mixture vigorously at 60 °C for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the residue with water and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol provides a general framework for assessing metabolic stability.[1][2][5]
Materials:
-
Test compounds (this compound and analogs)
-
Pooled Human Liver Microsomes (HLM)
-
100 mM Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Positive control compounds (e.g., Dextromethorphan)
-
Acetonitrile (ACN) with an appropriate internal standard
-
96-well plates
Procedure:
-
Prepare a 1 µM working solution of each test compound in the phosphate buffer.
-
In a 96-well plate, add the HLM (final concentration 0.5 mg/mL) to the compound solutions.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (T=0), add buffer instead.
-
Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots.
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½ = -0.693 / k) and intrinsic clearance (CLint).
Conclusion: Making an Informed Choice
The choice of substituent on the isoxazole core is a critical decision in drug design. While simple alkyl groups like methyl offer synthetic accessibility, they can be liabilities in terms of metabolic stability. Aromatic groups like phenyl can increase potency through additional interactions but may also significantly increase lipophilicity and introduce different metabolic pathways.
This compound emerges as a superior building block in many contexts. It offers a strategic balance:
-
Enhanced Stability: The inherent strength of its C-H bonds offers a clear advantage in resisting oxidative metabolism compared to a methyl group.
-
Controlled Lipophilicity: It provides a moderate increase in LogP, allowing for better exploration of hydrophobic pockets in a target protein without the drastic increase associated with a phenyl ring.
-
Favorable Conformation: Its rigid structure can pre-organize the molecule for optimal binding, potentially increasing potency and selectivity.
For researchers and drug development professionals aiming to optimize lead compounds, replacing a metabolically vulnerable alkyl group with a cyclopropyl ring is a field-proven strategy to enhance pharmacokinetic properties and overall drug performance. The synthetic accessibility of this compound, coupled with its advantageous physicochemical and metabolic profile, makes it an indispensable tool in the modern medicinal chemist's arsenal.
References
- Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
- PharmEnable.
- Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
- Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
- ASHP. STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. [Link]
- Drug Design Org.
- PubMed.
- Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
- PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]
- ASHP Publications. STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. [Link]
- PubMed. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. [Link]
- ResearchGate.
- YouTube.
- Wikipedia. 1,3-Dipolar cycloaddition. [Link]
- ChemBK.
- Hoffman Fine Chemicals.
- ResearchGate.
- PubChemLite.
- PubChemLite.
- PubChem.
Sources
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. mercell.com [mercell.com]
- 6. chiralen.com [chiralen.com]
- 7. mdpi.com [mdpi.com]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. chembk.com [chembk.com]
The Cyclopropyl Moiety: A Small Ring with a Mighty Impact on the Biological Activity of Heterocycles
A Senior Application Scientist's Guide to a Privileged Structural Motif in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties is a perpetual challenge. In the vast landscape of medicinal chemistry, the strategic incorporation of small structural motifs can dramatically alter the biological activity of a lead compound. Among these, the cyclopropyl group, a simple three-membered carbocycle, has emerged as a powerhouse in drug design. Its unique stereoelectronic properties bestow a remarkable array of advantages upon heterocyclic scaffolds, transforming them into highly effective therapeutic agents. This guide provides an in-depth comparison of the biological activity of cyclopropyl-substituted heterocycles against their non-substituted counterparts and other alternatives, supported by experimental data and detailed protocols.
The Cyclopropyl Advantage: Unveiling the Physicochemical Rationale
The remarkable utility of the cyclopropyl ring in drug design is not coincidental; it stems from its distinct structural and electronic features. The inherent ring strain forces the C-C-C bond angles to 60°, leading to "bent" bonds with significant p-character. This unique hybridization translates into several key properties that medicinal chemists can exploit.[1][2]
One of the most significant contributions of the cyclopropyl group is its ability to enhance the metabolic stability of a molecule.[1][3] The C-H bonds on a cyclopropyl ring are stronger than those in more flexible alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] This often leads to a longer half-life and improved oral bioavailability. Furthermore, the rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, increasing its binding affinity for the target protein and thereby enhancing potency.[1][4] This conformational constraint can also reduce off-target effects by preventing the molecule from adopting conformations that would allow it to bind to other proteins.[1]
dot graph TD { A[Cyclopropyl Group] --> B{Unique Physicochemical Properties}; B --> C[Enhanced Potency]; B --> D[Improved Metabolic Stability]; B --> E[Increased Membrane Permeability]; B --> F[Reduced Off-Target Effects]; C --> G[Bioactive Conformation Lock]; D --> H[Resistance to CYP450 Oxidation]; E --> I[Increased Lipophilicity]; F --> J[Conformational Rigidity]; }
Caption: Physicochemical advantages conferred by the cyclopropyl moiety in drug design.
Comparative Analysis Across Therapeutic Areas
The impact of cyclopropyl substitution is not confined to a single class of therapeutics. Its benefits have been realized across a wide spectrum of drug categories, including antibacterial, antifungal, antiviral, and anticancer agents, as well as kinase inhibitors.
Antibacterial Agents: A Quantum Leap in Potency
The quinolone class of antibiotics provides a compelling case study for the transformative power of the cyclopropyl group. The introduction of a cyclopropyl moiety at the N1 position of the quinolone scaffold was a pivotal moment in the development of this class, leading to a significant enhancement in antibacterial potency and spectrum.[5]
A direct comparison between ciprofloxacin , a second-generation fluoroquinolone bearing a cyclopropyl group, and nalidixic acid , a first-generation quinolone without this substitution, starkly illustrates this advantage. Ciprofloxacin exhibits dramatically lower Minimum Inhibitory Concentration (MIC) values against a broad range of Gram-negative and Gram-positive bacteria.[6][7][8][9]
| Compound | Heterocyclic Core | Key Substituent | E. coli MIC (mg/L) | P. aeruginosa MIC (mg/L) | S. aureus MIC (mg/L) |
| Nalidixic Acid | Naphthyridinone | Ethyl | 4-16 | >128 | >128 |
| Ciprofloxacin | Quinolone | Cyclopropyl | ≤0.015 - 0.12 | 0.25 - 1 | 0.12 - 1 |
Data compiled from multiple sources.[6][9]
The superior activity of ciprofloxacin can be attributed to the cyclopropyl group's ability to enhance the drug's interaction with its target enzymes, DNA gyrase and topoisomerase IV, and to increase its penetration into bacterial cells.[5] In vivo studies in mouse protection models have further corroborated these in vitro findings, demonstrating the significantly greater efficacy of ciprofloxacin in treating bacterial infections compared to its non-cyclopropyl predecessors.[6]
Antifungal Agents: Overcoming Resistance
In the realm of antifungal drug discovery, the emergence of resistance to existing agents like fluconazole is a major concern. The incorporation of cyclopropyl groups into novel antifungal scaffolds has shown promise in overcoming this challenge.
A study on a series of novel 1,2,4-triazole derivatives demonstrated that the introduction of a cyclopropyl-containing side chain resulted in compounds with potent and broad-spectrum antifungal activity.[10] Notably, one of the synthesized compounds, 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-cyclopropyl-N-(3,4-dichlorobenzyl)amino]-2-propanol, exhibited a Minimum Inhibitory Concentration (MIC) value of less than 0.125 µg/ml against Candida albicans. This represents a four-fold increase in potency compared to fluconazole.[10]
| Compound | Heterocyclic Core | Key Substituent | Candida albicans MIC (µg/ml) |
| Fluconazole | Triazole | - | 0.5 - 4 |
| Cyclopropyl-Triazole Derivative (6f) | Triazole | Cyclopropyl | < 0.125 |
Data from a study on novel triazole antifungals.[10]
The enhanced activity of the cyclopropyl-containing triazoles is likely due to a combination of factors, including improved binding to the fungal cytochrome P450 enzyme lanosterol 14α-demethylase and potentially increased cell wall penetration.[11]
Anticancer Agents: Exploiting Synthetic Lethality
The cyclopropyl group is a key structural feature in several modern anticancer drugs, where it contributes to both potency and favorable pharmacokinetic properties. Olaparib , a poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of BRCA-mutated cancers, features a cyclopropylcarbonyl moiety.[12]
In preclinical in vivo studies using patient-derived xenograft models of BRCA2-mutated ovarian cancer, olaparib monotherapy resulted in significant tumor growth inhibition.[13] This effect was not observed in a serous carcinoma with normal BRCA function, highlighting the specific antitumor activity of olaparib in the context of BRCA mutations.[13] The presence of the cyclopropyl group in olaparib is thought to contribute to its optimal binding to the PARP enzyme and its overall drug-like properties.[12]
dot graph TD { subgraph BRCA-mutated Cancer Cell A[DNA Single-Strand Break] --> B{PARP}; B --| Olaparib (cyclopropyl-containing) --> C[Inhibition of Repair]; C --> D[Replication Fork Collapse]; D --> E[DNA Double-Strand Break]; E --x F[Defective Homologous Recombination Repair]; F --> G[Cell Death (Synthetic Lethality)]; end }
Caption: Mechanism of action of Olaparib in BRCA-mutated cancer cells.
Kinase Inhibitors: Fine-Tuning Selectivity and Safety
The development of kinase inhibitors is a major focus of modern drug discovery. The cyclopropyl group has been employed to fine-tune the properties of these targeted agents. In the development of Bruton's tyrosine kinase (Btk) inhibitors for autoimmune diseases, a cyclopropyl amide was used as an isostere for a 2-aminopyridyl group.[14]
The initial cyclopropyl amide analog demonstrated potent Btk inhibition (IC50 = 7.1 nM), comparable to the parent compound.[14] However, this modification introduced a hERG inhibition liability. Further refinement through the incorporation of a fluorocyclopropyl amide led to the identification of a stereoisomer with potent Btk inhibition, excellent kinase selectivity, and a significantly improved safety profile, including reduced hERG blockade.[14] This example showcases how the cyclopropyl scaffold can be further modified to overcome specific challenges in drug development.
| Compound | Key Moiety | Btk IC50 (nM) | hERG Inhibition (% @ 10 µM) |
| Parent Compound (6) | 2-Aminopyridyl | 2.3 | Low |
| Cyclopropyl Amide (8) | Cyclopropyl | 7.1 | High (≥60%) |
| Fluorocyclopropyl Amide (25) | Fluorocyclopropyl | Similar to parent | Low (25%) |
Data from a study on Btk inhibitors.[14]
Experimental Protocols
To facilitate the evaluation of cyclopropyl-substituted heterocycles in your own research, we provide the following detailed, step-by-step methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on a cancer cell line.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (cyclopropyl-substituted heterocycle and non-substituted analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
dot graph TD { A[Seed Cells] --> B[Incubate 24h]; B --> C[Add Test Compounds]; C --> D[Incubate 48-72h]; D --> E[Add MTT Reagent]; E --> F[Incubate 4h]; F --> G[Add Solubilization Solution]; G --> H[Measure Absorbance]; }
Caption: Workflow for the MTT cell viability assay.
Microsomal Stability Assay
This assay determines the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Ice-cold acetonitrile with an internal standard
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in phosphate buffer.
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time and determine the elimination rate constant (k).
-
Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
dot graph TD { A[Prepare Reaction Mixture] --> B[Pre-warm to 37°C]; B --> C[Initiate with NADPH]; C --> D[Incubate and Sample at Time Points]; D --> E[Quench with Acetonitrile]; E --> F[Centrifuge]; F --> G[LC-MS/MS Analysis]; G --> H[Calculate Stability Parameters]; }
Caption: Workflow for the microsomal stability assay.
Kinase Inhibition Assay (Luminescence-Based)
This protocol is for determining the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer
-
Test compound
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions, the kinase enzyme, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
The cyclopropyl group is a testament to the principle that small structural changes can lead to profound effects on biological activity. Its ability to enhance potency, improve metabolic stability, and fine-tune the properties of heterocyclic compounds has solidified its status as a privileged motif in drug discovery. By understanding the underlying physicochemical principles and employing robust experimental validation, researchers can continue to leverage the cyclopropyl group to design the next generation of innovative and effective therapeutics.
References
- Rottenberg, S., et al. (2011). Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts. Clinical Cancer Research, 17(4), 784-790. [Link]
- Zeiler, H. J., & Grohe, K. (1984). The in vitro and in vivo activity of ciprofloxacin. European Journal of Clinical Microbiology, 3(4), 339-343. [Link]
- Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 11(7), 1436-1442. [Link]
- Zhang, M., et al. (2009). Synthesis of 1-(1H-1, 2, 4-triazole-1-yl)-2-(2, 4-difluoro-phenyl)-3-(N-cyclopropyl-N-substituted amino)-2-propanols and its antifungal activity. Chinese Journal of Medicinal Chemistry, 19(4), 284-288. [Link]
- Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
- Barry, A. L., & Jones, R. N. (1984). Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid. Antimicrobial Agents and Chemotherapy, 25(5), 633-637. [Link]
- Sun, N., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. RSC Medicinal Chemistry, 14(9), 1735-1745. [Link]
- Chin, N. X., & Neu, H. C. (1983). In vitro activity of ciprofloxacin, norfloxacin and nalidixic acid. European Journal of Clinical Microbiology, 2(2), 111-115. [Link]
- King, A., Shannon, K., & Phillips, I. (1984). The in-vitro activity of ciprofloxacin compared with that of norfloxacin and nalidixic acid. Journal of Antimicrobial Chemotherapy, 13(4), 325-331. [Link]
- Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6649. [Link]
- Abdel-Maksoud, M. S., et al. (2025).
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
- Singh, S. B., et al. (2013). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry, 9, 2194-2225. [Link]
- Khan, A. U., et al. (2017). Interplay of the Quality of Ciprofloxacin and Antibiotic Resistance in Developing Countries. Frontiers in Pharmacology, 8, 559. [Link]
- Sławiński, J., & Szafrański, K. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2859. [Link]
- Worden, F. P. (2016). Olaparib for the treatment of BRCA-mutated advanced ovarian cancer. American Journal of Health-System Pharmacy, 73(14), 1049-1056. [Link]
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF. [Link]
- de Blois, E., et al. (2023). In Vivo Efficacy Testing of Peptide Receptor Radionuclide Therapy Radiosensitization Using Olaparib. Cancers, 15(3), 915. [Link]
- de Blois, E., et al. (2023).
- Asselah, T., & Marcellin, P. (2017). Safety and efficacy of elbasvir/grazoprevir for the treatment of chronic hepatitis C: current evidence.
- The Oncology Nurse. (2017). PARP Inhibitor Improves Outcomes in BRCA-Mutated Breast Cancer. The Oncology Nurse. [Link]
- Sharma, P., et al. (2022). An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison. International Journal of Molecular Sciences, 23(23), 14755. [Link]
- Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. In Wikipedia.
- Kim, H. J., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega, 5(49), 31757-31768. [Link]
- Lawitz, E., et al. (2016). Antiviral Activity, Safety, and Tolerability of Multiple Ascending Doses of Elbasvir or Grazoprevir in Participants Infected With Hepatitis C Virus Genotype-1 or -3. Clinical Infectious Diseases, 62(3), 309-316. [Link]
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Interplay of the Quality of Ciprofloxacin and Antibiotic Resistance in Developing Countries [frontiersin.org]
- 6. The in vitro and in vivo activity of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of ciprofloxacin, norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The in-vitro activity of ciprofloxacin compared with that of norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]
- 12. Olaparib for the treatment of BRCA-mutated advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Ethyl 5-cyclopropylisoxazole-3-carboxylate and its Phenyl Analogue
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the isoxazole scaffold stands as a privileged structure, prized for its metabolic stability and diverse biological activities. The precise characterization of novel isoxazole derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of research findings. This guide provides a comprehensive spectroscopic comparison of Ethyl 5-cyclopropylisoxazole-3-carboxylate, a molecule of interest for its unique conformational constraints, with its well-characterized analogue, Ethyl 5-phenylisoxazole-3-carboxylate.
This analysis is grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While experimental data for Ethyl 5-phenylisoxazole-3-carboxylate is readily available, the corresponding complete experimental dataset for this compound is not presently published in peer-reviewed literature. Therefore, this guide presents a predicted spectroscopic profile for the target molecule, derived from established chemical shift theory, substituent effects, and analysis of structurally related compounds. This approach provides a robust framework for researchers synthesizing or working with this compound to verify its identity and purity.
Spectroscopic Data Summary
The following tables summarize the key experimental spectroscopic data for Ethyl 5-phenylisoxazole-3-carboxylate and the predicted data for this compound.
Table 1: ¹H NMR Data (Predicted for Target, Experimental for Analogue)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound (Predicted) | ~6.5 (s, 1H) | Isoxazole H-4 |
| ~4.4 (q, 2H) | -OCH₂CH₃ | |
| ~2.2 (m, 1H) | Cyclopropyl CH | |
| ~1.4 (t, 3H) | -OCH₂CH₃ | |
| ~1.1-1.3 (m, 4H) | Cyclopropyl CH₂ | |
| Ethyl 5-phenylisoxazole-3-carboxylate [1] | 7.80 (m, 2H) | Phenyl H (ortho) |
| 7.50 (m, 3H) | Phenyl H (meta, para) | |
| 6.92 (s, 1H) | Isoxazole H-4 | |
| 4.47 (q, 2H) | -OCH₂CH₃ | |
| 1.44 (t, 3H) | -OCH₂CH₃ |
Table 2: ¹³C NMR Data (Predicted for Target, Experimental for Analogue)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | ~175 | C5 (Isoxazole) |
| ~160 | C=O (Ester) | |
| ~157 | C3 (Isoxazole) | |
| ~100 | C4 (Isoxazole) | |
| ~62 | -OCH₂CH₃ | |
| ~14 | -OCH₂CH₃ | |
| ~10 | Cyclopropyl CH | |
| ~8 | Cyclopropyl CH₂ | |
| Ethyl 5-phenylisoxazole-3-carboxylate [1] | 171.66 | C5 (Isoxazole) |
| 159.98 | C=O (Ester) | |
| 156.96 | C3 (Isoxazole) | |
| 130.76, 129.11, 126.61, 125.89 | Phenyl C | |
| 99.92 | C4 (Isoxazole) | |
| 62.18 | -OCH₂CH₃ | |
| 14.15 | -OCH₂CH₃ |
Table 3: Key IR Absorption Frequencies (Predicted for Target, Typical for Analogue)
| Compound | Frequency (cm⁻¹) | Vibrational Mode |
| This compound (Predicted) | ~3120 | =C-H stretch (isoxazole) |
| ~3010 | C-H stretch (cyclopropyl) | |
| ~1730 | C=O stretch (ester) | |
| ~1610 | C=N stretch (isoxazole) | |
| ~1450, ~1370 | C-H bend (alkyl) | |
| ~1250 | C-O stretch (ester) | |
| ~1150 | N-O stretch (isoxazole)[2] | |
| Ethyl 5-phenylisoxazole-3-carboxylate (Typical) | ~3100 | =C-H stretch (aromatic & isoxazole) |
| ~1725 | C=O stretch (ester) | |
| ~1600, ~1480 | C=C stretch (aromatic) | |
| ~1590 | C=N stretch (isoxazole) | |
| ~1240 | C-O stretch (ester) | |
| ~1140 | N-O stretch (isoxazole)[2] |
Table 4: Mass Spectrometry Fragmentation (Predicted for Target and Analogue)
| Compound | m/z (Predicted) | Fragment Ion |
| This compound | 181 | [M]⁺ |
| 152 | [M - C₂H₅]⁺ | |
| 136 | [M - OCH₂CH₃]⁺ | |
| 108 | [M - COOCH₂CH₃]⁺ | |
| Ethyl 5-phenylisoxazole-3-carboxylate | 217 | [M]⁺ |
| 188 | [M - C₂H₅]⁺ | |
| 172 | [M - OCH₂CH₃]⁺ | |
| 144 | [M - COOCH₂CH₃]⁺ | |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following protocols describe the standard procedures for acquiring the spectroscopic data presented above. These methods are widely applicable to the characterization of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a relaxation delay of 1-2 seconds and acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).
-
Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the proton signals and determine the multiplicities of the peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, inject a dilute solution of the sample into a gas chromatograph coupled to a mass spectrometer.
-
Direct Infusion: For less volatile or thermally labile compounds, infuse a solution of the sample directly into the ion source of the mass spectrometer.
-
-
Ionization:
-
Electron Ionization (EI): This is a common technique that provides detailed fragmentation patterns useful for structural elucidation.
-
Electrospray Ionization (ESI): A soft ionization technique often used for less volatile or polar molecules, typically showing the molecular ion with minimal fragmentation.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) and the entire ester functional group (-COOCH₂CH₃).
-
Spectroscopic Analysis and Comparison
The structural difference between this compound and Ethyl 5-phenylisoxazole-3-carboxylate lies in the substituent at the 5-position of the isoxazole ring. This seemingly small change has a profound impact on the spectroscopic properties of the molecules.
¹H NMR Spectroscopy
The most significant difference in the ¹H NMR spectra is the presence of signals corresponding to either the cyclopropyl or the phenyl group.
-
Cyclopropyl Protons: The cyclopropyl group in the target compound is expected to exhibit complex multiplets in the upfield region of the spectrum, typically between 0.5 and 2.5 ppm.[3][4] The methine proton (CH) directly attached to the isoxazole ring will likely be the most downfield of the cyclopropyl protons due to the deshielding effect of the heteroaromatic ring. The four methylene protons (CH₂) will appear as a more complex multiplet.
-
Phenyl Protons: In contrast, the phenyl group of the analogue shows characteristic aromatic signals in the downfield region, between 7.0 and 8.0 ppm.[1] The ortho-protons are typically the most deshielded due to their proximity to the isoxazole ring.
-
Isoxazole Proton (H-4): The lone proton on the isoxazole ring (H-4) appears as a singlet in both compounds. Its chemical shift is influenced by the electronic nature of the substituent at the 5-position. The electron-donating nature of the cyclopropyl group is expected to shield H-4 slightly, causing it to resonate at a slightly higher field (lower ppm) compared to the phenyl-substituted analogue. The phenyl group, being more electron-withdrawing, will deshield H-4, shifting its signal downfield.
-
Ethyl Ester Protons: The signals for the ethyl ester group, a quartet for the methylene protons (-OCH₂CH₃) around 4.4 ppm and a triplet for the methyl protons (-OCH₂CH₃) around 1.4 ppm, are present in both spectra with similar chemical shifts and multiplicities.
¹³C NMR Spectroscopy
The ¹³C NMR spectra also reflect the structural differences, particularly in the chemical shifts of the isoxazole ring carbons and the substituent carbons.
-
Cyclopropyl Carbons: The cyclopropyl carbons of the target compound are expected to resonate at very high field, typically below 30 ppm.[5] The methine carbon will be slightly more downfield than the methylene carbons.
-
Phenyl Carbons: The phenyl carbons of the analogue appear in the aromatic region, between 125 and 135 ppm.[1]
-
Isoxazole Carbons: The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are influenced by the substituent at C5. The electron-donating cyclopropyl group is predicted to cause a slight upfield shift of the C5 signal compared to the electron-withdrawing phenyl group. The chemical shifts of C3 and C4 will also be subtly affected by the different electronic properties of the substituents.
Infrared (IR) Spectroscopy
The IR spectra of both compounds will be dominated by the strong absorption of the ester carbonyl group.
-
C=O Stretch: A strong, sharp peak around 1725-1730 cm⁻¹ is characteristic of the C=O stretch of the ethyl ester.
-
Isoxazole Ring Vibrations: The isoxazole ring itself gives rise to several characteristic absorptions. These include the C=N stretching vibration around 1590-1610 cm⁻¹ and the N-O stretching vibration, which is typically observed in the 1140-1150 cm⁻¹ region.[2]
-
Substituent Vibrations: The key difference will be the presence of C-H stretching vibrations for the cyclopropyl group (around 3010 cm⁻¹) in the target compound, and the aromatic C-H (around 3100 cm⁻¹) and C=C stretching vibrations (around 1600 and 1480 cm⁻¹) in the phenyl analogue.
Mass Spectrometry
The mass spectra of both compounds, when analyzed by electron ionization (EI), will show a molecular ion peak corresponding to their respective molecular weights (181 for the cyclopropyl derivative and 217 for the phenyl derivative). The fragmentation patterns will be influenced by the stability of the resulting ions.
-
Common Fragmentation: Both compounds are expected to undergo fragmentation typical of ethyl esters, including the loss of an ethyl radical ([M-29]⁺), an ethoxy radical ([M-45]⁺), and the entire ethyl carboxylate group ([M-73]⁺).
-
Substituent Fragmentation: The phenyl analogue will also show a prominent peak at m/z 77, corresponding to the stable phenyl cation ([C₆H₅]⁺). The cyclopropyl derivative will likely show fragmentation of the cyclopropyl ring, although this may be less prominent than the ester fragmentation.
Workflow and Logic
The process of spectroscopic characterization and comparison follows a logical workflow, as illustrated in the diagram below.
This workflow emphasizes a self-validating system. The known spectroscopic data of the analogue (Ethyl 5-phenylisoxazole-3-carboxylate) serves as a benchmark, confirming the reliability of the experimental methods. This trusted data then provides a solid foundation for the prediction and eventual confirmation of the spectroscopic features of the target compound.
Conclusion
The spectroscopic characterization of this compound, when compared with its phenyl analogue, reveals distinct and predictable differences in their NMR, IR, and mass spectra. The unique electronic and steric properties of the cyclopropyl group versus the phenyl ring are clearly manifested in the chemical shifts of the isoxazole and substituent protons and carbons, as well as in specific vibrational frequencies and mass fragmentation patterns. This guide provides researchers with a detailed roadmap for the identification and characterization of this and similar isoxazole derivatives, underscoring the power of comparative spectroscopic analysis in modern chemical research.
References
- Crystal structure and Hirfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate.
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1838-1845. [Link]
- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
- 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. [Link]
- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(2266). [Link]
Sources
A Senior Application Scientist's Guide to Confirming the Structure of Substituted Isoxazoles by NMR
In the landscape of drug discovery and development, the isoxazole scaffold is a privileged structure, appearing in a multitude of commercial drugs due to its wide range of biological activities.[1][2] The precise structural confirmation of substituted isoxazoles is a critical step in synthesis and quality control, ensuring the correct regio- and stereochemistry for optimal pharmacological activity.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing detailed insights into molecular architecture.[5][6] This guide offers an in-depth comparison of NMR techniques for the unambiguous structural elucidation of substituted isoxazoles, grounded in experimental data and field-proven insights.
The Challenge: Distinguishing Isoxazole Regioisomers
The synthesis of substituted isoxazoles, often through methods like 1,3-dipolar cycloaddition, can potentially yield multiple regioisomers.[2][7] For instance, the reaction of a β-diketone with hydroxylamine can produce both 3,5- and 3,4-disubstituted isoxazoles, among other possibilities.[8] Distinguishing these isomers is paramount, as their biological activities can differ significantly.[9][10] NMR spectroscopy, through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, provides the necessary toolkit to resolve these structural ambiguities.
¹H NMR: The First Line of Investigation
Proton (¹H) NMR is typically the initial and most readily available experiment for structural assessment. The chemical shift of the isoxazole ring proton(s) provides the first clue to the substitution pattern.
-
H-4 Proton: In 3,5-disubstituted isoxazoles, the lone proton at the C4 position typically resonates as a singlet. Its chemical shift is highly sensitive to the electronic nature of the substituents at C3 and C5.[8] For example, in 3,5-diphenylisoxazole, the H-4 proton appears at approximately 6.84 ppm.[11] Electron-withdrawing groups on the adjacent phenyl rings will generally shift this signal downfield.
-
H-3, H-4, and H-5 Protons: In monosubstituted or asymmetrically disubstituted isoxazoles, the coupling patterns between the ring protons are diagnostic. For the parent isoxazole, the protons appear at approximately 8.49 (H-3), 6.39 (H-4), and 8.31 (H-5) ppm.[12] The coupling constants (J-values) between these protons (³J_HH_) provide connectivity information.
A crucial application of ¹H NMR is the differentiation between 3- and 5-substituted isomers. A study on 3,5-disubstituted isoxazoles demonstrated that the chemical shift of the H-4 proton can be used as a "fingerprint" to distinguish between isomers.[8][13] The electronic effect of a substituent is more pronounced when it is at the 5-position, directly conjugated to C-4 through the π-system, compared to the 3-position.[8]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isoxazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14]
-
Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Identify the singlet corresponding to the H-4 proton in 3,5-disubstituted isoxazoles.
-
For other substitution patterns, analyze the multiplicity and coupling constants of the isoxazole ring protons.
-
Compare the observed chemical shifts with literature values for known isoxazole scaffolds.[11]
-
¹³C NMR: Unveiling the Carbon Skeleton
Carbon-13 (¹³C) NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom in the molecule. The chemical shifts of the isoxazole ring carbons are highly characteristic of the substitution pattern.
For the unsubstituted isoxazole ring, the approximate ¹³C chemical shifts are:
Substituent effects can be significant. For instance, in 3,5-diphenylisoxazole, the ring carbons resonate at approximately δ 162.9 (C3), 97.4 (C4), and 170.3 (C5).[11] The significant downfield shift of C5 is attributed to the electronic influence of the attached phenyl group. These distinct chemical shifts are instrumental in differentiating isomers.[16] For example, comparing a 3-aryl-5-alkylisoxazole with its 3-alkyl-5-arylisoxazole isomer will show a characteristic downfield shift for the carbon directly attached to the aryl group.
| Compound | Isoxazole Proton (H-4) δ (ppm) | Isoxazole Carbons δ (ppm) | Reference |
| 3,5-diphenylisoxazole | 6.84 | C3: 162.9, C4: 97.4, C5: 170.3 | [11] |
| 3-(4-chlorophenyl)-5-phenylisoxazole | 6.80 | C3: 161.9, C4: 97.2, C5: 170.6 | [11] |
| 5-(4-chlorophenyl)-3-phenylisoxazole | 6.81 | C3: 163.0, C4: 97.8, C5: 169.2 | [11] |
| 3-methyl-5-phenylisoxazole | 6.33 | C3: 160.2, C4: 100.0, C5: 169.4 | [11] |
2D NMR: The Definitive Toolkit for Structural Confirmation
While 1D NMR provides a wealth of information, complex substitution patterns or overlapping signals can necessitate the use of two-dimensional (2D) NMR experiments for unambiguous assignment.
COSY experiments reveal proton-proton (¹H-¹H) couplings within a spin system. In isoxazoles with adjacent protons (e.g., 4,5-disubstituted), cross-peaks in the COSY spectrum will confirm their connectivity. This is particularly useful when signal overlap in the 1D spectrum makes manual interpretation of coupling patterns difficult.[9]
HSQC correlates directly bonded protons and carbons (¹H-¹³C). This powerful experiment allows for the definitive assignment of protonated carbons. For example, the signal for the H-4 proton can be directly correlated to the C-4 carbon, confirming its chemical shift in the ¹³C spectrum.[9]
HMBC is arguably the most critical 2D NMR experiment for distinguishing isoxazole regioisomers. It reveals long-range (typically 2-3 bond) correlations between protons and carbons. These correlations provide unequivocal evidence of connectivity across the molecular framework.
Causality in Experimental Choice: The key to using HMBC for isomer differentiation lies in identifying correlations that are unique to one isomer. For a 3,5-disubstituted isoxazole, the protons on the substituent at C3 will show a correlation to C3 and potentially C4, while protons on the C5 substituent will correlate to C5 and C4.[17][18][19] By carefully analyzing these long-range couplings, the precise placement of each substituent can be determined. For example, a correlation from the protons of a methyl group to a carbon at ~160 ppm would strongly suggest a 3-methylisoxazole, whereas a correlation to a carbon at ~170 ppm would indicate a 5-methylisoxazole.[20][21]
Caption: HMBC-based workflow for isomer differentiation.
Advanced NMR Techniques: NOESY for Stereochemical Insights
For isoxazoles with stereocenters or restricted bond rotation, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons that are in close proximity.[22] This is invaluable for determining relative stereochemistry.[23][24] For example, in a complex molecule containing an isoxazole ring, a NOESY cross-peak between a substituent proton and a proton on an adjacent stereocenter can define their relative orientation.
Caption: Interplay of NMR experiments for structure elucidation.
Conclusion: A Self-Validating System for Trustworthy Results
By systematically applying a suite of NMR experiments, from simple 1D ¹H and ¹³C to more complex 2D techniques like COSY, HSQC, and HMBC, researchers can create a self-validating system for the structural confirmation of substituted isoxazoles. Each experiment provides a layer of evidence that, when combined, leads to an unambiguous and trustworthy structural assignment. This rigorous approach is essential for advancing drug discovery programs and ensuring the quality and consistency of pharmaceutical products.[3][25] The causality behind choosing specific experiments, particularly the strategic use of HMBC to probe long-range connectivity, is key to efficiently resolving complex structural problems.
References
- Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2021). News-Medical.net. [Link]
- NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. [Link]
- Structural investigation of 3,5‐disubstituted isoxazoles by 1 H‐nuclear magnetic resonance. (2003). Journal of Heterocyclic Chemistry. [Link]
- 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. (N.d.).
- Synthesis of 3,5-disubstituted isoxazole. (N.d.).
- NMR under GxP in Drug Development and Manufacturing. (N.d.). Almac Group. [Link]
- Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. (2003). CORE. [Link]
- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019).
- Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)
- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. (N.d.). Walsh Medical Media. [Link]
- Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines. (2019).
- 17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazoles and 3,5-Diarylisoxazolines. (2000).
- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (N.d.).
- Selected HMBC correlations at compound 9m. (N.d.).
- Supporting Inform
- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin
- HMBC correlations of H-4′ in compound 5a. (N.d.).
- Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2024). RSC Publishing. [Link]
- Experimental chemical shifts (ppm, values are marked for protons and carbons in pink and in black, respectively) in ¹H and ¹³C NMR spectra of RM33 in various deuterated solvents. (N.d.).
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (N.d.). Oxford Instruments Magnetic Resonance. [Link]
- 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. (2023).
- New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. (N.d.).
- Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com. [Link]
- Isoxazole - Optional[13C NMR] - Chemical Shifts. (N.d.). SpectraBase. [Link]
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2018).
- Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. (N.d.).
- The HMBC correlations of bis-isoxazole-carvone 3. (N.d.).
- A, B. Main HMBC cross-peaks correlations were observed in the 2D-NMR spectra of compound 3. (N.d.).
- ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (N.d.).
- Regioisomers for selected oxazoles (1), isoxazoles (2 and 3) and oxadiazoles (4). (N.d.).
- A) Comparison of ¹H NMR spectra of isomers of 3 e and compound 3 a; B) The Correlations in the ¹H‐¹H NOESY spectra of Z/E isomers of compound 3 e. (N.d.).
- 2D NMR: NOESY NMR INTERPRET
- Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. almacgroup.com [almacgroup.com]
- 5. Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. news-medical.net [news-medical.net]
- 11. rsc.org [rsc.org]
- 12. Isoxazole(288-14-2) 1H NMR [m.chemicalbook.com]
- 13. sci-hub.se [sci-hub.se]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Isoxazole(288-14-2) 13C NMR [m.chemicalbook.com]
- 16. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to In Vitro Assay Selection for Novel Isoxazole Compounds
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The versatility of its synthesis and its ability to modulate various biological targets make it a focal point in modern drug discovery.[1] However, the journey from a novel isoxazole derivative to a viable drug candidate is contingent on rigorous, reproducible, and logically selected in vitro evaluation.
This guide provides an in-depth comparison of key in vitro assays for characterizing novel isoxazole compounds. It is structured to move beyond mere protocols, offering the rationale behind assay selection, a framework for data interpretation, and the technical details required for experimental reproducibility.
Section 1: Assessment of Anticancer Activity
The anticancer potential of isoxazole derivatives is well-documented, with mechanisms including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of protein kinases and other critical cell cycle proteins.[1][2][3] A robust in vitro screening cascade is essential to identify the most promising candidates and elucidate their mechanisms of action.
Logical Assay Workflow for Anticancer Screening
A tiered approach is the most efficient method for screening. We begin with broad cytotoxicity assays to identify active compounds and then proceed to more specific, mechanism-based assays to understand how they work.
Caption: The arachidonic acid inflammatory pathway and the target of selective COX-2 inhibitors.
Comparison of Anti-inflammatory Assays
The primary evaluation involves cell-free enzyme inhibition assays to determine potency and selectivity.
| Assay | Principle | Pros | Cons | When to Use |
| COX-1/COX-2 Inhibition | A colorimetric or fluorescent assay that measures the peroxidase activity of purified COX-1 and COX-2 enzymes. Inhibition is quantified by a decrease in signal. | Directly measures enzyme inhibition. Allows for determination of IC₅₀ and selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). [4] | Cell-free system may not fully reflect cellular activity. | The gold standard for initial screening and selectivity profiling of potential anti-inflammatory compounds. |
| 5-LOX Inhibition | Measures the ability of a compound to inhibit the activity of purified 5-lipoxygenase, often by detecting the formation of leukotrienes. | Identifies compounds with a different or dual mechanism of action. [5] | Less common target than COX enzymes. | For screening compounds intended to have a broader anti-inflammatory profile or to target asthma-related pathways. [6] |
| Nitric Oxide (NO) Assay | Measures the production of nitrite (a stable product of NO) in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). | Cell-based assay that reflects a key inflammatory signaling pathway. | Indirect measure; compounds could act at multiple points in the pathway. | A good secondary, cell-based assay to confirm the anti-inflammatory activity of hits from enzyme assays. |
Experimental Data: Comparative COX Inhibition
Selectivity for COX-2 is a critical parameter for a safer anti-inflammatory profile. A higher selectivity index (SI) is desirable.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Isoxazole-D | 25.5 | 0.75 | 34 |
| Isoxazole-E | >100 | 0.55 | >181 |
| Isoxazole-F | 5.8 | 4.9 | 1.2 |
| Celecoxib | 15.0 | 0.04 | 375 |
Data adapted from published studies for illustrative purposes. [4]
Section 3: Assessment of Antimicrobial Activity
Isoxazole derivatives have also been explored for their activity against a range of bacterial and fungal pathogens. [7]The evaluation of these compounds requires a distinct set of assays focused on determining microbial growth inhibition.
Comparison of Antimicrobial Assays
Screening typically begins with qualitative methods and progresses to quantitative determination of inhibitory concentrations.
| Assay | Principle | Pros | Cons | When to Use |
| Agar Disk Diffusion | A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The diameter of the zone of inhibition is measured. | Simple, low-cost, and good for initial qualitative screening of many compounds. | Not quantitative; results can be affected by compound solubility and diffusion rate. | Excellent for primary screening to quickly identify compounds with any antimicrobial activity. |
| Broth Microdilution | Serial dilutions of the compound are made in a 96-well plate containing liquid growth medium and a standardized inoculum of the microorganism. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth. | Quantitative (provides an MIC value). [8]High-throughput. | More labor-intensive than disk diffusion. | The standard method for quantitatively assessing the potency of antimicrobial agents. [9] |
Experimental Data: Comparative Antimicrobial Activity (MIC)
MIC values are determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | S. aureus (G+) MIC (µg/mL) | E. coli (G-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| Isoxazole-G | 16 | 64 | 8 |
| Isoxazole-H | >128 | >128 | >128 |
| Isoxazole-I | 32 | 32 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Data adapted from published studies for illustrative purposes. [8]
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation:
-
Prepare a 2X concentrated solution of Mueller-Hinton Broth (MHB).
-
Prepare a stock solution of the isoxazole compound in DMSO.
-
Create a series of 2-fold serial dilutions of the compound in a 96-well plate, typically from 128 µg/mL down to 0.25 µg/mL. Each well should contain 50 µL of the diluted compound.
-
-
Inoculum Preparation:
-
Grow the bacterial strain (e.g., S. aureus) overnight in MHB.
-
Dilute the culture to match a 0.5 McFarland turbidity standard.
-
Further dilute this suspension so that when 50 µL is added to the wells, the final inoculum density will be 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
Visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion
The systematic in vitro evaluation of novel isoxazole compounds is a multi-step process that requires careful selection of assays based on the intended therapeutic target. For anticancer agents, a cascade moving from broad cytotoxicity to specific mechanistic assays is most effective. For anti-inflammatory candidates, determining potency and selectivity against COX enzymes is paramount. Finally, for antimicrobial discovery, the quantitative determination of MIC values is the industry standard. By employing these validated, well-controlled assays, researchers can efficiently identify promising lead compounds, understand their mechanisms of action, and build a robust data package for further development.
References
- Taylor & Francis Online. (n.d.). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents.
- ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry.
- Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- ChEMBL. (n.d.). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181).
- PubMed. (2002). Mechanism of inhibition of novel COX-2 inhibitors. Advances in Experimental Medicine and Biology.
- Bentham Science. (n.d.). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones.
- PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.
- IJCSPUB. (n.d.). A review of isoxazole biological activity and present synthetic techniques. International Journal of Current Science (IJCSPUB).
- MDPI. (n.d.). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues.
- National Institutes of Health. (n.d.). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro.
- ResearchGate. (2024). New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies.
- European International Journal of Science and Technology. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES.
- ResearchGate. (2024). In vitro 5-LOX anti-inflammatory activity of synthesized isoxazole compounds against montelukast as standard.
- ResearchGate. (n.d.). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs).
- ResearchGate. (n.d.). Examples of indole and isoxazole containing derivatives with anticancer activity.
- ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
- ResearchGate. (n.d.). In Vitro 5-LOX Anti-inflammatory Activity of Synthesized Isoxazole Compounds against Montelukast as standard.
- Encyclopedia.pub. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety.
- PubMed. (n.d.). Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents.
- PubMed Central. (n.d.). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nveo.org [nveo.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Ethyl 5-cyclopropylisoxazole-3-carboxylate
Introduction: Beyond the Percentage—A Holistic Approach to Purity Validation
In the landscape of pharmaceutical development, the purity of a synthetic intermediate like Ethyl 5-cyclopropylisoxazole-3-carboxylate is not merely a quality control checkbox; it is the bedrock upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. This guide moves beyond simplistic purity statements to offer a comprehensive, multi-technique validation strategy. We will explore not just the "how" but the "why" of our analytical choices, ensuring that the methodologies employed form a self-validating system. For a molecule such as this—a key building block in medicinal chemistry—understanding the impurity profile is as critical as confirming the structure of the target compound itself. Impurities can arise from various sources, including starting materials, by-products, and degradation products, making a robust analytical strategy essential.[1] This guide provides a comparative framework for the primary analytical techniques, grounded in practical field experience and authoritative standards.
Context: The Synthetic Landscape and Potential Impurities
To effectively validate purity, one must first anticipate the likely impurities. A common and efficient route to synthesizing 5-substituted isoxazoles is through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][3] In our case, this would involve the reaction of cyclopropyl acetylene with an in-situ generated ethyl chlorooximidoacetate (derived from ethyl glyoxalate oxime).
This synthetic pathway, while effective, can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual cyclopropyl acetylene or precursors to the nitrile oxide.
-
Regioisomers: The formation of the undesired regioisomer, Ethyl 3-cyclopropylisoxazole-5-carboxylate. This is often the most critical process-related impurity, as its similar physical properties can make it difficult to separate.
-
By-products: Dimerization of the nitrile oxide or other side reactions.
-
Solvent and Reagent Residues: Residual solvents or reagents used during the synthesis and workup.
Our validation strategy must be designed to unequivocally detect, identify, and quantify these potential contaminants.
Orthogonal Analytical Techniques: A Comparative Overview
No single analytical method can provide a complete picture of a compound's purity.[4] True confidence is achieved by employing orthogonal techniques—methods that measure different chemical or physical properties. The core of our validation workflow for this compound rests on four pillars: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for purity determination due to its high resolving power and quantitative accuracy.[5] For this molecule, a reversed-phase method is the logical starting point.
Causality of Method Choice: We choose reversed-phase HPLC because this compound is a moderately polar compound, making it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. A UV detector is ideal, as the isoxazole ring is a chromophore. The primary goal is to develop a method with sufficient specificity to separate the main peak from all potential impurities, especially the critical regioisomer.[6]
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl-hexyl column could be explored as an alternative for different selectivity.[7]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile (MeCN)
-
-
Gradient Elution: Start with a higher polarity (e.g., 70% A) and ramp to a lower polarity (e.g., 5% A) over 15-20 minutes. This ensures that both polar and non-polar impurities are eluted and detected.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, or scan with DAD to identify the optimal wavelength.
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of MeCN.
Data Presentation: Representative HPLC Data
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.15 | Starting Material 1 |
| 2 | 8.9 | 0.25 | Unknown Impurity |
| 3 | 10.2 | 99.5 | This compound |
| 4 | 10.8 | 0.10 | Regioisomer |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is unparalleled for unambiguous structure elucidation and can provide quantitative purity information (qNMR).[4][7] Both ¹H and ¹³C NMR are essential for confirming the identity of the target compound and detecting structural isomers.
Causality of Method Choice: ¹H NMR provides information on the electronic environment and connectivity of protons. The distinct chemical shifts and coupling constants of the cyclopropyl, ethyl, and isoxazole protons serve as a unique fingerprint. Critically, the chemical shift of the isoxazole proton (H-4) is highly sensitive to the substitution pattern, allowing for clear differentiation between the desired 5-cyclopropyl product and the 3-cyclopropyl regioisomer. ¹³C NMR confirms the carbon skeleton and the presence of all expected functional groups.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7]
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Key signals to verify are:
-
Ethyl ester protons: A quartet (~4.4 ppm) and a triplet (~1.4 ppm).
-
Isoxazole proton: A singlet (~6.5 ppm).
-
Cyclopropyl protons: Multiplets in the upfield region (~1.0-2.5 ppm).
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments.
-
2D NMR (Optional but Recommended): Experiments like COSY and HSQC can be used to confirm proton-proton and proton-carbon connectivities, respectively, providing absolute structural confirmation.
Data Presentation: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
| -O-CH₂ -CH₃ | ~4.4 | Quartet | 2H |
| -O-CH₂-CH₃ | ~1.4 | Triplet | 3H |
| Isoxazole H-4 | ~6.5 | Singlet | 1H |
| Cyclopropyl CH | ~2.3 | Multiplet | 1H |
| Cyclopropyl CH₂ | ~1.2 | Multiplet | 4H |
Mass Spectrometry (MS): Molecular Weight and Impurity Identification
MS is a powerful tool for confirming the molecular weight of the synthesized compound and for identifying the mass of any impurities detected by HPLC.[7] When coupled with a chromatographic technique (LC-MS), it becomes an indispensable tool for impurity profiling.[6]
Causality of Method Choice: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the parent ion, confirming that the synthesized product is not an isobaric impurity. The fragmentation pattern observed in MS/MS can also provide structural information that helps differentiate between isomers.[8]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Use the same HPLC method developed for the purity assay.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for this class of compounds.
-
Data Acquisition: Acquire full scan data to detect all ions. Target the expected m/z for the protonated molecule [M+H]⁺, which for C₉H₁₁NO₃ is 182.07.
-
Analysis: Extract ion chromatograms for the masses of expected impurities to confirm their presence.
Data Presentation: Expected Mass Spectrometry Data
| Compound | Formula | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| Target Compound | C₉H₁₁NO₃ | 182.0761 | 182.0763 |
| Regioisomer | C₉H₁₁NO₃ | 182.0761 | 182.0760 |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
FTIR is a rapid and simple technique used to confirm the presence of key functional groups, providing complementary structural evidence.
Causality of Method Choice: While not a primary tool for purity assessment, FTIR quickly verifies that the main functional groups of the target molecule are present. The absence of certain peaks (e.g., a broad -OH stretch from a hydrolyzed starting material) can also support the purity assessment.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed neat (as a liquid or solid) using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Data Presentation: Key FTIR Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch (cyclopropyl, ethyl) | 2850-3000 |
| C=O stretch (ester) | ~1725 |
| C=N stretch (isoxazole) | ~1600 |
| C-O stretch (ester, isoxazole) | 1100-1300 |
Workflow and Comparative Logic
The validation process should follow a logical sequence, with each step informing the next.
Caption: Overall workflow for purity validation.
This integrated approach ensures trustworthiness. For example, if HPLC shows a 99.5% pure peak, NMR confirms the structure is correct, and LC-MS confirms the molecular weight of that peak corresponds to the target molecule and that no hidden impurities are co-eluting, we can state the purity with a high degree of confidence.
Conclusion: An Integrated Strategy for Unimpeachable Quality
Validating the purity of a critical intermediate like this compound is a multi-faceted task that demands more than a single measurement. The synergistic use of HPLC for quantification, NMR for structural verification, MS for molecular weight confirmation and impurity identification, and FTIR for functional group analysis provides a robust, self-validating system. By understanding the potential impurities from the synthesis and employing orthogonal analytical techniques, researchers and drug development professionals can ensure the unimpeachable quality of their materials, paving the way for successful and reproducible downstream applications. This rigorous approach is not just good science; it is a fundamental requirement in the journey to developing safe and effective medicines.[5]
References
- BenchChem. (n.d.). Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers.
- The Royal Society of Chemistry. (2019). Supporting Information.
- SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column.
- Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America.[6]
- ResearchGate. (n.d.). SUPPORTING INFORMATION.
- Ahmad, S., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.[2]
- BenchChem. (n.d.). A Comparative Guide to Purity Analysis of 2-(Benzo[d]isoxazol-3-yl)ethanol.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.[4]
- Wiley-VCH. (2007). Supporting Information.
- TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification.
- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
Sources
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
The Isoxazole Scaffold: A Privileged Structure in Drug Discovery and its Structure-Activity Relationship Landscape
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties and versatile synthetic accessibility have cemented its status as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[2][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various isoxazole-based compounds, supported by experimental data, to offer researchers and drug development professionals a comprehensive understanding of how to leverage this remarkable scaffold in the design of novel therapeutics. We will delve into the subtle yet profound impact of structural modifications on the biological activity of isoxazole derivatives, exploring how chemists can fine-tune their properties to achieve desired therapeutic outcomes.
The Enduring Appeal of the Isoxazole Ring in Medicinal Chemistry
The isoxazole moiety is not merely a passive scaffold; it actively contributes to a molecule's pharmacological profile.[4] Its nitrogen atom acts as a hydrogen bond acceptor, while the ring system itself can engage in π-π stacking interactions with biological targets.[2] Furthermore, the isoxazole ring is a valuable bioisostere for other functional groups, such as amides and esters, allowing for the modulation of a compound's pharmacokinetic and pharmacodynamic properties.[5][6] The inherent stability of the aromatic isoxazole ring, coupled with its susceptibility to metabolic cleavage of the N-O bond under specific physiological conditions, provides a unique handle for prodrug design.[2] A notable example of an isoxazole-containing drug is the COX-2 inhibitor, Valdecoxib.[3][7]
Comparative Structure-Activity Relationship (SAR) Analysis of Isoxazole-Based Compounds
The true power of the isoxazole scaffold lies in the ability to strategically modify its structure to optimize biological activity. The substitution pattern on the isoxazole ring, as well as the nature of the appended functional groups, dictates the compound's potency, selectivity, and overall drug-like properties.
Isoxazole-Based Anticancer Agents: A Case Study in Kinase Inhibition
A significant number of isoxazole derivatives have been investigated as potent anticancer agents, often targeting protein kinases that are dysregulated in various malignancies.[3][8][9] The general structure often involves a substituted isoxazole core linked to various aromatic or heterocyclic moieties.
Table 1: Comparative Anticancer Activity of Isoxazole-Piperazine Hybrids against Hepatocellular Carcinoma (HCC) Cell Lines. [10]
| Compound | R1 | R2 | Huh7 IC50 (µM) | Mahlavu IC50 (µM) | MCF-7 IC50 (µM) |
| 6a | H | H | 1.8 | 3.2 | 2.5 |
| 13d | 4-F | H | 0.09 | 0.2 | 0.15 |
Data synthesized from a study on isoxazole-piperazine hybrids as potential anticancer agents.[10]
The data presented in Table 1 clearly demonstrates the profound impact of substitution on the anticancer activity of isoxazole-piperazine hybrids.[10] The introduction of a fluorine atom at the 4-position of the phenyl ring (compound 13d ) leads to a dramatic increase in potency across all tested cell lines compared to the unsubstituted analog (6a ). This highlights the critical role of halogen bonding and the electron-withdrawing nature of the substituent in enhancing the interaction with the biological target. Further studies revealed that these compounds induce G1 or G2/M cell cycle arrest and subsequent apoptosis.[10]
SAR of Isoxazole-Amide Analogs as Cytotoxic and Antioxidant Agents
Another class of isoxazole derivatives with promising anticancer and antioxidant properties are the isoxazole-amides. A study exploring a series of these compounds revealed interesting SAR trends.[11][12]
Table 2: Comparative Cytotoxic and Antioxidant Activity of Isoxazole-Carboxamide Derivatives. [11][12]
| Compound | R | HeLa IC50 (µg/mL) | Hep3B IC50 (µg/mL) | MCF-7 IC50 (µg/mL) | DPPH Antioxidant Activity IC50 (µg/mL) |
| 2a | 2,4-dichlorophenyl | >400 | >400 | 39.80 | 7.8 |
| 2d | 4-methoxyphenyl | 15.48 | ~23 | >400 | >50 |
| 2e | 3,4-dimethoxyphenyl | >400 | ~23 | >400 | >50 |
Data synthesized from a study on the synthesis and biological evaluation of novel isoxazole-amide analogues.[11][12]
The results in Table 2 illustrate a more complex SAR. Compound 2d , with a 4-methoxyphenyl substituent, exhibited the highest potency against the HeLa cervical cancer cell line.[11][12] Interestingly, both 2d and the 3,4-dimethoxyphenyl analog 2e showed significant activity against the Hep3B liver cancer cell line.[11][12] In contrast, the 2,4-dichlorophenyl derivative 2a was most active against the MCF-7 breast cancer cell line and also displayed the most potent antioxidant activity.[11][12] This suggests that the electronic and steric properties of the substituent on the aniline ring play a crucial role in determining both the cytotoxic and antioxidant profiles, likely through differential interactions with their respective biological targets.
Experimental Protocols for Evaluating Isoxazole-Based Compounds
To ensure the trustworthiness and reproducibility of SAR studies, robust and well-validated experimental protocols are essential.
In Vitro Cytotoxicity Assessment: The MTT Assay
A common method to evaluate the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, Hep3B) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plate is incubated for 48-72 hours to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Kinase Inhibition Assay
For compounds designed to target specific kinases, a direct enzymatic assay is crucial.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer, the purified target kinase, the specific substrate peptide, and ATP.
-
Compound Incubation: The isoxazole derivatives are pre-incubated with the kinase in the assay buffer for a defined period (e.g., 15-30 minutes) to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate peptide and ATP.
-
Reaction Quenching: After a set incubation time, the reaction is stopped by adding a quenching solution (e.g., a high concentration of EDTA).
-
Signal Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a general workflow for SAR studies and a simplified signaling pathway often targeted by isoxazole-based kinase inhibitors.
Caption: A generalized experimental workflow for the discovery and optimization of isoxazole-based compounds.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for isoxazole-based kinase inhibitors.
Conclusion and Future Directions
The isoxazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutics.[1][8] The ability to fine-tune its biological activity through targeted structural modifications provides a powerful tool for medicinal chemists. The comparative analysis of SAR across different series of isoxazole-based compounds underscores the importance of a systematic and data-driven approach to drug design. Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider diversity of isoxazole derivatives, the exploration of isoxazole-based compounds as multi-targeted agents, and the application of computational methods to better predict the biological activity of new designs.[1][8] By building upon the foundational knowledge of isoxazole SAR, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable heterocyclic ring.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Bioorganic & Medicinal Chemistry.
- Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. Benchchem.
- Advances in isoxazole chemistry and their role in drug discovery.
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
- The recent progress of isoxazole in medicinal chemistry. Bohrium.
- Benzisoxazole: a privileged scaffold for medicinal chemistry.
- Isoxazole Scaffolds: Building Blocks for Innovation in Science. NINGBO INNO PHARMCHEM CO.,LTD..
- Advances in isoxazole chemistry and their role in drug discovery.
- Structure–activity relationship of isoxazole derivatives.
- Synthesis and biological evaluation of novel isoxazole derivatives
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. ProQuest.
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
- Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells. PubMed.
- Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
- Navigating the Structure-Activity Landscape of Fused Isoxazoles: A Comparative Guide for Anticancer Drug Discovery. Benchchem.
- Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. PubMed.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Isoxazole-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the Isoxazole Scaffold in Oncology
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation into a multitude of clinically relevant drugs.[1] In the realm of oncology, isoxazole derivatives have garnered significant attention due to their potential to overcome challenges associated with existing anticancer therapies, such as drug resistance and off-target toxicity.[1][2] These compounds exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, inhibition of key cellular enzymes like protein kinases and topoisomerases, and disruption of microtubule dynamics.[1][2] This guide will explore the comparative efficacy of prominent and emerging isoxazole-based agents, providing a framework for their continued investigation and development.
Mechanisms of Action: Diverse Pathways to Inhibit Cancer Progression
Isoxazole-based anticancer agents target a range of cellular processes critical for cancer cell survival and proliferation. The versatility of the isoxazole scaffold allows for the design of molecules that can interact with distinct biological targets, leading to a variety of antitumor responses.
A significant class of isoxazole derivatives, exemplified by Luminespib (NVP-AUY922) , functions as potent inhibitors of Heat Shock Protein 90 (HSP90).[3] HSP90 is a molecular chaperone responsible for the conformational stability and function of numerous client proteins, many of which are oncoproteins critical for tumor growth and survival, such as HER2, AKT, and EGFR. By inhibiting HSP90, NVP-AUY922 leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.
Another key mechanism involves the disruption of microtubule polymerization. KRIBB3 , for instance, has been identified as a tubulin inhibitor that induces mitotic arrest and subsequent apoptosis in cancer cells. By interfering with the dynamic instability of microtubules, these agents halt the cell cycle at the G2/M phase, a critical checkpoint for cell division.
The diagram below illustrates the signaling pathways commonly targeted by isoxazole-based anticancer agents.
Comparative Efficacy: A Quantitative Analysis
The in vitro cytotoxic activity of isoxazole derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a standard metric for this assessment. The following tables summarize the IC50 values of selected isoxazole-based compounds against a panel of human cancer cell lines.
Table 1: IC50 Values of HSP90 Inhibitor NVP-AUY922
| Cancer Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| BT-474 | Breast Cancer | 3 - 126 | [3] |
| MCF-7 | Breast Cancer | 3 - 126 | [3] |
| NCI-N87 | Gastric Cancer | 2 - 40 | [3] |
| A549 | Non-Small Cell Lung Cancer | < 100 | [3] |
| HCT116 | Colon Cancer | 2.3 - 50 | [3] |
Table 2: IC50 Values of Tubulin Inhibitor KRIBB3
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| A549 | Lung Cancer | ~1.0 | |
| HeLa | Cervical Cancer | ~0.5 | |
| HCT116 | Colon Cancer | ~1.2 |
Table 3: IC50 Values of Other Notable Isoxazole Derivatives
| Compound Class/Name | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Isoxazole-Curcumin Derivative | MCF-7 | Breast Cancer | 3.97 | [3] |
| Forskolin-Isoxazole Derivative | MCF-7 | Breast Cancer | 0.5 | [3] |
| Forskolin-Isoxazole Derivative | BT-474 | Breast Cancer | 0.5 | [3] |
| Harmine-Isoxazoline Derivative | MCF-7 | Breast Cancer | 0.7 | [3] |
| Harmine-Isoxazoline Derivative | HCT116 | Colon Cancer | 1.3 | [3] |
Experimental Protocols: Ensuring Reproducibility and Trustworthiness
The reliability of efficacy data is contingent upon robust and well-documented experimental protocols. This section provides detailed, step-by-step methodologies for the key assays used to evaluate the anticancer properties of isoxazole-based compounds.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4][5]
-
Compound Treatment: Prepare serial dilutions of the isoxazole-based compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[4]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the isoxazole derivative at various concentrations for a specified time.[7]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[7]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and Propidium Iodide (PI) to the cell suspension.[7][8]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8][9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.[8]
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells[8]
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Step-by-Step Protocol:
-
Cell Treatment: Culture and treat cells with the isoxazole compound as described for the apoptosis assay.[10][11]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[10][11]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.[10]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[10]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[10]
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Conclusion and Future Directions
The isoxazole scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The compounds discussed in this guide demonstrate potent efficacy against a range of cancer cell lines through diverse mechanisms of action, including HSP90 inhibition and microtubule disruption. The provided comparative efficacy data and detailed experimental protocols offer a valuable resource for researchers in the field.
Future research should focus on optimizing the structure-activity relationships of isoxazole derivatives to enhance their potency and selectivity. Furthermore, in vivo studies are crucial to validate the preclinical efficacy and to assess the pharmacokinetic and pharmacodynamic properties of these promising compounds. The continued exploration of the isoxazole scaffold holds significant potential for the discovery of next-generation cancer therapeutics that can overcome existing clinical challenges.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
- Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
- Mondal, S., & Jana, S. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks.
- Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (170). [Link]
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay.
- Horton, T. (1994). MTT Cell Assay Protocol.
- Weigand, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50795. [Link]
- Ali, M. A., et al. (2021). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 26(16), 4983. [Link]
- Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- Baruchello, R., et al. (2014). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 45(4), 1641-1650. [Link]
- Auctores. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry.
- Huang, R., et al. (2014). Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells. In Methods in Molecular Biology (Vol. 1139, pp. 129-138). Humana Press. [Link]
Sources
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. kumc.edu [kumc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Ascendant Trajectory of Isoxazoles in Oncology: A Comparative Guide to their Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer agents has illuminated the vast potential of heterocyclic compounds, with the isoxazole scaffold emerging as a particularly promising pharmacophore.[1][2] Its inherent structural versatility and capacity to interact with a multitude of biological targets have propelled the development of a diverse array of derivatives exhibiting potent cytotoxic activity against a spectrum of cancer cell lines.[1][2][3] This guide offers an in-depth comparison of the cytotoxic performance of various isoxazole derivatives, supported by experimental data, and provides insights into their mechanisms of action and the experimental workflows used to elucidate their anticancer potential.
The Versatility of the Isoxazole Nucleus in Cancer Therapy
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, serves as a versatile building block in medicinal chemistry.[1][2] This arrangement facilitates a range of non-covalent interactions with biological macromolecules, underpinning the diverse mechanisms through which isoxazole derivatives exert their anticancer effects. These mechanisms include the induction of apoptosis, inhibition of key enzymes like protein kinases and topoisomerases, disruption of tubulin polymerization, and modulation of crucial signaling pathways involved in cancer cell proliferation and survival.[2][4][5] The adaptability of the isoxazole core allows for the synthesis of extensive libraries of derivatives, enabling the fine-tuning of their pharmacological profiles to enhance potency and selectivity.[1]
Comparative Cytotoxic Activity of Isoxazole Derivatives
The efficacy of isoxazole derivatives has been demonstrated across a wide panel of human cancer cell lines. The following table summarizes the cytotoxic activity, represented by IC50 values (the concentration required to inhibit the growth of 50% of a cell population), of selected isoxazole derivatives against various cancer cell lines. This data, compiled from multiple studies, highlights the broad-spectrum anticancer potential of this class of compounds.
| Derivative Class | Specific Compound(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Isoxazole-Carboxamides | Compound 2d | HeLa (Cervical), Hep3B (Liver) | 15.48 (HeLa), ~23 (Hep3B) | [6][7][8] |
| Compound 2e | Hep3B (Liver) | ~23 | [6][7][8] | |
| Isoxazole-Piperazine Hybrids | Compound 6a | Huh7 (Hepatocellular Carcinoma), MCF-7 (Breast) | 0.09-11.7 (Range) | [9] |
| Compound 13d | Huh7 (Hepatocellular Carcinoma), MCF-7 (Breast) | 0.09-11.7 (Range) | [9] | |
| 3,5-Disubstituted Isoxazoles | Compound 15 | MCF-7 (Breast), HeLa (Cervical) | Significant Inhibition (IC50 not specified) | [3] |
| 5-(3-alkylquinolin-2-yl)-3-aryl Isoxazoles | Compound 16 | Various | Potent (IC50 not specified) | [3] |
| Isoxazole-Curcumin Derivatives | Compound 40 | MCF-7 (Breast) | 3.97 | [10] |
| 4,5-Diarylisoxazoles | Compound 28 | U-87MG (Glioblastoma) | Potent HSP90 inhibitor | [11] |
| Isoxazole Chalcones | Compound 10a, 10b | DU145 (Prostate) | 0.96, 1.06 | [10] |
| Isoxazole/Pyrazole Derivatives | Various | Panc-1 (Pancreatic), Caco-2 (Colorectal) | High potency against Panc-1 | [12] |
| New Isoxazole Derivatives | Compound 4b, 25a | HepG2 (Liver), MCF-7 (Breast), HCT-116 (Colon) | 6.38-9.96 | [13] |
Elucidating the Mechanism of Action: A Multifaceted Approach
The anticancer activity of isoxazole derivatives is not merely a consequence of general toxicity but stems from their ability to interfere with specific cellular processes critical for cancer cell survival and proliferation.
Induction of Apoptosis
A primary mechanism by which many isoxazole derivatives exert their cytotoxic effects is the induction of programmed cell death, or apoptosis.[2][4][14] This is a highly regulated process that eliminates damaged or unwanted cells without inducing an inflammatory response, making it an attractive therapeutic strategy.[1] Studies have shown that certain isoxazole derivatives can trigger both early and late stages of apoptosis in cancer cells.[14][15] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[1][13]
Caption: Diverse molecular targets of isoxazole derivatives in cancer cells.
Experimental Workflow for Assessing Cytotoxicity
The evaluation of the cytotoxic potential of novel isoxazole derivatives is a cornerstone of preclinical cancer research. A standardized and robust experimental workflow is crucial for obtaining reliable and reproducible data.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. [16] Principle: Viable cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. [16] Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivative in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic agent). [17]3. Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect. [17]4. MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. [17]5. Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Alternative Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is another robust and widely used method for determining cytotoxicity. [18]It is a colorimetric assay based on the staining of total cellular protein. [19] Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in trichloroacetic acid (TCA)-fixed cells. The amount of bound dye is proportional to the total cellular protein mass, which is indicative of the cell number. [19] Key Differences from MTT Assay:
-
Fixation Step: The SRB assay involves fixing the cells with TCA before staining. [19]* Endpoint: It measures total protein content rather than metabolic activity.
-
Advantages: The SRB assay is generally considered to be simpler, faster, and more sensitive than the MTT assay, with better linearity and a more stable endpoint. [19]
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of isoxazole derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds and designing more effective anticancer agents. [1][20][21]Key SAR observations include:
-
Substitution Pattern on Aryl Rings: The nature and position of substituents on aryl rings attached to the isoxazole core significantly influence activity. For instance, the presence of electron-withdrawing groups like halogens or trifluoromethyl groups on a phenyl ring can enhance cytotoxicity. [11][20]* Linker and Side Chains: The type of linker connecting the isoxazole moiety to other pharmacophores and the nature of the side chains can impact the compound's ability to interact with its biological target and its overall physicochemical properties.
-
Fused Ring Systems: Fusing the isoxazole ring with other heterocyclic systems, such as indoles, can create rigid scaffolds with unique biological activities. [20]
Future Perspectives
The field of isoxazole-based anticancer drug discovery is vibrant and continues to evolve. Future research will likely focus on:
-
Combination Therapies: Exploring the synergistic effects of isoxazole derivatives with existing chemotherapeutic agents to overcome drug resistance and enhance therapeutic efficacy.
-
Targeted Drug Delivery: Developing novel drug delivery systems to improve the bioavailability and tumor-specific targeting of isoxazole compounds, thereby minimizing off-target toxicity.
-
Elucidation of Novel Mechanisms: Investigating novel molecular targets and signaling pathways modulated by isoxazole derivatives to uncover new therapeutic opportunities.
References
- Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: a review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
- Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 56(2), 545-556. [Link]
- Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27. [Link]
- Kaur, R., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(3), 406-417. [Link]
- Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
- Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
- Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]
- Abu Bakr, S. M., Abd El-Karim, S. S., Said, M. M., & Youns, M. M. (2015). Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives. Medicinal Chemistry Research, 24(9), 3441-3453. [Link]
- Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
- Finotti, A., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 56(2), 545-556. [Link]
- Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
- Piškor, M., et al. (2022). Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. RSC Medicinal Chemistry, 13(5), 586-601. [Link]
- Li, Y., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(15), 4987. [Link]
- El-Gohary, N. S., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic & Medicinal Chemistry, 28(21), 115674. [Link]
- Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27. [Link]
- Yilmaz, V. T., et al. (2021). Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells. European Journal of Medicinal Chemistry, 221, 113489. [Link]
- Janežič, D., et al. (2022). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. International Journal of Molecular Sciences, 23(15), 8234. [Link]
- Nahata, A. (2014). Re: How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions?. ResearchGate.
- European Bioinformatics Institute. (n.d.). Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181). ChEMBL.
- Kumar, A., et al. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Current Bioactive Compounds, 18(11), e230522205164. [Link]
- Sharma, V., & Kumar, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Medicinal Chemistry, 10(1), 89-122. [Link]
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
Sources
- 1. espublisher.com [espublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kosheeka.com [kosheeka.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 5-cyclopropylisoxazole-3-carboxylate
This guide provides essential safety and logistical information for the proper disposal of Ethyl 5-cyclopropylisoxazole-3-carboxylate, a specialty chemical often utilized in synthetic chemistry and drug development. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on the principles of chemical safety, regulatory adherence, and operational excellence.
Guiding Principle: Hazard Identification and Waste Characterization
The cornerstone of any chemical disposal procedure is a thorough understanding of the compound's hazards. The primary source for this information is the manufacturer's Safety Data Sheet (SDS). While a specific SDS for this compound (CAS No. 21080-81-9) may not always be readily available[1], a provisional hazard assessment can be conducted based on its chemical class—isoxazole derivative—and general principles of laboratory chemical safety.
Isoxazole derivatives, as a class, can present various hazards, including potential toxicity and environmental risks[2][3]. Therefore, until proven otherwise by a specific SDS, This compound must be treated as hazardous chemical waste . This mandates that it must never be disposed of down the drain or in regular trash[4][5]. All disposal activities must comply with federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), and Occupational Safety and Health Administration (OSHA) standards for handling hazardous materials in a laboratory setting[6][7][8].
Essential Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure the appropriate PPE is worn. The rationale is to create a barrier between the researcher and potential chemical exposure, minimizing risks of skin contact, inhalation, or eye damage[4][9].
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields meeting ANSI Z87.1 standards. | Protects against accidental splashes of liquid waste or airborne particles of solid waste. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact and potential absorption. Always check glove compatibility charts for the specific solvent if the waste is in a solution. |
| Protective Clothing | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. A NIOSH-approved respirator may be necessary for spill cleanup outside of a hood[4]. | A chemical fume hood is the primary engineering control to minimize inhalation of vapors or dust. |
Step-by-Step Disposal Protocol: From Generation to Collection
The disposal process is a systematic workflow designed to ensure safety and compliance from the moment the material is designated as waste.
Step 1: Waste Segregation at the Source
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal[10][11]. Do not mix incompatible waste streams.
-
Solid Waste: Collect any solid this compound, along with contaminated consumables (e.g., weighing paper, gloves, paper towels), in a dedicated, leak-proof container clearly labeled for solid chemical waste[4].
-
Liquid Waste: If the compound is in a solution, it must be collected in a separate liquid waste container.
-
Identify the Solvent: The solvent determines the precise waste stream. For example, halogenated solvents (like dichloromethane) must be kept separate from non-halogenated solvents (like ethanol or hexanes)[10]. Mixing these streams can significantly increase disposal costs and complexity.
-
Aqueous Waste: Aqueous solutions containing the compound must also be collected as hazardous waste and should not be drain-disposed[12].
-
Step 2: Proper Containerization
The integrity of the waste container is a primary pillar of safe storage[13].
-
Compatibility: Use containers made of materials chemically compatible with the waste. For most organic solvents and aqueous solutions, high-density polyethylene (HDPE) or glass containers are appropriate. Avoid using metal cans for corrosive waste[7].
-
Condition: Containers must be in good condition, free from cracks or deterioration, and have a secure, leak-proof screw-top cap[4][13].
-
Volume: Do not overfill containers. A good practice is to fill to no more than 90% capacity to allow for vapor expansion and to prevent spills during handling[7].
Step 3: Mandatory Waste Labeling
Clear and accurate labeling is a strict EPA requirement and essential for safety[14].
-
All waste containers must be labeled immediately upon the first addition of waste.
-
The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup[4][14].
-
Location: The SAA must be under the control of laboratory personnel.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container, to contain potential leaks or spills[7].
-
Closure: Waste containers must be kept tightly closed at all times, except when actively adding waste. This is a common point of regulatory violation[15].
Spill Management Protocol
In the event of a small spill, a prompt and correct response is critical to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate area. Ensure the chemical fume hood is operational to maximize ventilation[4].
-
Don PPE: Wear the appropriate PPE as listed in the table above, including respiratory protection if necessary.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain and absorb the liquid[4]. For solids, gently sweep to avoid creating dust.
-
Collect Absorbent: Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for disposal as hazardous waste[2][4].
-
Decontaminate Area: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EH&S) department.
Decontamination of Laboratory Equipment
Any reusable equipment, such as glassware or magnetic stir bars, that comes into contact with this compound must be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the equipment with a suitable solvent (one that readily dissolves the compound) to remove the bulk of the chemical residue. This initial rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container[16].
-
Triple Rinse: A common best practice for "acutely hazardous" or "P-list" chemicals is a triple rinse, and it is a good practice for all chemical waste[16]. Collect all rinsate as hazardous waste.
-
Final Cleaning: After the solvent rinse, the equipment can be washed using standard laboratory detergents and water[17].
By adhering to these structured protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect yourself, your colleagues, and the environment.
References
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
- Regulation of Laboratory Waste. (n.d.). American Chemical Society.
- Hazardous Waste Management in the Laboratory. (2022, March 24). Lab Manager.
- Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
- CAS 21080-81-9 | this compound | MFCD11217157. (n.d.). Hoffman Fine Chemicals.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- 3-hydroxy-isoxazole - Safety Data Sheet. (2025, July 5). ChemicalBook.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
- Safety data sheet. (2020, January 28). CPAChem.
- Laboratory Equipment Decontamination Procedures. (n.d.). Wayne State University.
- Laboratory Equipment Decontamination Procedures. (n.d.). Central Michigan University.
- OSHA Handbook for Small Businesses Hazardous Chemical Exposure. (2025, October 16). Justia.
- Chemical Waste Disposal Guidelines. (n.d.).
- STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. (n.d.). University of Toronto, Department of Chemistry.
- Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
- Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Cornell EHS.
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cpachem.com [cpachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. needle.tube [needle.tube]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. justia.com [justia.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. actenviro.com [actenviro.com]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. pfw.edu [pfw.edu]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. cmich.edu [cmich.edu]
A Comprehensive Guide to the Safe Handling of Ethyl 5-cyclopropylisoxazole-3-carboxylate
Disclaimer: This guide is intended for use by trained professionals in a laboratory setting. A specific Safety Data Sheet (SDS) for Ethyl 5-cyclopropylisoxazole-3-carboxylate is not currently available. The recommendations herein are based on the known hazards of structurally similar isoxazole and cyclopropane derivatives and are supplemented by established best practices for handling laboratory chemicals with unknown toxicological profiles.[1][2][3] Always perform a risk assessment for your specific experimental conditions and consult with your institution's Environmental Health and Safety (EHS) department.
Introduction: Understanding the Compound and Potential Hazards
Potential Hazards Based on Analogous Compounds:
-
Harmful if Swallowed: Similar isoxazole derivatives have been classified as harmful if ingested.[4][5]
-
Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.[6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[6]
Given these potential hazards, a conservative approach to personal protective equipment (PPE) and handling procedures is essential to ensure the safety of all laboratory personnel.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure.[7] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Lab coat | N95 respirator or working in a fume hood |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Lab coat | Work in a chemical fume hood |
| Running Reactions | Chemical splash goggles or face shield | Nitrile gloves | Lab coat | Work in a chemical fume hood |
| Work-up and Purification | Chemical splash goggles or face shield | Nitrile gloves | Lab coat | Work in a chemical fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Lab coat | Not generally required if handling sealed containers |
The Rationale Behind PPE Selection
-
Eye and Face Protection: The use of chemical splash goggles is paramount to protect against accidental splashes of solutions.[1] A face shield provides an additional layer of protection, especially during larger-scale reactions or when there is a higher risk of splashing.[8]
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals.[8] Double-gloving is a best practice, particularly when handling solids, to minimize the risk of exposure if the outer glove is compromised.[6]
-
Body Protection: A standard lab coat protects against minor spills and contamination of personal clothing.[7]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, an N95 respirator is recommended to prevent inhalation of fine particles. For all other operations involving liquids or the potential for vapor generation, work must be conducted within a chemical fume hood.[6]
Step-by-Step Operational Procedures
Adherence to standardized procedures is critical for minimizing exposure and ensuring reproducible results.
PPE Donning and Doffing Sequence
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Weighing and Solution Preparation
-
Preparation: Designate a specific area for handling the solid, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Don PPE: Put on your lab coat, safety glasses, and double nitrile gloves. If outside a fume hood, don an N95 respirator.
-
Weighing: Carefully weigh the desired amount of this compound. Use a spatula and avoid creating dust.
-
Dissolution: In a chemical fume hood, add the solid to your chosen solvent. Swirl or stir gently to dissolve.
-
Cleanup: Clean any spills on the balance and surrounding area immediately with a damp cloth. Dispose of the cloth as solid chemical waste.
-
Doff PPE: Remove PPE in the correct order before leaving the designated area.
Reaction and Work-up
-
All reactions and subsequent work-up procedures must be performed in a certified chemical fume hood.
-
Ensure all glassware is properly secured and that heating and stirring apparatus are functioning correctly.
-
When quenching a reaction, add the quenching agent slowly and ensure adequate cooling to control any exothermic processes.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Spill Response
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Don PPE: Before cleaning up a small spill, ensure you are wearing the appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. For solid spills, carefully sweep up the material, avoiding the creation of dust.
-
Cleanup: Place the absorbed material or swept solid into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection.[9][10][11]
Caption: Chemical Waste Disposal Workflow.
Waste Collection and Labeling
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh paper, paper towels) must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled waste container. Do not mix incompatible waste streams.[10]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.
Storage and Disposal
-
Store waste containers in a designated satellite accumulation area.
-
Ensure waste containers are kept closed except when adding waste.[12]
-
Contact your institution's EHS department to arrange for the pickup and disposal of full waste containers.[13]
Conclusion
By adhering to these safety protocols, researchers can handle this compound with a high degree of safety, even in the absence of complete hazard data. A proactive and cautious approach, grounded in the principles of chemical hygiene, is the cornerstone of a safe and productive research environment.
References
- HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
- Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management.
- National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Benchchem. (n.d.). Essential Safety Protocols for Chemical Handling: A General Guide.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Cyclopropylbenzene.
- Hazchem Safety. (n.d.). How To Choose The Right PPE For Chemical Handling.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Echemi. (n.d.). ISOXAZOLE-4-CARBOXYLICACIDETHYLESTER Safety Data Sheets.
- ChemicalBook. (2025, December 6). ISOXADIFEN-ETHYL - Safety Data Sheet.
- CPAChem. (2020, January 28). Safety data sheet.
- CDN Isotopes. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
Sources
- 1. support.hpe.com [support.hpe.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cpachem.com [cpachem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. asmg.com [asmg.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Effective Lab Chemical Waste Management [emsllcusa.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. acewaste.com.au [acewaste.com.au]
- 12. vumc.org [vumc.org]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
